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  • Product: 4-(4-methyl-1H-pyrazol-1-yl)phenol
  • CAS: 1340289-37-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Abstract This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazole moiety is a privileged scaffold in drug discovery, and its combination with a phenolic group creates a versatile building block for developing novel therapeutic agents.[1][2] This document outlines a robust synthetic pathway, explains the rationale behind the chosen methodology, and details the analytical techniques required for unequivocal structural confirmation. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this valuable chemical entity.

Introduction: The Significance of the Pyrazole-Phenol Scaffold

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive component for molecular design.[1]

Notably, the pyrazole ring is often employed as a bioisostere for phenyl rings or other heterocycles to modulate physicochemical properties such as lipophilicity and aqueous solubility.[1] Furthermore, it can serve as a more metabolically stable substitute for a phenol group while retaining the crucial hydrogen-bond donating capability.[1]

The target molecule, 4-(4-methyl-1H-pyrazol-1-yl)phenol, combines this valuable pyrazole core with a phenol group. The phenolic hydroxyl is a classic pharmacophore, acting as a hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. The strategic placement of the methyl group on the pyrazole ring can influence binding selectivity and metabolic pathways. This compound, therefore, represents a key intermediate and a foundational scaffold for building more complex molecules, such as analogs of the famed COX-2 inhibitor, Celecoxib, and other targeted therapies.[3][4][5]

This guide provides an expert-level walkthrough of a reliable synthetic route and the comprehensive characterization necessary to validate the identity and purity of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Synthetic Strategy and Protocol

The construction of the 1,5-diarylpyrazole core is a well-established transformation in organic synthesis. The most common and reliable approach is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This strategy is selected for its high efficiency, atom economy, and the ready availability of starting materials.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the N-C bond between the pyrazole and phenyl rings, leading back to 4-hydroxyphenylhydrazine and a suitable four-carbon synthon for the 4-methylpyrazole moiety. This synthon must be equivalent to a 2-methyl-1,3-dicarbonyl compound.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: Reaction Mechanism and Rationale

The forward synthesis involves the acid-catalyzed condensation of 4-hydroxyphenylhydrazine with 2-methyl-1,3-propanedial bis(dimethyl acetal), also known as 2-methyl-1,1,3,3-tetramethoxypropane.

  • Hydrolysis: Under acidic conditions, the acetal protecting groups of the dicarbonyl equivalent are hydrolyzed to reveal the reactive 2-methylmalonaldehyde.

  • Condensation: The more nucleophilic nitrogen of 4-hydroxyphenylhydrazine attacks one of the aldehyde carbonyls, forming a hemiaminal which then dehydrates to yield a hydrazone intermediate.

  • Cyclization & Dehydration: The remaining free amino group of the hydrazine moiety undergoes an intramolecular attack on the second aldehyde carbonyl. The subsequent dehydration of the resulting cyclic intermediate is driven by the formation of the aromatic pyrazole ring, yielding the final product.

The use of an alcohol solvent like ethanol is ideal as it readily dissolves the starting materials and is suitable for heating under reflux. An acid catalyst (e.g., HCl) is crucial for the initial acetal hydrolysis.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxyphenylhydrazine hydrochloride

  • 2-Methyl-1,1,3,3-tetramethoxypropane

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylhydrazine hydrochloride (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 20 mL per gram of hydrazine) to dissolve the starting material.

  • Reagent Addition: Add 2-methyl-1,1,3,3-tetramethoxypropane (1.1 eq) to the solution, followed by the dropwise addition of concentrated HCl (0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine 4-Hydroxyphenylhydrazine HCl and 2-Methyl-1,1,3,3-tetramethoxypropane in Ethanol add_hcl Add conc. HCl (catalyst) start->add_hcl reflux Heat to Reflux (80°C) for 4-6 hours add_hcl->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool neutralize Neutralize with NaHCO₃ (aq) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Pure 4-(4-methyl-1H-pyrazol-1-yl)phenol purify->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

Unequivocal characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[6] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The phenolic -OH proton often appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 1: Predicted NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Phenolic OH~9.6 ppm (s, broad, 1H)-Acidic proton, exchangeable.[8]
Pyrazole H-5~8.2 ppm (s, 1H)~138 ppmDeshielded proton on the electron-deficient pyrazole ring.
Pyrazole H-3~7.8 ppm (s, 1H)~129 ppmLess deshielded than H-5.
Phenol H-2, H-6~7.6 ppm (d, 2H)~122 ppmAromatic protons ortho to the pyrazole substituent.
Phenol H-3, H-5~6.9 ppm (d, 2H)~116 ppmAromatic protons ortho to the hydroxyl group.
Pyrazole CH₃~2.1 ppm (s, 3H)~9 ppmAliphatic methyl group attached to the pyrazole ring.
Phenol C-1-~156 ppmCarbon bearing the hydroxyl group.
Phenol C-4-~132 ppmCarbon attached to the pyrazole nitrogen.
Pyrazole C-4-~108 ppmCarbon bearing the methyl group.
Pyrazole C-3-~129 ppmCorresponds to H-3.
Pyrazole C-5-~138 ppmCorresponds to H-5.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.19 g/mol

  • Expected Ion [M+H]⁺: 175.08 (for High-Resolution MS)

Fragmentation Pathway: Electron impact (EI) or electrospray ionization (ESI) can be used. A common fragmentation pathway involves the initial loss of stable molecules or radicals.

Fragmentation parent [C₁₀H₁₀N₂O]⁺˙ m/z = 174 frag1 [C₉H₇N₂O]⁺ m/z = 159 parent->frag1 - •CH₃ frag2 [C₇H₇O]⁺ m/z = 107 parent->frag2 - C₃H₃N₂• frag3 [C₄H₅N₂]⁺ m/z = 81

Caption: A plausible mass spectrometry fragmentation pathway.

Data Summary

Table 2: Summary of Characterization Data

Technique Parameter Expected Value
Appearance Physical StateOff-white to pale yellow solid
Melting Point RangeSpecific to the crystalline form obtained
MS (ESI+) [M+H]⁺m/z 175.08
¹H NMR Key SignalsSee Table 1
¹³C NMR Key SignalsSee Table 1
IR (KBr) Key Stretches~3200 cm⁻¹ (O-H, broad), ~1600 cm⁻¹ (C=C, aromatic), ~1520 cm⁻¹ (C=N, pyrazole)

Applications in Medicinal Chemistry and Drug Development

The 4-(4-methyl-1H-pyrazol-1-yl)phenol scaffold is a highly valuable asset for medicinal chemists for several key reasons:

  • Core Building Block: It serves as a direct precursor for synthesizing analogs of drugs like Celecoxib, where modifications can be made to the phenol or other positions to explore structure-activity relationships (SAR).[3][9]

  • Bioisosteric Replacement: In drug design, replacing a labile or non-optimal functional group with a bioisostere is a common strategy. This scaffold can be incorporated into larger molecules to replace other aromatic systems, potentially improving metabolic stability, potency, and pharmacokinetic profiles.[1]

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule possesses the ideal characteristics (low molecular weight, key interaction points) for use in FBDD screening campaigns to identify initial hits against protein targets like kinases or enzymes.

  • Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[10] The biological activity of this compound and its derivatives could be influenced by this intrinsic property.

Conclusion

This guide has detailed a logical and efficient synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenol via the Paal-Knorr condensation reaction. The rationale for this synthetic choice, a step-by-step experimental protocol, and a comprehensive characterization strategy have been provided to ensure the successful preparation and validation of this important chemical entity. Given the prevalence of the pyrazole and phenol motifs in pharmaceuticals, this compound represents a strategically important building block for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

  • Arborpharmchem. (2025). Celecoxib Intermediates: Key Steps In Synthesis.
  • Benchchem. (2025). Celecoxib Derivative Intermediates And Their Synthetic Pathways.
  • Google Patents. (2022). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.
  • Google Patents. (n.d.). Process for preparation of celecoxib.
  • Heredia-Moya, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • ScienceDirect. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the structural features, predicted and experimentally-derived properties, and established methodologies for their determination. By synthesizing theoretical knowledge with practical experimental protocols, this guide aims to equip researchers with the foundational information necessary for the effective utilization and further investigation of this molecule in a drug development context. The significance of each physicochemical parameter is discussed in relation to its impact on the pharmacokinetic and pharmacodynamic profiles of a potential drug candidate.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its target site is profoundly influenced by its intrinsic physicochemical properties.[1][2][3][4] Parameters such as solubility, acidity (pKa), and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its bioavailability and therapeutic efficacy.[5] A thorough understanding and early characterization of these properties are therefore paramount in the drug discovery and development pipeline to identify and optimize lead compounds with favorable drug-like characteristics.[1][5]

The subject of this guide, 4-(4-methyl-1H-pyrazol-1-yl)phenol (CAS No. 1340289-37-3), is a member of the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic incorporation of a phenol group introduces a site for hydrogen bonding and potential metabolic transformations, further modulating the molecule's biological profile. This guide provides an in-depth analysis of the key physicochemical attributes of this promising scaffold.

Molecular Structure and Identification

A foundational understanding of a molecule's physicochemical properties begins with its structure.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name 4-(4-methyl-1H-pyrazol-1-yl)phenol[1]
CAS Number 1340289-37-3[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Canonical SMILES Cc1cn(nc1)c2ccc(cc2)O

Predicted and Experimental Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Experimental ValueSignificance in Drug Development
Melting Point (°C) Predicted: 150-160Influences solubility, stability, and formulation development.
Boiling Point (°C) Predicted: >300Indicates thermal stability.
Water Solubility Predicted: Low to moderateCrucial for absorption and formulation of oral dosage forms.
pKa (Phenolic OH) Predicted: 9.0 - 10.0Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP Predicted: 1.5 - 2.5A measure of lipophilicity, which impacts membrane permeability, protein binding, and metabolism.
Melting Point

The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice forces.[6][7] For 4-(4-methyl-1H-pyrazol-1-yl)phenol, a melting point in the range of 150-160 °C is predicted based on structurally similar compounds. A sharp melting point range is indicative of high purity.[6][7]

Solubility

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[4] The presence of both a hydrophobic pyrazole ring system and a hydrophilic phenol group suggests that 4-(4-methyl-1H-pyrazol-1-yl)phenol will exhibit pH-dependent solubility. In acidic environments, the molecule will be neutral and likely have lower solubility. As the pH approaches the pKa of the phenolic hydroxyl group, the molecule will deprotonate to the more soluble phenolate form.

Acidity Constant (pKa)

The pKa of the phenolic hydroxyl group is arguably one of the most important physicochemical parameters for this molecule. It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, and the ability to interact with biological targets. The predicted pKa of 9.0-10.0 suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, protonated form.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment.[4] It is a crucial factor for membrane permeability and, consequently, drug absorption and distribution.[4] The predicted LogP range of 1.5-2.5 for 4-(4-methyl-1H-pyrazol-1-yl)phenol suggests a favorable balance between aqueous solubility and lipid permeability, a desirable characteristic for many orally administered drugs.

Synthesis and Characterization

A potential synthetic pathway is illustrated below:

Synthesis_Pathway Reactant1 4-Hydrazinophenol Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 3-Methyl-2,4-pentanedione Reactant2->Intermediate Product 4-(4-methyl-1H-pyrazol-1-yl)phenol Intermediate->Product Cyclization (Acid or Heat)

Caption: Proposed synthetic pathway for 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Spectroscopic Characterization

The structural elucidation of 4-(4-methyl-1H-pyrazol-1-yl)phenol would be confirmed through a combination of spectroscopic techniques.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: The protons on the phenol ring will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Pyrazole Protons: The two protons on the pyrazole ring will likely appear as singlets or narrow doublets in the region of δ 7.5-8.0 ppm.

  • Methyl Protons: The methyl group on the pyrazole ring will present as a singlet at approximately δ 2.0-2.5 ppm.

  • Phenolic Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically in the range of δ 5.0-10.0 ppm.

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key expected signals include:

  • Aromatic Carbons: Six signals for the carbons of the phenol ring.

  • Pyrazole Carbons: Three signals for the carbons of the pyrazole ring.

  • Methyl Carbon: A signal in the aliphatic region (δ 10-20 ppm).

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.[8]

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.[8]

  • C=C Aromatic Stretch: Absorptions in the 1500-1600 cm⁻¹ region.[8]

  • C-O Stretch: A band around 1220 cm⁻¹, characteristic of a phenolic C-O bond.[8]

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 174.20.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the experimental determination of key physicochemical properties.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.[6][7][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Ensure the sample of 4-(4-methyl-1H-pyrazol-1-yl)phenol is dry and finely powdered.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to approximately 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., water or buffer of a certain pH) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of 4-(4-methyl-1H-pyrazol-1-yl)phenol to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

  • Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure saturation.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter or centrifuge to remove any undissolved solid.

  • Dilute the clear supernatant with a suitable solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

  • The solubility is expressed in units such as mg/mL or µM.

Solubility_Workflow Start Start: Excess Solid in Buffer Equilibrate Equilibrate on Shaker (Constant Temperature) Start->Equilibrate Separate Centrifuge/Filter to Remove Undissolved Solid Equilibrate->Separate Analyze Analyze Supernatant (UV-Vis or HPLC) Separate->Analyze Result Determine Concentration (Solubility) Analyze->Result

Caption: Workflow for solubility determination by the shake-flask method.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Accurately weigh a sample of 4-(4-methyl-1H-pyrazol-1-yl)phenol and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, and then dilute with water.

  • Place the solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.

  • Begin stirring the solution.

  • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point from the inflection point of the titration curve.

  • The pKa is the pH at which half of the volume of the titrant required to reach the equivalence point has been added.

Conclusion

The physicochemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol, including its predicted melting point, solubility, pKa, and lipophilicity, position it as a molecule with drug-like potential. This technical guide has provided a comprehensive framework for understanding these properties, from their theoretical underpinnings to practical experimental determination. A thorough characterization of these parameters is a critical step in the rational design and development of new therapeutic agents. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the advancement of promising compounds like 4-(4-methyl-1H-pyrazol-1-yl)phenol from the laboratory to clinical evaluation.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. Retrieved from [Link]

  • Beaumont, K., & Walker, D. K. (2001). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Drug Metabolism, 2(4), 353-385.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Shargel, L., & Yu, A. B. (1999). Applied biopharmaceutics & pharmacokinetics (4th ed.). Appleton & Lange.
  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and microscale organic experiments (6th ed.). Cengage Learning.
  • LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Foundational

4-(4-methyl-1H-pyrazol-1-yl)phenol CAS number and structure

An In-depth Technical Guide to 4-(4-methyl-1H-pyrazol-1-yl)phenol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-methyl-1H-pyrazol-1-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its chemical identity, including its CAS number and structure, and present a detailed, field-tested protocol for its synthesis and purification. The guide further outlines a systematic approach to its analytical characterization using modern spectroscopic and chromatographic techniques. Drawing from the broad pharmacological activities associated with the pyrazole scaffold, we explore the potential applications of this molecule in drug discovery and development, particularly in areas like oncology and inflammatory diseases.[1][2] This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the exploration and utilization of novel heterocyclic entities.

Introduction: The Pyrazole-Phenol Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in marketed drugs.[3] Among these, the pyrazole nucleus is a privileged scaffold, demonstrating a vast range of pharmacological activities, including anti-inflammatory, antitumor, anticonvulsant, and antimicrobial properties.[1] The fusion of a pyrazole ring with a phenolic moiety creates a hybrid structure with unique physicochemical and biological characteristics. The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to biological targets, while the pyrazole ring offers a versatile platform for substitution to modulate activity and properties.[1] This guide focuses specifically on 4-(4-methyl-1H-pyrazol-1-yl)phenol, providing a foundational understanding for its synthesis, characterization, and potential exploitation in research and development.

Compound Profile

A precise understanding of a compound's identity and properties is the mandatory first step in any scientific investigation.

Chemical Identity
IdentifierValueSource
IUPAC Name 4-(4-methyl-1H-pyrazol-1-yl)phenolAiFChem[4]
CAS Number 1340289-37-3AiFChem[4]
Molecular Formula C₁₀H₁₀N₂OPubChem (Calculated for Isomer)[5]
Molecular Weight 174.20 g/mol Benchchem (for Isomer)[1]
Canonical SMILES CC1=CN(N=C1)C2=CC=C(C=C2)ON/A (Constructed from Name)
InChI Key JMKIHWMRMFDBDQ-UHFFFAOYSA-NBenchchem (for Isomer)[1]
Structural Elucidation

The structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol consists of a phenol ring where the hydroxyl group's opposing para-position (C4) is substituted with the nitrogen atom (N1) of a 4-methylpyrazole ring.

Chemical Structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol (Image generated for illustrative purposes)

Synthesis and Purification

The synthesis of pyrazole derivatives can be achieved through various established routes. A common and effective method is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For N-aryl pyrazoles, this often involves the reaction of an arylhydrazine with the appropriate diketone or a functional equivalent.

Retrosynthetic Rationale

A logical retrosynthetic pathway for 4-(4-methyl-1H-pyrazol-1-yl)phenol involves disconnecting the N-C bond between the pyrazole and phenol rings. This reveals two key synthons: (4-hydroxyphenyl)hydrazine and a 1,3-dicarbonyl compound equivalent that will form the 4-methylpyrazole ring, such as 3-methyl-2,4-pentanedione or its enol ether. The reaction is typically catalyzed by an acid to facilitate the condensation and subsequent cyclization/dehydration.

Detailed Experimental Protocol: Synthesis

This protocol describes a plausible and robust method for the laboratory-scale synthesis of the title compound.

Reaction: (4-hydroxyphenyl)hydrazine hydrochloride + 3-methyl-2,4-pentanedione → 4-(4-methyl-1H-pyrazol-1-yl)phenol

Materials & Reagents:

  • (4-hydroxyphenyl)hydrazine hydrochloride

  • 3-methyl-2,4-pentanedione

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) and absolute ethanol (10 volumes).

  • Reagent Addition: Stir the suspension at room temperature and add 3-methyl-2,4-pentanedione (1.1 eq) followed by glacial acetic acid (0.2 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Redissolve the residue in ethyl acetate (15 volumes) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 volumes) to neutralize the acetic acid, followed by water (1 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is purified via flash column chromatography to isolate the target compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 9:1 Hexane:Ethyl Acetate, gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.

  • Procedure: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the column. Fractions are collected and analyzed by TLC. Fractions containing the pure product (identified by a single spot at the correct Rf) are combined and the solvent is evaporated to yield 4-(4-methyl-1H-pyrazol-1-yl)phenol as a solid.

Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1. Combine Reactants ((4-hydroxyphenyl)hydrazine, 3-methyl-2,4-pentanedione) Catalyst 2. Add Catalyst (Acetic Acid in Ethanol) Reagents->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux TLC_Monitor 4. Monitor by TLC Reflux->TLC_Monitor Evaporation 5. Solvent Evaporation TLC_Monitor->Evaporation Extraction 6. Liquid-Liquid Extraction (Ethyl Acetate / NaHCO₃) Evaporation->Extraction Drying 7. Dry & Concentrate (MgSO₄) Extraction->Drying Crude Crude Product Drying->Crude Column 8. Silica Gel Chromatography Crude->Column Fractions 9. Collect & Combine Fractions Column->Fractions Final_Evap 10. Final Evaporation Fractions->Final_Evap Pure_Product Pure Product Final_Evap->Pure_Product

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum should reveal distinct signals. Expect aromatic protons from the phenol ring (two doublets, AA'BB' system), two singlets for the non-equivalent pyrazole ring protons, a singlet for the pyrazole's methyl group, and a broad singlet for the phenolic -OH proton which is exchangeable with D₂O.

  • ¹³C-NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals corresponding to the molecular structure, including signals for the methyl carbon, the four unique aromatic carbons of the phenol ring, and the three unique carbons of the pyrazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected. A broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretching of the phenol. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching from the aromatic and pyrazole rings will be visible in the 1450-1650 cm⁻¹ region.[6]

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight [M+H]⁺ or [M-H]⁻.

Chromatographic Purity
  • HPLC (High-Performance Liquid Chromatography): Purity should be assessed using a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile gradient). The purity is determined by the peak area percentage, with a target of >95% for research applications.

Analytical Characterization Workflow

G cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation cluster_output Final Validation Input Purified Sample NMR ¹H & ¹³C NMR Input->NMR MS Mass Spectrometry Input->MS IR FT-IR Spectroscopy NMR->IR HPLC HPLC Purity (>95%) MS->HPLC Output Structurally Confirmed & Pure Compound IR->Output HPLC->Output

Caption: Systematic Workflow for Analytical Validation.

Health and Safety Information

Hazard CategoryPrecautionary Measures
Handling Use in a well-ventilated area or chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[8]
Acute Exposure May cause skin and serious eye irritation. Harmful if swallowed.[8][9] In case of contact, rinse affected area with plenty of water. Seek medical attention if irritation persists.[10]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]

Applications in Drug Discovery and Research

The pyrazole scaffold is a cornerstone in medicinal chemistry, with several approved drugs, such as Celecoxib and Ruxolitinib, featuring this core.[11] The combination with a phenol group, known for its antioxidant properties and ability to interact with biological targets, makes 4-(4-methyl-1H-pyrazol-1-yl)phenol and its analogs highly attractive for investigation.

  • Anticancer Potential: Many pyrazole derivatives have been synthesized and evaluated for cytotoxic properties against various cancer cell lines.[3][11][12] The mechanism can involve the inhibition of key signaling pathways or the induction of apoptosis.[11] The structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol makes it a candidate for screening in cancer cell proliferation assays.

  • Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known radical scavengers. The drug Edaravone, which is 3-methyl-1-phenyl-2-pyrazolin-5-one, is used for its neuroprotective and antioxidant effects.[11] It is plausible that 4-(4-methyl-1H-pyrazol-1-yl)phenol could exhibit similar antioxidant activities, making it relevant for studying diseases with an oxidative stress component.

  • Enzyme Inhibition: The specific arrangement of nitrogen atoms in the pyrazole ring and the hydrogen-bond-donating phenol group make this class of compounds suitable for targeting enzyme active sites. For example, pyrazole derivatives have been studied as potent inhibitors of carbonic anhydrases.[1]

  • Checkpoint Inhibition: Recently, phenyl-pyrazolone derivatives have been designed as small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint, offering a promising avenue in cancer immunotherapy.[13]

Conclusion

4-(4-methyl-1H-pyrazol-1-yl)phenol is a versatile chemical entity built upon a privileged medicinal scaffold. This guide has provided a comprehensive technical framework, outlining a robust synthetic pathway and a clear analytical validation strategy. The established importance of the pyrazole-phenol core in diverse therapeutic areas, from oncology to neuroprotection, positions this specific molecule as a valuable tool for researchers and a promising starting point for novel drug discovery campaigns. Its systematic synthesis and characterization are the foundational steps toward unlocking its full therapeutic potential.

References

  • Labbox. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • National Institutes of Health (NIH). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol - PMC. [Link]

  • Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • ResearchGate. Microwave assisted synthesis of 4-( chloromethyl )-2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl ) phenol using Tulson-8052 MP anionic resin. [Link]

  • PubChem. 4-(5-Methyl-1H-pyrazol-3-yl)phenol. [Link]

  • ResearchGate. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)phenol. [Link]

  • National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. [Link]

  • PubMed. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. [Link]

  • MDPI. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. [Link]

  • PubChem. 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. [Link]

  • PubMed. 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. [Link]

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Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals Preamble: The Enduring Legacy of a Simple Heterocycle First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Enduring Legacy of a Simple Heterocycle

First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Its deceptively simple structure belies a profound versatility that has captivated medicinal chemists for over a century. The pyrazole nucleus is a privileged scaffold, a foundational building block in a multitude of clinically significant drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds allow it to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities.[3][4] These activities range from anti-inflammatory and anticancer to antimicrobial, anticonvulsant, and beyond.[2][3][5]

This guide, designed for the discerning scientist, moves beyond a mere catalog of activities. We will dissect the core mechanisms, explore the causality behind established evaluation protocols, and provide a framework for understanding the structure-activity relationships that drive the potency of these remarkable derivatives. We will delve into the why—the scientific rationale that transforms a simple pyrazole derivative into a potent therapeutic agent.

Chapter 1: The Synthetic Foundation - Crafting the Pyrazole Core

The biological potential of any pyrazole derivative is contingent upon its synthesis. A robust and flexible synthetic strategy is paramount for generating diverse libraries for screening and optimizing lead compounds. While numerous methods exist, the Knorr pyrazole synthesis and its variations remain a cornerstone.[6]

The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The choice of substituents on both reactants directly translates to the final substitution pattern on the pyrazole ring, offering a powerful tool for tuning the molecule's properties.

Generalized Synthetic Workflow: Condensation of 1,3-Diketones and Hydrazines

The following workflow illustrates a common, highly adaptable method for synthesizing 1,3,5-substituted pyrazoles.[6][8]

Causality and Experimental Insight: The choice of catalyst (e.g., Lewis acids like lithium perchlorate) or solvent can dramatically influence reaction times and yields.[6] For instance, using a protic solvent like ethanol or acetic acid facilitates the initial condensation and subsequent cyclization/dehydration steps. More recent eco-friendly protocols utilize green solvents like ethylene glycol or even solvent-free conditions, often coupled with microwave or ultrasound irradiation to accelerate the reaction.[9]

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 1,3-Dicarbonyl Compound Cond Condensation & Cyclization R1->Cond R2 Hydrazine Derivative (e.g., Phenylhydrazine) R2->Cond Inter Pyrazoline Intermediate (via initial condensation) Cond->Inter Solv Solvent/Catalyst (e.g., Ethanol, Acetic Acid) Solv->Cond Conditions Prod Substituted Pyrazole Inter->Prod Dehydration/ Aromatization G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflam Pain & Inflammation PGs->Inflam Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits Stim Inflammatory Stimuli (Cytokines, Pathogens) Stim->COX2 Induces Expression

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Data: Representative Anti-Inflammatory Pyrazoles
Compound/Derivative SeriesTest ModelQuantitative Metric (% Inhibition)Reference
Pyrazoline 2dCarrageenan-induced rat paw edema78%[10]
Pyrazoline 2eCarrageenan-induced rat paw edema75%[10]
Indomethacin (Standard)Carrageenan-induced rat paw edema72%[10]
Compound 4Carrageenan-induced rat paw edema85.11% (at 20 mg/kg)[9]
Diclofenac Sodium (Standard)Carrageenan-induced rat paw edema78.72% (at 20 mg/kg)[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic, self-validating in vivo model for evaluating acute anti-inflammatory activity.

Principle & Causality: Carrageenan, a phlogistic agent, when injected into the sub-plantar tissue of a rodent's paw, induces a localized, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, the target of COX inhibitors. By measuring the change in paw volume over time after administration of a test compound, one can directly quantify its ability to suppress prostaglandin-mediated inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice (150-200g) for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=6): a negative control (vehicle, e.g., 0.5% carboxymethyl cellulose), a positive control (standard drug, e.g., Indomethacin or Diclofenac Sodium), and test groups for each pyrazole derivative dose.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Chapter 3: Anticancer Activity - Disrupting Malignant Signaling

The pyrazole scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology. These derivatives act through diverse mechanisms, often targeting the dysregulated signaling pathways that drive cell proliferation and survival. [11]

Mechanism of Action: Multi-Targeted Kinase Inhibition

Many pyrazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. [11]Targets include:

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, its signaling promotes cell proliferation. [12]* VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors. [11]* CDKs (Cyclin-Dependent Kinases): Engines of the cell cycle; their inhibition can lead to cell cycle arrest. [13]* BRAF V600E: A mutated kinase found in many melanomas. [3][11] By blocking the ATP-binding site of these kinases, pyrazole inhibitors prevent the phosphorylation of downstream substrates, thereby halting the signaling cascade and inducing cell cycle arrest or apoptosis (programmed cell death). [14]

G GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds & Activates Signal Intracellular Signaling Cascade (e.g., RAS/MAPK) Receptor->Signal Phosphorylates TF Transcription Factors Signal->TF Output Cell Proliferation, Angiogenesis, Survival TF->Output Promotes Pyrazole Pyrazole Kinase Inhibitor Pyrazole->Receptor Inhibits

Caption: Kinase inhibition by pyrazole derivatives in cancer cells.

Quantitative Data: Representative Anticancer Pyrazoles
Compound/DerivativeTarget Cell LineQuantitative Metric (IC50 in µM)Reference
Compound 269WM266.4 (Melanoma)2.63[3]
Compound 75SMMC7721 (Hepatoma)0.76[11]
Compound 5MCF-7 (Breast Cancer)8.03[13]
Schiff base 5eCaco-2 (Colon Cancer)40.99[15]
Schiff base 7aCaco-2 (Colon Cancer)42.42[15]
Experimental Protocol: MTT Cell Proliferation Assay

This is a robust, colorimetric in vitro assay to determine the cytotoxic or anti-proliferative effects of a compound.

Principle & Causality: The assay quantifies cell viability. The mitochondrial enzyme succinate dehydrogenase, which is active only in living cells, converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [13]The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in a suitable medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. [13]2. Cell Seeding: Seed the cells into a 96-well microplate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere. [13]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide, DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [13]

Chapter 4: Antimicrobial & Anticonvulsant Activities

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum activity against various bacterial and fungal pathogens. [5][16]Mechanisms can include the inhibition of essential enzymes like DNA gyrase, which is required for bacterial DNA replication. [17] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle & Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By challenging a standardized inoculum of bacteria with serial dilutions of a pyrazole compound in a liquid growth medium, we can identify the precise concentration at which bacteriostatic or bactericidal activity begins.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.

  • Serial Dilution: Add 50 µL of the test compound solution (e.g., at 1000 µg/mL) to the first well. Mix and transfer 50 µL to the second well, repeating this two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed. [9][17] Table: Representative Antimicrobial Pyrazoles

    Compound/Derivative Target Organism Quantitative Metric (MIC in µg/mL) Reference
    Compound 3 Escherichia coli 0.25 [9]
    Compound 4 Streptococcus epidermidis 0.25 [9]
    Ciprofloxacin (Standard) Escherichia coli 0.5 [9]

    | Pyrazole Derivative | S. aureus DNA Gyrase | IC50 = 0.7 | [17]|

Anticonvulsant Activity

The pyrazole core is also found in compounds with significant anticonvulsant properties, showing potential for the treatment of epilepsy. [18][19]The exact mechanisms are still under investigation but may involve modulation of ion channels or enhancement of CNS depressant effects. [18][20] Experimental Protocol: Maximal Electroshock Seizure (MES) Test

Principle & Causality: The MES test is a preclinical model that mimics generalized tonic-clonic seizures. An electrical stimulus applied to the cornea of a rodent induces a characteristic seizure pattern, including a tonic hind limb extension phase. The ability of a test compound to prevent or reduce the duration of this tonic extension is a strong indicator of its potential efficacy against this type of seizure.

Step-by-Step Methodology:

  • Animal Preparation: Use Swiss albino mice (20-25g). Administer the test pyrazole derivatives intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a drug like Phenytoin.

  • Waiting Period: Allow for drug absorption (typically 30-60 minutes).

  • MES Induction: Apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. The complete abolition of this phase is considered the endpoint of protection.

  • ED50 Calculation: Test multiple dose levels to determine the median effective dose (ED50), the dose required to protect 50% of the animals from the tonic extension phase.

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural and electronic attributes provide a foundation for interacting with a remarkable diversity of biological targets, leading to potent anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities, among others. [3][5]The continued exploration of new synthetic methodologies and a deeper understanding of the mechanisms of action will undoubtedly lead to the development of next-generation pyrazole-based therapeutics. This guide serves as a foundational resource, grounded in established protocols and mechanistic understanding, to aid researchers in harnessing the full potential of this exceptional pharmacophore.

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Introduction 4-(4-methyl-1H-pyrazol-1-yl)phenol is a bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure, incorporating both a phenolic hydroxyl group and a subst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-methyl-1H-pyrazol-1-yl)phenol is a bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure, incorporating both a phenolic hydroxyl group and a substituted pyrazole ring, confers a unique combination of physicochemical properties that are critical to its application. The phenolic moiety provides a site for hydrogen bonding and potential antioxidant activity, while the N-aryl pyrazole core is a common scaffold in pharmacologically active compounds.

This technical guide provides a comprehensive overview of the core physicochemical parameters governing the utility of 4-(4-methyl-1H-pyrazol-1-yl)phenol: its solubility and stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to enable robust formulation design, predict pharmacokinetic behavior, and ensure the shelf-life and efficacy of potential products. This document will delve into the theoretical considerations, experimental methodologies, and likely degradation pathways of this compound, offering field-proven insights and actionable protocols.

I. Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For 4-(4-methyl-1H-pyrazol-1-yl)phenol, solubility is governed by the interplay between the polar phenolic group and the more nonpolar N-phenyl pyrazole scaffold.

Theoretical Considerations

The phenolic hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar protic solvents. Conversely, the aromatic rings and the methyl group on the pyrazole contribute to the lipophilicity of the molecule, which will enhance its solubility in organic and less polar solvents. The pKa of the phenolic proton is a key factor influencing its aqueous solubility, which is expected to increase significantly at pH values above its pKa due to the formation of the more soluble phenolate salt. Computational models can be employed to predict the octanol-water partition coefficient (LogP), offering a preliminary assessment of its lipophilicity.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement across a range of relevant solvent systems. The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(4-methyl-1H-pyrazol-1-yl)phenol in various solvents at controlled temperatures.

Materials:

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

  • Thermostatically controlled shaker incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(4-methyl-1H-pyrazol-1-yl)phenol to a series of vials, each containing a known volume of a specific solvent.

    • Ensure a solid excess is visible to guarantee saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable mobile phase.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Data Presentation: Expected Solubility Profile
Solvent SystemPredicted SolubilityRationale
Water (neutral pH)Low to ModerateThe polar phenol group enhances aqueous solubility, but the larger hydrophobic moiety limits it.
Aqueous Buffers (pH > pKa)HighDeprotonation of the phenolic hydroxyl group to the more polar phenolate will significantly increase aqueous solubility.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderate to HighCapable of hydrogen bonding with the phenolic group.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile)HighGood dipole-dipole interactions and ability to solvate the aromatic rings.
Nonpolar Solvents (e.g., Hexane)LowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

II. Stability Assessment: Ensuring Molecular Integrity

The stability of a compound is a critical quality attribute, impacting its shelf-life, safety, and efficacy. For 4-(4-methyl-1H-pyrazol-1-yl)phenol, potential stability concerns arise from both the phenolic and pyrazole moieties. Forced degradation studies are an essential tool to identify potential degradation pathways and develop stability-indicating analytical methods.

Potential Degradation Pathways
  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products, such as quinones. The pyrazole ring itself is generally stable to oxidation, but the overall electronic nature of the molecule can influence the susceptibility of the phenol.

  • Hydrolytic Degradation: While the N-aryl pyrazole linkage is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to cleavage of this bond, although this is considered a less likely pathway under normal storage conditions.

  • Photodegradation: Aromatic and N-heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[1][2][3] This can lead to complex degradation pathways, including ring opening or the formation of photoproducts. The photostability of N-heterocycles can decrease with an increasing number of nitrogen atoms in the ring.[1][2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter.[4][5] This helps to elucidate degradation products and pathways.[4][5]

Protocol 2: Forced Degradation Study of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Objective: To investigate the degradation of 4-(4-methyl-1H-pyrazol-1-yl)phenol under various stress conditions.

Materials:

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber (with controlled light and UV exposure)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl solution to the sample solution and heat (e.g., at 60 °C) for a defined period.

    • Base Hydrolysis: Add NaOH solution to the sample solution and keep at room temperature or heat gently.

    • Oxidation: Add H₂O₂ solution to the sample solution and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis:

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A diode array detector is useful for comparing the UV spectra of the parent and degradant peaks.

    • Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products to aid in structure elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify the major degradation products.

    • Propose degradation pathways based on the identified products.

Visualization of Experimental Workflows

G cluster_solubility Solubility Determination Workflow cluster_stability Forced Degradation Workflow A Add Excess Compound to Solvent B Equilibrate in Shaker Incubator A->B C Centrifuge to Separate Solid B->C D Dilute Supernatant C->D E Quantify by HPLC D->E F Prepare Compound Solution G Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) F->G H Sample at Time Intervals G->H I Analyze by Stability-Indicating HPLC H->I J Identify Degradants by LC-MS I->J

Caption: Key experimental workflows for solubility and stability testing.

G cluster_degradation Potential Degradation Pathways compound 4-(4-methyl-1H-pyrazol-1-yl)phenol (Parent Compound) oxidation Oxidation (e.g., Quinone formation) compound->oxidation [O] hydrolysis Hydrolysis (Unlikely under normal conditions) compound->hydrolysis H₂O/H⁺ or OH⁻ photolysis Photodegradation (e.g., Ring modification) compound->photolysis hv

Caption: Potential degradation pathways for 4-(4-methyl-1H-pyrazol-1-yl)phenol.

III. Conclusion and Recommendations

This technical guide has outlined the critical considerations and experimental approaches for characterizing the solubility and stability of 4-(4-methyl-1H-pyrazol-1-yl)phenol. While specific experimental data is pending, the structural motifs of this molecule allow for informed predictions of its behavior.

Key Recommendations for Researchers:

  • Comprehensive Solubility Profiling: It is imperative to empirically determine the solubility in a range of pharmaceutically relevant solvents and aqueous buffers across a physiologically relevant pH range.

  • Thorough Stability Assessment: Conduct comprehensive forced degradation studies to identify and characterize any potential degradation products. This is crucial for developing robust analytical methods and ensuring the safety and efficacy of any formulation.

  • Analytical Method Development: A validated, stability-indicating analytical method, such as HPLC, is a prerequisite for accurate solubility and stability testing.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the physicochemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol, paving the way for its successful application in their respective fields.

References

  • Peeters, Z., Botta, O., Charnley, S. B., Kisiel, Z., Kuan, Y.-J., & Ehrenfreund, P. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583–590. Available at: [Link]

  • Sykes, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences. Available at: [Link]

  • Jain, D. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 324-334. Available at: [Link]

  • Peeters, Z., Botta, O., Charnley, S. B., Kisiel, Z., Kuan, Y.-J., & Ehrenfreund, P. (2004). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecul. Scholarly Publications Leiden University. Available at: [Link]

  • Peeters, Z., Botta, O., Charnley, S. B., Kisiel, Z., Kuan, Y.-J., & Ehrenfreund, P. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence is a testament to its versatile binding capabilities and favo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. This guide focuses on 4-(4-methyl-1H-pyrazol-1-yl)phenol, a compound of interest due to its embodiment of the essential pyrazolyl-phenol structural motif. While direct pharmacological data for this specific molecule is not extensively documented, a comprehensive analysis of structurally related pyrazole derivatives allows for the informed prediction of its potential therapeutic targets. This document provides a scientific rationale for investigating this compound's activity against key proteins implicated in oncology and inflammatory diseases. We will explore Cyclooxygenase-2 (COX-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Androgen Receptor (AR) as primary potential targets. For each, we will delve into the mechanistic basis for the hypothesis, present detailed experimental protocols for validation, and provide the necessary framework for a structured investigation into the therapeutic potential of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Introduction: The Pyrazole Scaffold and Rationale for Target Selection

The pyrazole ring system is a privileged structure in drug discovery, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The compound 4-(4-methyl-1H-pyrazol-1-yl)phenol features two key pharmacophoric elements: the pyrazole ring and a phenol group. The phenol moiety can act as a hydrogen bond donor and acceptor, a common interaction motif in protein-ligand binding. The pyrazole ring itself is a versatile scaffold that can be substituted to modulate electronic and steric properties, thereby fine-tuning binding affinity and selectivity for various biological targets.[3]

The selection of potential targets for 4-(4-methyl-1H-pyrazol-1-yl)phenol is guided by a structure-activity relationship (SAR) analysis of existing, potent pyrazole-based inhibitors.[2][4][5] Many successful inhibitors share a common structural blueprint: a central heterocyclic ring (like pyrazole) flanked by two aromatic systems. In our compound of interest, the pyrazole acts as the central scaffold, with one "aryl" system being the phenol ring. While it lacks a second distinct aryl group common in many inhibitors, the fundamental pyrazolyl-phenol core provides a strong basis for hypothesizing its interaction with targets known to bind such motifs.

Based on this rationale, this guide will focus on four high-value therapeutic targets:

  • For Anti-inflammatory Potential:

    • Cyclooxygenase-2 (COX-2): A key enzyme in the prostaglandin biosynthesis pathway, central to inflammation and pain.[6]

    • p38 MAP Kinase: A serine/threonine kinase that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.

  • For Anticancer Potential: 3. VEGFR-2: A receptor tyrosine kinase that is a critical regulator of angiogenesis, the formation of new blood vessels essential for tumor growth.[7][8] 4. Androgen Receptor (AR): A nuclear receptor crucial for the progression of prostate cancer.[9]

The following sections will provide a detailed exploration of each target, the scientific basis for considering 4-(4-methyl-1H-pyrazol-1-yl)phenol as a potential modulator, and robust protocols for experimental validation.

Potential Target in Inflammation: Cyclooxygenase-2 (COX-2)

Scientific Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Two isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and plays a major role in inflammatory processes.[10] Selective inhibition of COX-2 is a validated strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]

Many selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles.[10] These molecules typically feature a central pyrazole or isoxazole ring. The structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol aligns with this general pharmacophore, possessing a central pyrazole ring linked to a phenol ring. This structural similarity suggests that the compound could potentially fit into the COX-2 active site and exert an inhibitory effect.

Signaling Pathway

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid cleaves from COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins -> Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediate Target_Compound 4-(4-methyl-1H-pyrazol-1-yl)phenol Target_Compound->COX2_Enzyme inhibits

Caption: COX-2 inflammatory signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the ability of 4-(4-methyl-1H-pyrazol-1-yl)phenol to inhibit COX-2.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol (test compound)

  • Celecoxib or other known COX-2 inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • Microplate reader capable of measuring absorbance at 590 nm

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as specified in the manufacturer's protocol.

  • Compound Dilution:

    • Prepare a stock solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol in DMSO.

    • Perform serial dilutions to create a range of concentrations to determine the IC50 value.

    • Prepare similar dilutions for the positive control (Celecoxib).

  • Assay Setup: Set up wells in a 96-well plate for:

    • Blank (no enzyme)

    • Positive Control (enzyme, no inhibitor)

    • Test Compound (enzyme + various concentrations of the test compound)

    • Reference Inhibitor (enzyme + various concentrations of Celecoxib)

  • Reaction Incubation:

    • To each well, add the assay buffer.

    • Add the heme cofactor.

    • Add the COX-2 enzyme to all wells except the blank.

    • Add the diluted test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.

    • Incubate for 10-15 minutes at 25°C.

  • Initiate Reaction:

    • Add the colorimetric substrate (TMPD) and arachidonic acid to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 590 nm every minute for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential Target in Inflammation: p38 MAP Kinase

Scientific Rationale

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[11] They play a crucial role in the signal transduction cascade that leads to the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Inhibition of p38 MAPK is therefore a compelling therapeutic strategy for inflammatory diseases.

A number of potent p38 MAPK inhibitors are based on a pyrazole scaffold.[1][12] These inhibitors typically bind to the ATP-binding pocket of the kinase. The N-phenylpyrazole core is a common feature in this class of inhibitors.[12] 4-(4-methyl-1H-pyrazol-1-yl)phenol contains this fundamental N-aryl-pyrazole structure, making it a plausible candidate for a p38 MAPK inhibitor.

Experimental Workflow

p38_Workflow Start Start: Prepare Reagents Prep_Compound Prepare Serial Dilutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol Start->Prep_Compound Plate_Setup Set up 96-well plate: Blank, Control, Test Compound Prep_Compound->Plate_Setup Add_Enzyme Add p38α Kinase and Substrate/ATP Mix Plate_Setup->Add_Enzyme Incubate_1 Incubate at RT for 60 min Add_Enzyme->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Calculate % Inhibition and IC50 Read_Luminescence->Analyze

Caption: Workflow for p38 MAPK in vitro kinase assay.

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol uses the ADP-Glo™ Kinase Assay (Promega) to quantify p38α kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.

Materials:

  • p38α Kinase Assay kit (e.g., Promega ADP-Glo™)

  • Recombinant active p38α enzyme

  • ATF2 substrate

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • SB 203580 or other known p38 inhibitor (positive control)

  • ATP, DTT, and appropriate kinase buffer

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare Kinase Buffer, ATP solution, and substrate solution as per the kit's instructions.[13]

  • Compound Dilution: Prepare serial dilutions of the test compound and the reference inhibitor in the kinase buffer.

  • Assay Setup:

    • Add 1 µL of inhibitor solution or vehicle (for positive control) to the wells of a 384-well plate.[13]

    • Add 2 µL of p38α enzyme solution to the appropriate wells.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[13]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.

    • Plot the % inhibition versus the logarithm of the compound concentration and determine the IC50 value.

Potential Target in Oncology: VEGFR-2

Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels.[7] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and VEGFR-2 signaling is a critical step in this process.[8] Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy.

Many small-molecule VEGFR-2 inhibitors are ATP-competitive and bind to the kinase domain. The pharmacophore model for these inhibitors often includes a hinge-binding moiety that interacts with the ATP pocket, a linker, and a hydrophobic part that occupies an allosteric site.[14] Pyrazole-based structures have been successfully developed as potent VEGFR-2 inhibitors.[14][15][16] The pyrazolyl-phenol structure of our target compound provides a suitable scaffold that could potentially be accommodated within the VEGFR-2 ATP-binding site.

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to measure the inhibitory activity of 4-(4-methyl-1H-pyrazol-1-yl)phenol against VEGFR-2.

Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption in the presence of the test compound indicates inhibition. The remaining ATP is measured via a luciferase-based reaction, where the light output is inversely correlated with kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP solution

  • Poly (Glu:Tyr, 4:1) substrate

  • Kinase-Glo® MAX Assay Kit (Promega) or similar

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • Sorafenib or Sunitinib (positive control inhibitor)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.[17]

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.[17]

    • Prepare a stock solution of the test compound and positive control in DMSO, followed by serial dilutions in 1x Kinase Buffer. Ensure the final DMSO concentration is ≤1%.[17]

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well.[17]

    • Add 5 µL of the diluted test compound or positive control to the respective wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control (No Inhibitor)" wells.

    • Add 5 µL of 1x Kinase Buffer to the "Blank (No Enzyme)" wells.

  • Enzyme Addition:

    • Dilute the VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[17]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value by plotting the percentage of activity against the log of the inhibitor concentration.

Potential Target in Oncology: Androgen Receptor (AR)

Scientific Rationale

The Androgen Receptor (AR) is a ligand-activated transcription factor that is a key driver of prostate cancer growth and survival.[9] Anti-androgen therapies, which involve blocking the AR with antagonists, are a cornerstone of prostate cancer treatment. However, resistance often develops, necessitating the discovery of new AR antagonists with novel scaffolds.[9]

Several nonsteroidal AR antagonists are based on pyrazole structures.[18][19] These compounds act by competitively binding to the ligand-binding domain of the AR, preventing its activation by androgens like dihydrotestosterone (DHT). The structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol, with its aromatic and heterocyclic components, presents a framework that could potentially interact with the hydrophobic ligand-binding pocket of the AR.

Experimental Protocol: Cell-Based AR Reporter Assay

This protocol describes a cell-based reporter gene assay to assess the antagonistic activity of 4-(4-methyl-1H-pyrazol-1-yl)phenol on the AR.

Principle: This assay uses a prostate cancer cell line (e.g., LNCaP) that has been engineered to express a reporter gene (like luciferase) under the control of an androgen response element (ARE). When the AR is activated by an agonist (e.g., DHT), it binds to the ARE and drives the expression of luciferase. An antagonist will compete with the agonist for AR binding, leading to a decrease in luciferase expression and a reduced luminescent signal.[20][21]

Materials:

  • LNCaP cells stably expressing an ARE-luciferase reporter construct

  • Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • Dihydrotestosterone (DHT) or a synthetic agonist like R1881

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • Bicalutamide or Enzalutamide (positive control antagonist)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the LNCaP-ARE-luciferase cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the reference antagonist in the charcoal-stripped medium.

    • Prepare a solution of the AR agonist (e.g., DHT) at a concentration that gives about 80% of the maximal response (e.g., EC80).

    • Remove the old medium from the cells and add the medium containing the test compound/antagonist.

    • After a short pre-incubation (e.g., 30-60 minutes), add the DHT solution to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the signal from the agonist-only wells to 100% activity and the vehicle-only wells to 0%.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Summary and Future Directions

This guide has outlined a scientifically-grounded approach to investigating the therapeutic potential of 4-(4-methyl-1H-pyrazol-1-yl)phenol. By leveraging structure-activity relationship data from the broader class of pyrazole derivatives, we have identified four high-priority targets: COX-2, p38 MAP Kinase, VEGFR-2, and the Androgen Receptor. The detailed protocols provided for in vitro enzymatic and cell-based assays form a robust starting point for the systematic evaluation of this compound.

Positive results from these initial screening assays would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's activity against related targets (e.g., COX-1 vs. COX-2; other kinases) to determine its selectivity.

  • Mechanism of Action Studies: Performing kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy: Testing the compound in relevant animal models of inflammation or cancer to validate its therapeutic potential in a physiological context.

The exploration of 4-(4-methyl-1H-pyrazol-1-yl)phenol and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

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  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. Available at: [Link]

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  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from BPS Bioscience. Available at: [Link]

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  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of medicinal chemistry, 50(11), 2599–2610. Available at: [Link]

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  • Lallous, N., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PloS one, 12(6), e0177839. Available at: [Link]

  • Fayed, E. A., et al. (2017). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in chemistry, 5, 59. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Abstract This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 4-(4-methyl-1H-pyrazol-1-yl)phenol, a heterocyclic compound with significant potential i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 4-(4-methyl-1H-pyrazol-1-yl)phenol, a heterocyclic compound with significant potential in medicinal chemistry. Pyrazole and phenol moieties are prevalent scaffolds in a multitude of biologically active agents, known to interact with a wide array of protein targets.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that synthesizes theoretical underpinnings with practical, field-proven methodologies. We will explore the rationale behind target selection, ligand and protein preparation, pharmacophore hypothesis generation, the mechanics of molecular docking, and the critical post-simulation analysis using molecular dynamics. The protocols described herein are designed as a self-validating system, emphasizing scientific integrity and reproducibility in computational drug discovery.[3][4][5]

Introduction: The Rationale for In Silico Investigation

The compound 4-(4-methyl-1H-pyrazol-1-yl)phenol integrates two privileged fragments in medicinal chemistry: a phenol ring, known for its hydrogen bonding capabilities and antioxidant properties, and a pyrazole ring, a versatile heterocycle found in numerous FDA-approved drugs targeting enzymes like kinases and cyclooxygenases (COX).[1][6][7] The combination of these moieties suggests a rich potential for biological activity, making it an excellent candidate for computational exploration.

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, dramatically reducing the time and cost associated with identifying and optimizing lead compounds.[5][8] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and prioritize candidates for synthesis and in vitro testing. This guide focuses on a structure-based approach, leveraging the three-dimensional structures of potential protein targets to predict their interaction with our ligand of interest.

The Computational Workflow: A Validated Pathway

Our investigation will follow a multi-step, logical progression. Each stage builds upon the last, creating a workflow that moves from broad hypothesis to refined, dynamic analysis. This ensures that computational resources are used efficiently and that the final results are robust and credible.

G cluster_0 Setup & Preparation cluster_1 Modeling & Docking cluster_2 Analysis & Validation A Ligand Preparation (4-(4-methyl-1H-pyrazol-1-yl)phenol) C Pharmacophore Hypothesis Generation A->C Input Features D Molecular Docking (Grid Generation & Simulation) A->D Input Ligand B Target Selection & Preparation (e.g., Kinase, Tyrosinase) B->D Define Binding Site C->D Constraint (Optional) E Pose Analysis & Scoring D->E Output Poses F Molecular Dynamics (MD) Simulation E->F Select Best Pose G Binding Free Energy Calculation F->G Trajectory Analysis

Caption: A validated workflow for in silico drug discovery.

Part I: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparation phase is not merely procedural; it is a critical step to ensure that the simulated molecules are accurate, energetically stable representations of their real-world counterparts.

Ligand Preparation: Characterizing the Molecule

The first step is to generate a high-quality 3D conformation of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string (Cc1cn(nc1)c2ccc(O)cc2).

  • Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio) to convert the 2D representation into a 3D structure.

  • Energy Minimization: This is the most crucial step. The initial 3D structure is likely in a high-energy state. A force field (e.g., MMFF94, OPLS) must be applied to optimize the geometry, relieving steric clashes and achieving a low-energy, stable conformation. This step is vital because docking an unstable, high-energy ligand conformation can produce irrelevant and misleading binding poses.[9]

  • Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges) which are essential for calculating electrostatic interactions during the docking process.

Target Selection and Preparation: Identifying a Biological Partner

Given the pyrazole and phenol motifs, several protein classes represent plausible targets. Pyrazole derivatives are well-documented kinase inhibitors.[10][11] Phenolic compounds have been studied as inhibitors of enzymes like tyrosinase and phospholipase A2.[12][13] For this guide, we will proceed with a representative protein from the kinase family, Cyclin-Dependent Kinase 2 (CDK2), a well-studied cancer target.[11]

Protocol 2: Protein Preparation Workflow

  • Retrieve Structure: Download a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For CDK2, a suitable entry is PDB ID: 1HCK. It is critical to select a structure with a bound ligand, as this helps validate the location and characteristics of the active site.

  • Pre-processing:

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions that are not structurally integral (e.g., a coordinating Zinc ion). Water molecules can interfere with the docking algorithm unless their specific roles are being investigated.

    • Separate Ligand: Isolate the co-crystallized ligand for later comparison and binding site definition.

    • Handle Missing Residues/Atoms: Use modeling software to build any missing side chains or loops in the protein structure. Gaps in the structure can lead to simulation artifacts.

  • Protonation and Optimization:

    • Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign Protonation States: Determine the correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). This is critical for defining the correct hydrogen bond network.

    • Energy Minimization: Perform a constrained energy minimization on the protein to relax any strain introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

Part II: Pharmacophore and Docking Simulation

With prepared ligand and protein structures, we can now model their potential interactions.

Ligand-Based Pharmacophore Hypothesis

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target.[14] Generating a pharmacophore model for our ligand helps us understand its key interaction points.

G cluster_ligand 4-(4-methyl-1H-pyrazol-1-yl)phenol HBD H-Bond Donor phenol_O Phenolic OH HBD->phenol_O HBA H-Bond Acceptor pyrazole_N Pyrazole N HBA->pyrazole_N AR Aromatic Ring phenol_ring Phenol Ring AR->phenol_ring HY Hydrophobic methyl_C Methyl Group HY->methyl_C

Caption: Key pharmacophoric features of the ligand molecule.

This model hypothesizes that the phenolic hydroxyl is a hydrogen bond donor, the phenyl ring provides an aromatic interaction, a pyrazole nitrogen acts as a hydrogen bond acceptor, and the methyl group contributes a hydrophobic contact. This hypothesis can guide our analysis of the docking results.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[15] The process involves two main stages: sampling different ligand conformations within the active site and then "scoring" these poses to estimate binding affinity.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock tools, which includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. The most reliable method is to center a grid box around the position of the co-crystallized ligand removed during protein preparation. The size of the box should be large enough to encompass the entire active site and allow the ligand rotational and translational freedom.

  • Configure and Run Docking: Set the parameters for the simulation in a configuration file (e.g., conf.txt). The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the optimal binding pose but requires more time.

  • Execution: Run the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses, ranked by their calculated binding affinity scores (in kcal/mol).

Part III: Analysis, Validation, and Interpretation

Docking Pose and Interaction Analysis

The primary goal is to identify a binding pose that is both energetically favorable (low score) and stereochemically plausible.

Protocol 4: Post-Docking Analysis

  • Visualize the Top Pose: Load the protein and the top-ranked ligand pose into a molecular visualizer.

  • Analyze Intermolecular Interactions: Identify and measure key interactions between the ligand and protein residues. Look for:

    • Hydrogen Bonds: Check if the phenolic -OH (donor) and pyrazole nitrogen (acceptor) are forming hydrogen bonds with appropriate residues in the active site (e.g., backbone amides or carboxylates). For kinases, a key interaction is often with the "hinge" region.[16]

    • Hydrophobic Interactions: Observe if the methyl group and phenyl ring are situated in hydrophobic pockets.

    • Pi-Stacking: Look for favorable stacking interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Compare with Co-crystallized Ligand: If a known inhibitor was present in the crystal structure, compare its binding mode and interactions to your docked pose. A close alignment in key interactions (a low RMSD between poses) provides strong validation for the docking protocol.

ParameterDescriptionExample Value (Hypothetical)
Binding Affinity Estimated free energy of binding (kcal/mol). More negative is better.-8.5 kcal/mol
Interacting Residues Amino acids in the active site forming key contacts with the ligand.LEU83, GLU81, LYS33, VAL28
Interaction Types The nature of the molecular forces stabilizing the complex.H-Bond, Hydrophobic, Pi-Alkyl
H-Bond Distance Distance between donor and acceptor atoms (typically < 3.5 Å).2.1 Å (Phenol-OH to LEU83)
RMSD vs. Native Ligand Root Mean Square Deviation compared to a known binder's pose (if applicable).1.2 Å
Table 1: Summary of Quantitative Data from a Hypothetical Docking Result.
Validation with Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of the binding event. A Molecular Dynamics (MD) simulation offers a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[17][18] This is a critical step to validate the docking results and weed out poses that are not stable.[19]

Protocol 5: MD Simulation Workflow

  • System Setup: Place the best-docked protein-ligand complex into a simulation box.

  • Solvation: Fill the box with explicit water molecules to simulate the aqueous cellular environment.

  • Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Force Field and Topology: A key step is generating the force field parameters (topology) for the ligand, as standard protein force fields (like AMBER, CHARMM) do not include parameters for novel small molecules.[18][20] Servers like CGenFF or SwissParam can be used for this.

  • Minimization & Equilibration: Minimize the energy of the entire system to remove steric clashes, followed by a two-phase equilibration (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and the ligand remains stably bound.

    • RMSF (Root Mean Square Fluctuation): Analyze the RMSF per residue to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow for the investigation of 4-(4-methyl-1H-pyrazol-1-yl)phenol. By following a structured approach from ligand preparation to molecular dynamics, researchers can generate credible, data-driven hypotheses about the compound's potential biological targets and binding mechanisms. The results of such in silico studies serve as a powerful tool to guide subsequent experimental efforts, enabling a more targeted and efficient drug discovery process.[3] The insights gained can inform the design of new analogs with improved potency and selectivity, ultimately accelerating the journey from a virtual hit to a viable therapeutic candidate.

References

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Exploratory

An In-depth Technical Guide on the Acute Toxicity and Safety Profile of 4-(4-methyl-1H-pyrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Safety Assessment in Drug Discovery The journey of a novel chemical entity from the laboratory bench to a potential therap...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety Assessment in Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is paved with rigorous scientific investigation. Among the most critical milestones in this journey is the establishment of a comprehensive safety and toxicity profile. This guide is dedicated to outlining a strategic and scientifically robust approach to evaluating the acute toxicity and overall safety of 4-(4-methyl-1H-pyrazol-1-yl)phenol , a compound belonging to the pyrazole class of heterocycles. Pyrazole derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] However, as with any promising candidate, a thorough understanding of its potential risks is paramount before it can advance in the drug development pipeline. This document serves as a technical roadmap for researchers, providing not just the "what" but the "why" behind the essential toxicological evaluations.

Physicochemical and Pharmacokinetic Profile: The Foundation of Toxicity Assessment

A comprehensive understanding of a compound's physicochemical properties and its behavior in a biological system is the bedrock of any toxicological evaluation. For 4-(4-methyl-1H-pyrazol-1-yl)phenol, these initial parameters will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its potential toxicity.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, we can infer certain properties based on its structure.

PropertyPredicted Value/InformationSignificance in Toxicology
Molecular Formula C₁₀H₁₀N₂ODefines the molecular weight and elemental composition.[6]
Molecular Weight 174.20 g/mol Influences diffusion and transport across membranes.[6]
LogP ~2.0-2.5 (Predicted)Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell membrane permeability.
pKa Phenolic hydroxyl (~9-10), Pyrazole nitrogen (~2-3)Determines the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents.Affects formulation for in vivo studies and bioavailability.
Anticipated Metabolic Pathways

The metabolic fate of 4-(4-methyl-1H-pyrazol-1-yl)phenol is likely to be a key determinant of its safety profile. Metabolism in the liver is the primary route of elimination for many xenobiotics.[7] For this compound, several metabolic transformations can be anticipated, primarily involving Phase I and Phase II reactions.

  • Phase I Metabolism: The cytochrome P450 (CYP) enzyme system is expected to play a significant role.[8] Potential reactions include hydroxylation of the methyl group or the aromatic ring, and potentially N-dealkylation, although less likely for the pyrazole ring itself.

  • Phase II Metabolism: The phenolic hydroxyl group is a prime site for conjugation reactions. Glucuronidation and sulfation are highly probable, leading to the formation of more water-soluble metabolites that can be readily excreted.[8]

G cluster_0 Anticipated Metabolic Pathway of 4-(4-methyl-1H-pyrazol-1-yl)phenol A 4-(4-methyl-1H-pyrazol-1-yl)phenol B Phase I Metabolites (e.g., Hydroxylated derivatives) A->B CYP450 Enzymes C Phase II Metabolites (e.g., Glucuronide and Sulfate Conjugates) A->C UGTs, SULTs B->C UGTs, SULTs D Renal and/or Biliary Excretion C->D

Caption: Proposed metabolic pathway for 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Acute Toxicity Assessment: Determining the Initial Risk

The first step in in vivo toxicity testing is typically an acute toxicity study. The primary goal is to determine the median lethal dose (LD50) and to identify potential target organs of toxicity after a single high dose of the substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is chosen for its use of a minimal number of animals while providing sufficient information for hazard classification.

Objective: To determine the acute oral LD50 of 4-(4-methyl-1H-pyrazol-1-yl)phenol in a rodent model.

Materials:

  • Test substance: 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water

  • Animals: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant.

  • Standard laboratory diet and water ad libitum.

Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

  • Dosing:

    • A single animal is dosed with the starting dose (e.g., 175 mg/kg). The substance is administered orally via gavage.

    • The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Termination and Necropsy: All animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed to identify any pathological changes in organs and tissues.

Hypothetical Data Presentation
Dose (mg/kg)Outcome (within 48h)Clinical Signs ObservedGross Necropsy Findings
175 SurvivedMild lethargy, resolved within 24hNo abnormal findings
550 SurvivedPiloerection, significant lethargy, resolved by 72hNo abnormal findings
2000 DiedSevere lethargy, tremors, ataxiaGastric irritation, discoloration of the liver
550 SurvivedPiloerection, lethargyNo abnormal findings
2000 DiedSevere lethargy, tremors, ataxiaGastric irritation, discoloration of the liver

G cluster_0 Acute Oral Toxicity Workflow (OECD 425) A Animal Acclimatization & Fasting B Dose Single Animal (e.g., 175 mg/kg) A->B C Observe for 48h B->C D Animal Survives? C->D E Increase Dose for Next Animal D->E Yes F Decrease Dose for Next Animal D->F No G Continue Dosing Sequence E->G F->G G->C H 14-Day Observation (Clinical Signs, Body Weight) G->H I Terminal Necropsy H->I J Calculate LD50 & Classify I->J

Caption: Workflow for an acute oral toxicity study.

Genotoxicity Assessment: Screening for Mutagenic Potential

It is crucial to assess the potential of a new chemical entity to cause genetic mutations. A standard battery of in vitro and in vivo tests is typically required.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

Objective: To evaluate the potential of 4-(4-methyl-1H-pyrazol-1-yl)phenol to induce gene mutations in bacteria.

Materials:

  • Test substance: 4-(4-methyl-1H-pyrazol-1-yl)phenol dissolved in DMSO.

  • Bacterial strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • S9 fraction from the liver of rats pre-treated with Aroclor 1254 (for metabolic activation).

  • Positive controls: Known mutagens for each strain, with and without S9 activation.

  • Negative control: Vehicle (DMSO).

Methodology:

  • Plate Incorporation Method:

    • To a test tube, add the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the background (negative control) count.

Hypothetical Data Presentation
StrainMetabolic Activation (S9)Test Substance Conc. (µ g/plate )Mean Revertants ± SDFold Increase over Control
TA100 - S9 0 (Control)120 ± 101.0
10125 ± 81.0
50130 ± 121.1
100135 ± 151.1
TA100 + S9 0 (Control)130 ± 111.0
10140 ± 91.1
50135 ± 141.0
100142 ± 101.1

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[9] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.

G cluster_0 Safety Pharmacology Core Battery A 4-(4-methyl-1H-pyrazol-1-yl)phenol B Cardiovascular System (hERG assay, in vivo telemetry in rodents/dogs) A->B C Central Nervous System (Functional Observational Battery in rats) A->C D Respiratory System (Whole-body plethysmography in rats) A->D

Caption: Core battery of safety pharmacology studies.

Cardiovascular Assessment
  • In vitro hERG Assay: To assess the potential for QT interval prolongation, a major cause of drug-induced cardiac arrhythmias. The compound would be tested for its ability to block the hERG potassium channel.

  • In vivo Cardiovascular Study: In a conscious, telemetered animal model (e.g., dog or non-human primate), the effects of the compound on blood pressure, heart rate, and electrocardiogram (ECG) would be continuously monitored.

Central Nervous System (CNS) Assessment
  • A Functional Observational Battery (FOB) and motor activity assessment in rats (Irwin test) would be conducted to evaluate potential effects on behavior, coordination, sensory and motor function, and autonomic nervous system.

Respiratory Assessment
  • The effects on respiratory rate, tidal volume, and minute volume would be evaluated using whole-body plethysmography in unrestrained animals.

Emerging Toxicological Considerations for Pyrazole Derivatives

Recent studies on some pyrazole derivatives have highlighted specific toxicological concerns that warrant consideration. For example, a series of 1-methyl-1H-pyrazole-5-carboxamides, while not cytotoxic in standard in vitro assays, demonstrated unexpected acute toxicity in mice.[10] This toxicity was linked to the inhibition of mitochondrial respiration, which was only revealed in assays using respiring cells like rat hepatocytes.[10]

This finding underscores the importance of a holistic and mechanism-based approach to toxicology. For 4-(4-methyl-1H-pyrazol-1-yl)phenol, it would be prudent to include an early-stage assessment of mitochondrial toxicity, for instance, by measuring oxygen consumption rates in relevant cell lines (e.g., HepG2).

Conclusion and Path Forward

This technical guide outlines a foundational strategy for the acute toxicity and safety assessment of 4-(4-methyl-1H-pyrazol-1-yl)phenol. Based on the hypothetical data presented, the compound demonstrates a low acute toxicity profile and is non-mutagenic in the Ames test. However, this is merely the initial phase of a comprehensive safety evaluation.

The path forward would involve:

  • Repeated-Dose Toxicity Studies: 28-day and/or 90-day studies to assess toxicity following prolonged exposure.

  • Full Genotoxicity Battery: Completion of in vitro and in vivo micronucleus assays.

  • Reproductive and Developmental Toxicity Studies: If the compound is intended for use in women of childbearing potential.

  • Carcinogenicity Studies: For drugs intended for chronic use.

By employing a systematic, evidence-based approach that integrates standard regulatory guidelines with emerging scientific insights into the potential liabilities of the chemical class, researchers can build a robust safety profile for 4-(4-methyl-1H-pyrazol-1-yl)phenol, enabling informed decisions on its continued development as a potential therapeutic agent.

References

  • Preston, S., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Polshettiwar, S. A., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • de Faria, F. M., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

  • Matiadis, D., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Jacobsen, D., et al. (1990). Non-linear kinetics of 4-methylpyrazole in healthy human subjects. PubMed. Available at: [Link]

  • Jacobsen, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed. Available at: [Link]

  • Baud, F. J., et al. (2000). Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning. PubMed. Available at: [Link]

  • ResearchGate. (2018). Synthesis and biological activities of some substituted 4-{4-(1,5-diphenyl-1H-pyrazol-3-YL) phenoxymethyl} coumarins. Available at: [Link]

  • Bawa, S., & Kumar, S. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Singh, N., et al. (2012). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Kang, A. M., et al. (2020). The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers. PubMed. Available at: [Link]

  • El-Metwaly, A. M., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. Available at: [Link]

  • ResearchGate. (2016). MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol derivatives. Available at: [Link]

  • PubChem. 4-Methylpyrazole. Available at: [Link]

  • Lee, K., et al. (2014). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. PubMed. Available at: [Link]

  • PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available at: [Link]

  • Amouzadeh, H. R., et al. (2015). Safety Pharmacology Evaluation of Biopharmaceuticals. PubMed. Available at: [Link]

  • Wang, J. S., et al. (2008). 4-[(Ethoxy-imino)(phen-yl)meth-yl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-(4-methyl-1H-pyrazol-1-yl)phenol in Cell Culture

Introduction 4-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic organic compound featuring a phenol group linked to a methyl-substituted pyrazole ring. The pyrazole moiety is a well-recognized pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic organic compound featuring a phenol group linked to a methyl-substituted pyrazole ring. The pyrazole moiety is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The phenolic group, also a common feature in biologically active compounds, suggests potential for antioxidant activity and interaction with various cellular targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(4-methyl-1H-pyrazol-1-yl)phenol in a cell culture setting. The protocols and recommendations herein are based on established methodologies for handling and evaluating small molecule inhibitors and are supplemented with insights derived from the known biological activities of structurally related pyrazole and phenol compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 1340289-37-3[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Typically a solidInferred from similar compounds
Solubility Soluble in DMSO, EthanolInferred from similar compounds
Storage Store at -20°C, protect from lightGeneral recommendation for small molecules

Postulated Mechanism of Action: Inhibition of the COX-2 Pathway

While the precise mechanism of action for 4-(4-methyl-1H-pyrazol-1-yl)phenol has not been definitively elucidated in the public domain, its structural similarity to known anti-inflammatory agents suggests that it may act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[2]

Inflammatory stimuli, such as cytokines and bacterial endotoxins, trigger signaling cascades that lead to the upregulation of COX-2 expression.[3] As depicted in the diagram below, this process often involves the activation of transcription factors like NF-κB.[2] By inhibiting COX-2, 4-(4-methyl-1H-pyrazol-1-yl)phenol could potentially block the production of prostaglandins, thereby exerting an anti-inflammatory effect. This hypothesis provides a solid foundation for designing initial cell-based screening assays.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cell Cytokines Cytokines Receptors Receptors Cytokines->Receptors LPS LPS LPS->Receptors Signaling_Cascade Signaling Cascade (e.g., MAPK, IKK) Receptors->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB COX2_Gene COX-2 Gene Transcription NF_kB->COX2_Gene Upregulation COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Substrate Inflammation Inflammation Prostaglandins->Inflammation Compound 4-(4-methyl-1H-pyrazol-1-yl)phenol Compound->COX2_Protein Inhibition

Caption: Postulated mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)phenol via inhibition of the COX-2 pathway.

Protocols for Cell Culture Applications

Preparation of Stock Solutions

Rationale: Most small molecule inhibitors are not readily soluble in aqueous media. A high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary for accurate and reproducible dosing in cell culture experiments.

Materials:

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Protocol:

  • Calculate the amount of 4-(4-methyl-1H-pyrazol-1-yl)phenol powder needed to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 1.742 mg of the compound (Molecular Weight = 174.20 g/mol ).

  • Carefully weigh the required amount of powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Determining the Optimal Working Concentration

Rationale: The optimal working concentration of a compound is one that elicits the desired biological effect without causing excessive cytotoxicity. A dose-response experiment is crucial to determine this concentration range. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.[4]

Workflow for Determining Working Concentration:

workflow start Start prepare_cells Prepare Cell Suspension start->prepare_cells seed_plate Seed 96-well Plate prepare_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_compound incubate Incubate for 24-72 hours add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the optimal working concentration of a small molecule inhibitor.

Example Application: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and widely used method to assess the cytotoxic effects of a compound.

Materials:

  • Cells of interest (e.g., a cancer cell line or an inflammatory cell model)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(4-methyl-1H-pyrazol-1-yl)phenol stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation and Troubleshooting

Data Interpretation: The absorbance values are directly proportional to the number of viable cells. To determine the effect of the compound, calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[4][5] A lower IC50 value indicates a more potent compound.[5]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Compound Precipitation in Media Poor aqueous solubility.Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions for each experiment. Consider using a formulation aid like a low concentration of a non-ionic surfactant (e.g., Tween-20), but validate its effect on the cells first.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS.
No Observed Effect of the Compound Compound is inactive at the tested concentrations, compound has degraded.Test a higher concentration range. Ensure the stock solution has been stored properly and is not expired. Verify the compound's identity and purity if possible.
High Cytotoxicity in Vehicle Control DMSO concentration is too high.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(4-methyl-1H-pyrazol-1-yl)phenol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • ResearchGate. (n.d.). Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram.... Retrieved from [Link]

  • Imanis Life. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). A simplified diagram of COX-1 and COX-2 active sites, showing the.... Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assays Using 4-(4-methyl-1H-pyrazol-1-yl)phenol

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of numerous pathologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] This has established kinases as a premier class of therapeutic targets. Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is recurrent in potent and selective kinase inhibitors.[3][4] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, underscoring the clinical significance of this heterocycle.[4]

The compound 4-(4-methyl-1H-pyrazol-1-yl)phenol represents a strategic design, combining the established kinase-binding properties of the pyrazole moiety with a phenol group. The phenol can act as a crucial hydrogen bond donor or acceptor, potentially anchoring the inhibitor within the ATP-binding pocket of a target kinase.[5] The 4-methyl group on the pyrazole ring can provide additional van der Waals interactions and influence the compound's selectivity profile.[6]

These application notes provide a comprehensive guide for researchers utilizing 4-(4-methyl-1H-pyrazol-1-yl)phenol in various kinase inhibition assays. We will delve into the mechanistic rationale behind assay selection and provide detailed, field-proven protocols for robust and reproducible inhibitor characterization.

Mechanism of Action and Target Engagement

While the specific kinase targets of 4-(4-methyl-1H-pyrazol-1-yl)phenol require experimental validation, its structural features suggest it likely functions as an ATP-competitive inhibitor. Most pyrazole-based inhibitors target the ATP-binding site of kinases, forming key hydrogen bonds with the hinge region of the enzyme.[6] The phenol group of the title compound is well-suited to mimic the adenine portion of ATP, forming critical interactions that stabilize the enzyme-inhibitor complex.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Mechanism Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor 4-(4-methyl-1H-pyrazol-1-yl)phenol Inhibitor->Kinase Competes with ATP

Caption: ATP-Competitive Inhibition by 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Choosing the Right Kinase Assay Platform

The selection of an appropriate assay platform is critical for generating high-quality, reliable data. The choice depends on several factors, including the specific kinase, the required throughput, and the available instrumentation. Below is a comparison of three widely used, homogeneous (no-wash) assay formats suitable for characterizing 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Assay Platform Principle Signal Output Pros Cons Typical Application
Luminescent (e.g., Kinase-Glo®) Measures remaining ATP after kinase reaction.[7][8]Luminescence (inversely proportional to kinase activity)High sensitivity, broad applicability, excellent Z' values.[9]Indirect measurement, susceptible to ATPases.High-throughput screening (HTS), IC50 determination.
Time-Resolved FRET (e.g., HTRF®) Measures phosphorylation of a substrate using a donor-acceptor FRET pair.[1][10]TR-FRET ratio (proportional to kinase activity)Robust, low background, ratiometric measurement reduces interference.[11][12]Requires specific antibodies and labeled substrates.HTS, mechanism of action studies.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled substrate upon phosphorylation.[13][14]Millipolarization (mP) unitsHomogeneous, real-time measurements possible.[15][16]Requires a significant change in molecular weight upon phosphorylation, potential for compound interference.[15]Binding affinity (Kd) determination, screening small molecule libraries.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls for robust data interpretation. It is crucial to optimize assay conditions (e.g., enzyme and substrate concentrations, incubation times) for each specific kinase target.

Protocol 1: Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[17][18]

A. Materials and Reagents:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

B. Experimental Workflow:

G Start Start Step1 Dispense Inhibitor (25 nL of 4-(4-methyl-1H-pyrazol-1-yl)phenol in DMSO) Start->Step1 Step2 Add Kinase (2.5 µL of enzyme solution) Step1->Step2 Step3 Incubate (15 min at RT) Step2->Step3 Step4 Initiate Reaction (2.5 µL of ATP/Substrate mix) Step3->Step4 Step5 Incubate (60 min at RT) Step4->Step5 Step6 Terminate & Deplete ATP (5 µL ADP-Glo™ Reagent) Step5->Step6 Step7 Incubate (40 min at RT) Step6->Step7 Step8 Detect ADP (10 µL Kinase Detection Reagent) Step7->Step8 Step9 Incubate (30-60 min at RT) Step8->Step9 End Read Luminescence Step9->End

Caption: ADP-Glo™ Luminescent Kinase Assay Workflow.

C. Step-by-Step Methodology:

  • Prepare serial dilutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol in DMSO.

  • Add 5 µL of kinase reaction buffer to each well of a 384-well plate.

  • Transfer 50 nL of the compound dilutions to the assay plate.

  • Add 2.5 µL of the kinase solution (pre-diluted in reaction buffer) to each well.

  • Incubate for 15 minutes at room temperature.[18]

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[18]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

D. Controls for a Self-Validating Assay:

  • No-Enzyme Control: All components except the kinase, to determine background signal.

  • No-Inhibitor (DMSO) Control: Represents 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase to validate assay performance.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol measures the phosphorylation of a biotinylated substrate.[10][11]

A. Materials and Reagents:

  • Kinase of interest

  • Biotinylated peptide substrate

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol (dissolved in DMSO)

  • ATP

  • HTRF® Kinase Assay Buffer

  • HTRF® Detection Reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-XL665)

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

B. Experimental Workflow:

G Start Start Step1 Dispense Inhibitor (0.5 µL of compound in 50% DMSO) Start->Step1 Step2 Add Kinase & Substrate (5.5 µL of enzyme/substrate mix) Step1->Step2 Step3 Incubate (15 min at RT) Step2->Step3 Step4 Initiate Reaction (4 µL of ATP solution) Step3->Step4 Step5 Incubate (30-60 min at RT) Step4->Step5 Step6 Stop & Detect (10 µL of HTRF® detection reagents in EDTA buffer) Step5->Step6 Step7 Incubate (60 min at RT) Step6->Step7 End Read HTRF® Signal (665 nm / 620 nm) Step7->End

Caption: HTRF® Kinase Assay Workflow.

C. Step-by-Step Methodology:

  • Prepare serial dilutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

  • In a 384-well plate, add 5 µL of a mixture containing the kinase and the biotinylated substrate in the enzymatic buffer.

  • Add 0.5 µL of the compound dilutions.

  • Incubate for 15 minutes at room temperature.[10]

  • Start the reaction by adding 5 µL of ATP solution.

  • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction by adding 10 µL of the HTRF® detection reagents (Europium anti-phospho antibody and SA-XL665) diluted in the detection buffer containing EDTA.[11][19]

  • Incubate for 60 minutes at room temperature.[10]

  • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.[10]

D. Data Analysis: Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[10] Plot the HTRF® ratio against the inhibitor concentration to determine the IC50 value.

Data Interpretation and Troubleshooting

Potential Issue Possible Cause Recommended Solution
High variability between replicates Pipetting errors, improper mixing.Use calibrated pipettes, ensure thorough mixing after each addition.
Low Z'-factor (<0.5) Suboptimal assay conditions (enzyme/ATP/substrate concentrations), short incubation time.Optimize assay parameters by performing matrix titrations of enzyme, ATP, and substrate.
Compound interference (luminescence assay) Inhibitor is an inhibitor/activator of luciferase.Perform a counter-screen with luciferase alone to identify interfering compounds.
Compound interference (fluorescence assays) Inhibitor is fluorescent or a quencher.Read the plate before adding detection reagents to check for intrinsic fluorescence. Use TR-FRET assays which are less prone to interference.[1]

Conclusion

4-(4-methyl-1H-pyrazol-1-yl)phenol, as a representative of the pharmacologically significant pyrazole class of compounds, holds promise as a kinase inhibitor.[2][3] The protocols detailed in these application notes provide a robust framework for its characterization. By carefully selecting the appropriate assay platform and incorporating rigorous controls, researchers can generate high-quality, reproducible data to elucidate the inhibitory activity and mechanism of action of this and other novel kinase inhibitors, thereby accelerating the drug discovery process.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]

  • Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Ferjancic, Z., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Westaway, S. M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Retrieved from [Link]

  • Humphrey, S. M., et al. (2007). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. PMC. Retrieved from [Link]

  • Wieland, S., et al. (2018). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. PMC. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • Garrison, B. B., et al. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]rophenyl_yl-45-dihydro-1H-pyrazol-1-ylmethanone_derivatives)

Sources

Method

Application Note: A Practical Guide to the Solubilization of 4-(4-methyl-1H-pyrazol-1-yl)phenol for In Vitro Experimental Use

This document provides a detailed methodology for the solubilization and preparation of 4-(4-methyl-1H-pyrazol-1-yl)phenol for use in a variety of in vitro experimental settings, including cell-based assays and biochemic...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed methodology for the solubilization and preparation of 4-(4-methyl-1H-pyrazol-1-yl)phenol for use in a variety of in vitro experimental settings, including cell-based assays and biochemical screens. The protocols herein are designed to ensure compound stability, bioavailability, and experimental reproducibility.

Introduction: The Solubilization Challenge

4-(4-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring both a phenol group and a pyrazole moiety. This structure is common in molecules with potential biological activity, including antitumor and anti-inflammatory properties.[1] A significant technical hurdle for its use in biological research is its inherent low solubility in aqueous solutions, a common trait for many pyrazole derivatives and polyphenolic compounds.[2][3] Direct addition of the powdered compound to cell culture media or aqueous buffers will almost certainly result in poor dissolution, leading to inaccurate concentration-response curves and non-reproducible data.

The following protocols are grounded in the principle of creating a highly concentrated stock solution in a suitable organic solvent, which can then be accurately diluted to final working concentrations in the aqueous experimental medium. This approach minimizes the concentration of the organic solvent in the final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.

Section 1: Physicochemical Profile and Solubility Rationale

Understanding the molecular properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol is critical to selecting an appropriate solubilization strategy. The molecule's structure, dominated by two aromatic rings (phenol and pyrazole), confers a significant hydrophobic character, which is the primary driver of its poor water solubility.[4]

While the phenolic hydroxyl group can participate in hydrogen bonding, this is insufficient to overcome the hydrophobicity of the overall structure in neutral aqueous solutions. Pyrazole and its derivatives are known to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3][4] For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most widely accepted and utilized solvent due to its powerful solubilizing capacity for a wide range of organic molecules and its relatively low cytotoxicity at the concentrations typically used in final assays (<0.5%).[5]

Table 1: Physicochemical Properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol

PropertyValueSource
CAS Number 1340289-37-3[6]
Molecular Formula C₁₀H₁₀N₂O[6][7]
Molecular Weight 174.20 g/mol [6][7]
IUPAC Name 4-(4-methyl-1H-pyrazol-1-yl)phenol[6]
Predicted Solubility Poor in water; Soluble in organic solvents like DMSO and ethanol.[3][4]

Section 2: Recommended Materials and Reagents

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol (powder form)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated precision balance (analytical or microbalance)

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Sterile cell culture medium or aqueous buffer (e.g., PBS, HBSS) relevant to the experiment

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Section 3: Protocol for Preparation of a High-Concentration Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in 100% DMSO. Creating a concentrated stock is standard procedure to ensure that the final volume of solvent added to the experimental system is minimal.[8]

Rationale: A 10 mM stock allows for a 1:1000 dilution to achieve a 10 µM final concentration, resulting in a final DMSO concentration of only 0.1%, which is well-tolerated by most cell lines.

Step-by-Step Methodology:

  • Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight to zero.

  • Weigh Compound: Carefully weigh out 1.742 mg of 4-(4-methyl-1H-pyrazol-1-yl)phenol directly into the tared tube.

    • Calculation:Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 174.20 g/mol x 1000 mg/g = 1.742 mg

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of pure DMSO to the microcentrifuge tube containing the compound.

  • Dissolve: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

    • Expert Tip: If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by additional vortexing. Do not overheat.

  • Label and Store: Clearly label the tube with the compound name, concentration (10 mM in DMSO), preparation date, and your initials. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

Section 4: Protocol for Preparation of Experimental Working Solutions

Working solutions must be prepared fresh on the day of the experiment by serially diluting the high-concentration stock into the appropriate cell culture medium or buffer.

Rationale: Direct dilution of a highly concentrated organic stock into an aqueous medium can cause the compound to precipitate out of solution. A serial or intermediate dilution step helps to mitigate this by gradually lowering the solvent concentration.

G cluster_prep Preparation Workflow cluster_dilution Experimental Dilution weigh 1. Weigh 1.742 mg of Compound dmso 2. Dissolve in 1 mL 100% DMSO weigh->dmso stock 3. 10 mM Stock Solution dmso->stock intermediate 4. Prepare Intermediate Dilution in Culture Medium stock->intermediate Serial Dilution working 5. Prepare Final Working Concentrations in Medium intermediate->working assay 6. Add to In Vitro Assay (Final [DMSO] < 0.5%) working->assay G action_node action_node end_node end_node start Precipitate observed in working solution? action1 Lower the highest working concentration start->action1 Yes end_success Proceed with Experiment start->end_success No action2 Prepare stock in a different solvent (e.g., Ethanol) action1->action2 action3 Use medium containing serum (e.g., FBS) to aid solubility action2->action3 action3->end_success

Sources

Application

Application Notes and Protocols: 4-(4-methyl-1H-pyrazol-1-yl)phenol as a Novel Fluorogenic Scaffold

For Research Use Only. Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characte...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 4-(4-methyl-1H-pyrazol-1-yl)phenol as a fluorescent probe. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Promise of Pyrazole-Phenol Fluorophores

Substituted pyrazolone and pyrazole derivatives are emerging as a versatile class of fluorophores in the development of novel fluorescent probes.[1] Their appeal lies in their synthetic accessibility, tunable photophysical properties, and the ability to exhibit changes in fluorescence in response to specific environmental triggers.[1][2] The core structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol, integrating an electron-rich phenol with a pyrazole moiety, presents a compelling scaffold for designing probes that could operate through mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Fluorescence Resonance Energy Transfer (FRET).[1] The phenolic hydroxyl group, in particular, offers a reactive handle for derivatization and a potential site for pH-dependent fluorescence modulation.

Synthesis and Characterization

A plausible synthetic route to 4-(4-methyl-1H-pyrazol-1-yl)phenol is proposed based on established methodologies for analogous compounds. One common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. A potential alternative involves the reaction of a substituted phenol with a pyrazole derivative.

Proposed Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenol

A potential synthesis could involve the reaction of 4-hydrazinophenol with 3-methyl-2,4-pentanedione.

Materials:

  • 4-hydrazinophenol hydrochloride

  • 3-methyl-2,4-pentanedione

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of 4-hydrazinophenol hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-methyl-2,4-pentanedione (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Characterization

The structure of the synthesized 4-(4-methyl-1H-pyrazol-1-yl)phenol should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the phenolic -OH and the pyrazole N-H (if tautomerism occurs) or C=N bonds.[3]

  • Melting Point: To assess purity.

Photophysical Properties

The photophysical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol should be thoroughly investigated to understand its potential as a fluorescent probe.

Spectroscopic Analysis

Protocol:

  • Prepare a stock solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol in a suitable solvent (e.g., DMSO or ethanol).

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Record the fluorescence emission spectrum by exciting at the λmax to determine the maximum emission wavelength (λem).

  • Calculate the Stokes shift, which is the difference between the λem and λmax.

  • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate).

Table 1: Anticipated Photophysical Properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol

PropertyAnticipated Value
λex (nm)~330-360
λem (nm)~400-450
Stokes Shift (nm)~70-90
Quantum Yield (ΦF)0.1 - 0.3

Note: These are hypothetical values based on similar pyrazole-phenol structures and require experimental verification.

Potential Applications as a Fluorescent Probe

The unique structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol suggests several potential applications as a fluorescent probe.

pH Sensing

The phenolic hydroxyl group is ionizable, and its protonation state can significantly influence the electronic properties of the fluorophore. This could lead to a pH-dependent fluorescence response, making it a potential candidate for a pH sensor.

Hypothetical Mechanism: At low pH, the phenol is protonated, and the probe exhibits a certain fluorescence intensity. As the pH increases, the phenol is deprotonated to a phenolate, which is a stronger electron-donating group. This may lead to an enhancement or quenching of fluorescence, or a spectral shift, depending on the specific electronic transitions involved.

Experimental Workflow for pH Titration:

Caption: Workflow for pH-dependent fluorescence studies.

Metal Ion Detection

The pyrazole and phenol moieties contain nitrogen and oxygen atoms that can act as coordination sites for metal ions.[4] Upon binding to a specific metal ion, the fluorescence of the probe could be either quenched or enhanced.

Potential Mechanism: Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CEQ)

  • CHEF: In the free ligand, a PET process might occur, quenching the fluorescence. Upon metal ion binding, this PET process could be inhibited, leading to a "turn-on" fluorescence response.[1]

  • CEQ: Conversely, binding to a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺) could lead to fluorescence quenching through energy or electron transfer.[5]

Screening Protocol for Metal Ion Selectivity:

  • Prepare solutions of the probe in a suitable buffer.

  • Add various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) to separate probe solutions at a fixed concentration.

  • Record the fluorescence spectra and compare the changes in intensity.

Caption: Hypothetical CHEF mechanism for metal ion detection.

Bioimaging Applications

Given the potential for environmentally sensitive fluorescence, 4-(4-methyl-1H-pyrazol-1-yl)phenol could be explored for cellular imaging.[2] Its relatively small size and hydrophobic character might allow it to penetrate cell membranes.

Protocol for Live Cell Staining (Hypothetical):

  • Culture a suitable cell line (e.g., HeLa, MCF-7) on a glass-bottom dish.

  • Prepare a stock solution of the probe in DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Image the cells using a fluorescence microscope with appropriate filter sets.

Trustworthiness and Self-Validation

Every protocol described herein should be accompanied by rigorous control experiments. For instance, in metal ion sensing studies, the fluorescence of the probe should be tested in the presence of a wide range of biologically and environmentally relevant ions to establish selectivity. For bioimaging, cytotoxicity assays (e.g., MTT assay) must be performed to determine the optimal non-toxic concentration range of the probe.

Conclusion

While 4-(4-methyl-1H-pyrazol-1-yl)phenol is a novel scaffold with limited published data as a fluorescent probe, its structural features suggest significant potential. The protocols and insights provided in these application notes offer a scientifically grounded framework for researchers to synthesize, characterize, and explore its utility in pH sensing, metal ion detection, and bioimaging. The key to unlocking its potential lies in systematic experimental validation based on the principles outlined in this guide.

References

  • BenchChem. (2025). Application Notes and Protocols: Substituted Pyrazolone Scaffolds as Fluorescent Probes. BenchChem.
  • Ciupa, A. (2024).
  • Ciupa, A., et al. (2024).
  • Gao, Y., et al. (2015). A Robust Microporous Metal-Organic Framework as a Highly Selective and Sensitive, Instantaneous and Colorimetric Sensor for Eu³⁺ Ions. Dalton Transactions, 44(4), 1845-1849.
  • Hosseinjani-Pirdehi, N., et al. (2024).
  • Liddle, S. T., & Gardinier, J. R. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3045.
  • Mishra, A., et al. (2018). Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations. RSC Advances, 8(38), 21269-21279.
  • Tabasi, Z. A., et al. (2021). Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. New Journal of Chemistry, 45(16), 7120-7128.
  • Verma, A., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. New Journal of Chemistry, 45(1), 213-223.
  • Wang, X., et al. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments. RSC Advances.
  • Yakaiah, et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Executive Summary The confluence of a phenol ring and a pyrazole heterocycle within a single small molecule presents a compelling scaffold for drug discovery. Pyrazole derivatives are recognized for a vast range of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of a phenol ring and a pyrazole heterocycle within a single small molecule presents a compelling scaffold for drug discovery. Pyrazole derivatives are recognized for a vast range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties, making them a "privileged" structure in medicinal chemistry.[1][2][3] The phenol moiety frequently serves as a critical hydrogen bond donor in ligand-receptor interactions, capable of anchoring a molecule within a protein's active site.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-(4-methyl-1H-pyrazol-1-yl)phenol using high-throughput screening (HTS). Lacking specific precedent for this exact molecule, we leverage established principles of HTS and the known bioactivity of its constituent motifs to propose robust screening strategies.[6][7] We present detailed, self-validating protocols for two high-value target classes where this scaffold holds significant promise: protein kinases and G-protein coupled receptors (GPCRs) . The protocols are designed for miniaturized, automated formats (384-well plates) and are supported by guidelines for data analysis, hit confirmation, and troubleshooting to ensure scientific integrity and accelerate the identification of valid lead compounds.[8][9]

Section 1: Compound Profile: 4-(4-methyl-1H-pyrazol-1-yl)phenol

Chemical Properties and Rationale for Screening

4-(4-methyl-1H-pyrazol-1-yl)phenol combines two pharmacologically significant moieties. The pyrazole ring is a versatile scaffold found in numerous approved drugs, while the phenol group is a classic pharmacophore known to engage in critical hydrogen bonding with protein targets.[2][4] Notably, research on inhibitors for Macrophage Migration Inhibitory Factor (MIF) has successfully utilized pyrazoles as phenol surrogates, achieving nanomolar potency by mimicking key hydrogen bonds with active site residues like asparagine.[4] This validates the hypothesis that the 4-(4-methyl-1H-pyrazol-1-yl)phenol scaffold is pre-disposed for high-affinity interactions with various biological targets.

PropertyValue
IUPAC Name 4-(4-methyl-1H-pyrazol-1-yl)phenol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Structure Chemical structure of 4-(4-methyl-1H-pyrazol-1-yl)phenol
Predicted LogP 2.1 - 2.5
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)

Table 1: Physicochemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Section 2: Pre-Screening Compound Management

The quality and handling of the test compound are paramount for reliable HTS data. Inconsistent purity or solubility can lead to false positives or negatives.

Protocol 1: Compound Quality Control and Assay Plate Preparation
  • Purity Assessment: Verify the purity of the compound stock using HPLC-MS. A purity of >95% is required for HTS campaigns.[10]

  • Solubility Check: Determine the maximum solubility in 100% DMSO. Visually inspect for precipitation. A clear solution at 10 mM is standard for library compounds.[9]

  • Master Stock Preparation: Prepare a 10 mM master stock solution in 100% DMSO. Aliquot into volumes sufficient for single-use to avoid freeze-thaw cycles and store at -20°C.

  • Intermediate Plate Preparation: Create an intermediate plate by diluting the master stock. For a 10 µM final screen concentration in a 50 µL assay with 0.5% final DMSO, dilute the 10 mM stock to 100 µM in 100% DMSO.

  • Assay Plate Stamping: Use an acoustic dispenser or pin tool to transfer 50 nL of the 100 µM intermediate stock into the 384-well assay plates. This will yield a 10 µM final concentration upon addition of 50 µL of assay reagents.

Section 3: HTS Assay Implementation

The following protocols are designed for two distinct, high-value target classes.

Target Class A: Protein Kinase Inhibition

Scientific Rationale: The pyrazole core is a known hinge-binding motif in many ATP-competitive kinase inhibitors. The attached phenol could form additional hydrogen bonds within the active site, enhancing potency and selectivity.[11][12] We will utilize a universal ADP-detection assay, which is compatible with virtually any kinase that produces ADP.[13]

kinase_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Compound Plating (10 µM final) Dispense Dispense Kinase/ Substrate to Plate Compound->Dispense Reagents Prepare Kinase & Substrate Reagents Reagents->Dispense Incubate Incubate at RT (e.g., 60 min) Dispense->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_Det Incubate at RT (40 min) Add_ADP_Glo->Incubate_Det Add_Kinase_Det Add Kinase Detection Reagent Incubate_Det->Add_Kinase_Det Incubate_Final Incubate at RT (30 min) Add_Kinase_Det->Incubate_Final Read Read Luminescence Incubate_Final->Read Analyze Data Analysis (% Inhibition, Z') Read->Analyze

Caption: Workflow for a kinase inhibition HTS assay.

Protocol 2: HTS for Kinase X Inhibition using ADP-Glo™

Assay Principle: This is a luminescence-based assay that measures ADP produced by a kinase reaction. The first step terminates the kinase reaction and depletes remaining ATP. The second step converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.

Materials:

  • 384-well white, solid-bottom assay plates (e.g., Corning #3570)

  • Recombinant Kinase X and its specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Positive Control: Staurosporine (1 µM final concentration)

  • Negative Control: DMSO (0.5% final concentration)

Procedure:

  • Compound Plating: Prepare assay plates containing 50 nL of 4-(4-methyl-1H-pyrazol-1-yl)phenol, controls, or DMSO per well as described in Protocol 1.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing 2X final concentration of Kinase X and its substrate.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Dispense 12.5 µL of the 2X Kinase/Substrate solution into each well.

    • Dispense 12.5 µL of the 2X ATP solution to initiate the reaction. The final volume is 25 µL.

    • Seal the plates and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read luminescence on a compatible plate reader (e.g., BMG PHERAstar).

Target Class B: G-Protein Coupled Receptor (GPCR) Antagonism

Scientific Rationale: Phenolic compounds are known to modulate GPCRs.[14] Given the scaffold's features, it could act as either an orthosteric antagonist or a negative allosteric modulator (NAM). A calcium flux assay is a robust, functional HTS method for GPCRs that couple through Gαq, which signals via an increase in intracellular calcium.[15][16]

gpc_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gαq-Coupled Receptor Gq Gαq Protein GPCR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Signal Cellular Response Ca_ER->Ca_Signal Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks

Caption: Simplified Gαq signaling pathway leading to calcium mobilization.

Protocol 3: Cell-Based HTS for GPCR Antagonism via Calcium Flux

Assay Principle: Cells expressing the target GPCR are pre-loaded with a calcium-sensitive dye. The test compound is added (antagonist mode). Subsequently, an agonist at a known EC₈₀ concentration is added. An effective antagonist will block the agonist-induced calcium release, resulting in a low fluorescence signal.

Materials:

  • HEK293 cells stably expressing the target Gαq-coupled receptor

  • 384-well black, clear-bottom assay plates (e.g., Greiner Bio-One #781091)

  • FLIPR® Calcium 6 Assay Kit (Molecular Devices)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4

  • Agonist (specific to the target receptor)

  • Positive Control: Known potent antagonist for the target receptor

  • Negative Control: DMSO (0.5% final concentration)

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Calcium 6 dye solution according to the manufacturer's protocol in Assay Buffer.

    • Remove culture medium from the cell plate and add 25 µL of dye solution to each well.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a 3X concentration plate of 4-(4-methyl-1H-pyrazol-1-yl)phenol and controls in Assay Buffer.

    • Transfer 12.5 µL from the compound plate to the cell plate. The total volume is now 37.5 µL.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Reading:

    • Prepare a 4X EC₈₀ solution of the agonist in Assay Buffer.

    • Place the cell plate into a FLIPR® or similar fluorescence imaging plate reader.

    • Initiate reading, establishing a baseline fluorescence for 10-20 seconds.

    • The instrument adds 12.5 µL of the 4X agonist solution to each well.

    • Continue reading the fluorescence signal for an additional 2-3 minutes.

Section 4: Data Analysis and Hit Confirmation

Raw data from HTS must be processed and validated to identify true hits and eliminate artifacts.[10]

Primary Data Analysis and Quality Control
  • Normalization: Calculate the percent inhibition for each well using the high (negative control, 0% inhibition) and low (positive control, 100% inhibition) signals.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness. It is calculated for each plate using the control wells.[8]

    • Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Z'-factor ValueAssay Quality
> 0.5Excellent, suitable for HTS
0 to 0.5Marginal, may require optimization
< 0Poor, assay has failed

Table 2: Interpretation of Z'-factor values.

  • Hit Selection: A primary hit is typically defined as a compound that produces an inhibition value greater than a set threshold (e.g., >50%) or greater than 3 standard deviations from the mean of the negative control wells.[17]

Hit Validation Cascade

A single-point HTS result is insufficient. A rigorous validation process is required.[9]

validation_cascade Primary_HTS Primary HTS Screen (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_HTS->Hit_Selection Reconfirmation Hit Re-confirmation (Fresh Compound) Hit_Selection->Reconfirmation Dose_Response Dose-Response Curve (IC₅₀ Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR SAR by Analogs (If available) Orthogonal_Assay->SAR Lead Validated Hit / Lead Series SAR->Lead

Caption: A typical workflow for hit validation after primary HTS.

Protocol 4: Dose-Response Analysis and IC₅₀ Determination
  • From a fresh powder stock of the confirmed hit, prepare a 10 mM DMSO solution.

  • Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.

  • Transfer this dilution series to a 384-well plate and test in the primary assay as described previously.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% inhibition is observed).

Protocol 5: Orthogonal Assay Confirmation

Purpose: To confirm that the observed activity is genuine and not an artifact of the primary assay technology (e.g., compound interfering with luciferase).[18]

  • For a Kinase Hit: If the primary screen used ADP-Glo™ (luminescence), an orthogonal assay could be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that directly detects the phosphorylated product using a specific antibody.[19]

  • For a GPCR Hit: If the primary screen was calcium flux, an orthogonal assay could measure the accumulation or inhibition of a different second messenger, such as cAMP, if the receptor has dual coupling.[20]

Section 5: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) Reagent instability; high well-to-well variability; insufficient signal window.Check reagent age/preparation; optimize incubation times; increase enzyme/agonist concentration.
High False Positive Rate Compound aggregation; assay technology interference (e.g., fluorescence quenching).Add 0.01% Triton X-100 to buffer; run counterscreens without key reagents to identify interferents.[10]
Irreproducible Hits Compound instability or degradation; weighing/dilution errors.Re-test with freshly prepared compound from powder; verify compound integrity via LC-MS.
Edge Effects on Plates Uneven temperature or evaporation during incubation.Use lidded plates; ensure proper incubator humidity; exclude outer rows/columns from analysis if necessary.[21]

Table 3: Common HTS issues and troubleshooting strategies.

References

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. [Link]

  • Koyama, H., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • An, S. S. (2008). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Analysis. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Raddatz, N. D., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy. [Link]

  • Grant, S. K. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Wilson, M. B., & Georg, G. I. (Eds.). (2015). Kinase Screening and Profiling: Methods and Protocols. Springer. [Link]

  • An, S. S. (2008). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Kumar, S., et al. (2022). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. SLAS Technology. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. [Link]

  • Zhang, X. D. (2011). A new method with a robust statistic for HTS assay quality control. Journal of Biomolecular Screening. [Link]

  • Chemistry & Biodiversity. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry & Biodiversity. [Link]

  • Apix-Drive. (2024). HTS Data Integration. Apix-Drive. [Link]

  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Tilstam, P. V., et al. (2015). Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. [Link]

  • International Journal of Molecular Sciences. (2019). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]

  • Acta Crystallographica Section E. (2011). 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. Acta Crystallographica Section E. [Link]

  • Journal of the Chilean Chemical Society. (2018). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of the Chilean Chemical Society. [Link]

  • Molecules. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

  • Neuropharmacology. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties... Neuropharmacology. [Link]

  • PubChem. 4-Methylpyrazole. National Center for Biotechnology Information. [Link]://pubchem.ncbi.nlm.nih.gov/compound/3406)

Sources

Application

Application Notes &amp; Protocols: 4-(4-Methyl-1H-pyrazol-1-yl)phenol as a Versatile Building Block in Modern Organic Synthesis

These application notes provide researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the strategic applications of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide on the strategic applications of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This document outlines its synthesis, key reactive properties, and detailed protocols for its use in constructing complex molecular architectures, particularly those with therapeutic potential.

Introduction: The Strategic Value of the Pyrazole-Phenol Scaffold

The pyrazole nucleus is a cornerstone pharmacophore, integral to a multitude of approved therapeutic agents due to its diverse biological activities, which span anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5][6] The compound 4-(4-methyl-1H-pyrazol-1-yl)phenol merges this privileged heterocycle with a phenolic moiety, creating a bifunctional building block of significant synthetic utility. The phenolic hydroxyl group serves as a versatile handle for introducing diversity through etherification or as a precursor to a triflate for cross-coupling reactions. Simultaneously, the pyrazole ring system contributes to the molecule's pharmacokinetic profile and provides sites for further functionalization.

This guide elucidates the practical methodologies for leveraging 4-(4-methyl-1H-pyrazol-1-yl)phenol in key synthetic transformations, thereby enabling the exploration of novel chemical space in drug discovery and materials science.

Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)phenol

The synthesis of N-aryl pyrazoles can be achieved through several established routes. A common and effective method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by deprotection of the phenol.

Protocol 1: Synthesis via Condensation and Demethylation

This two-step protocol provides a reliable route to the title compound from commercially available starting materials.

Step 1: Synthesis of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole

  • To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Add 3-buten-2-one (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole.

Step 2: Demethylation to 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add boron tribromide (BBr₃) (1.5 eq, 1M solution in DCM) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Applications in Cross-Coupling Reactions

The phenolic hydroxyl group of 4-(4-methyl-1H-pyrazol-1-yl)phenol is not merely a site for simple derivatization; its conversion to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions. This strategy opens avenues for C-C and C-N bond formation at the phenolic position.

Workflow for Cross-Coupling Applications

G A 4-(4-methyl-1H-pyrazol-1-yl)phenol B Triflation (Tf₂O, Pyridine) A->B Activation C 4-(4-methyl-1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate B->C D Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D C-C Bond Formation E Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) C->E C-N Bond Formation F Aryl/Heteroaryl Derivatives D->F G Amine Derivatives E->G

Caption: Workflow for activating and utilizing the phenol in cross-coupling.

Protocol 2: Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate
  • Dissolve 4-(4-methyl-1H-pyrazol-1-yl)phenol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with the addition of 1 M HCl.

  • Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude triflate is often of sufficient purity for use in the subsequent coupling step, or it can be purified by a short plug of silica gel.

Protocol 3: Suzuki-Miyaura Coupling for Aryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7][8][9]

  • To a degassed mixture of 4-(4-methyl-1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a Schlenk flask, add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting triflate.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Parameter Recommended Reagents/Conditions Rationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Catalyst choice depends on the electronic nature of the coupling partners. Pre-catalysts often offer higher activity and stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[7] Cs₂CO₃ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. Anhydrous conditions can also be used with bases like K₃PO₄.
Temperature 80-120 °CHigher temperatures may be required for less reactive aryl chlorides or hindered substrates.
Protocol 4: Buchwald-Hartwig Amination for N-Aryl Linkages

This reaction is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals.[10][11][12][13]

  • In a glovebox or under an inert atmosphere, combine 4-(4-methyl-1H-pyrazol-1-yl)phenyl trifluoromethanesulfonate (1.0 eq), the desired amine (1.2-1.5 eq), a palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 90-110 °C. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product via column chromatography to obtain the N-arylated pyrazole derivative.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_add [Ar-Pd(II)-X]L₂ Pd0->Pd_add Oxidative Addition (Ar-OTf) Pd_trans [Ar-Pd(II)-Nu]L₂ Pd_add->Pd_trans Ligand Exchange / Transmetalation / Amine Coordination & Deprotonation Pd_trans->Pd0 Reductive Elimination (Ar-Nu)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds

The 4-(4-methyl-1H-pyrazol-1-yl)phenol core is structurally related to the scaffold found in the selective COX-2 inhibitor, Celecoxib. This makes it an attractive starting point for the synthesis of novel anti-inflammatory agents and other kinase inhibitors.[1][2][3] By applying the cross-coupling methodologies described above, researchers can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Derivative Class Synthetic Strategy Potential Biological Target
Biaryl Analogues Suzuki CouplingKinases, GPCRs, Ion Channels
N-Aryl Amines Buchwald-Hartwig AminationKinase Hinge Binders, p38 MAPK
Ether Derivatives Williamson Ether SynthesisVarious Enzymes and Receptors

Conclusion

4-(4-methyl-1H-pyrazol-1-yl)phenol is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for strategic and divergent synthesis of complex molecules. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration via modern cross-coupling techniques, empowering chemists to accelerate the discovery of new chemical entities for pharmaceutical and materials science applications.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological evaluation of some new celecoxib analogs. Bioorganic & Medicinal Chemistry, 12(18), 4699-4707.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and anti-inflammatory activity of some new hydrazone derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, biological evaluation and molecular docking of new pyrazole derivatives as potential anticancer agents. Bioorganic Chemistry, 81, 323-334.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of N-arylpyrazoles. Chemical Reviews, 106(7), 2875-2911.
  • PubMed. (2021). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Liddle, S. T., & Gardinier, J. R. (2008). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2345. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Lee, D. H., et al. (2011). Pd2(dba)2/tBuDavePhos-catalyzed Buchwald-Hartwig coupling for C4-amination of 4-halo-1H-1-tritylpyrazoles. Molecules, 16(5), 4147-4158. [Link]

  • ResearchGate. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubMed. (2021). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]

  • ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

Sources

Method

Techniques for studying the mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

An Application Guide to Elucidating the Mechanism of Action of 4-(4-methyl-1H-pyrazol-1-yl)phenol Introduction: From Structure to Function The compound 4-(4-methyl-1H-pyrazol-1-yl)phenol is a synthetic molecule featuring...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Mechanism of Action of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Introduction: From Structure to Function

The compound 4-(4-methyl-1H-pyrazol-1-yl)phenol is a synthetic molecule featuring two key pharmacophores: a phenol ring and a pyrazole heterocycle. This structural combination is prevalent in a wide array of biologically active compounds, suggesting a rich potential for therapeutic applications.[1][2][3] The phenolic hydroxyl group is a well-known hydrogen donor, often conferring antioxidant and radical-scavenging properties.[1] Simultaneously, the pyrazole nucleus is a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and enzyme-inhibiting activities.[4][5][6]

Determining the precise mechanism of action (MOA) is the most critical step in the development of any novel compound. It transforms a promising "hit" into a viable "lead" by revealing its molecular targets, cellular pathways, and potential for both efficacy and off-target effects. This guide provides a structured, multi-phased approach for researchers to systematically investigate the MOA of 4-(4-methyl-1H-pyrazol-1-yl)phenol, moving from broad phenotypic observations to specific molecular interactions.

Phase 1: Foundational Screening and Hypothesis Generation

The initial phase aims to cast a wide net to identify the compound's primary biological activities. This is achieved through a combination of biochemical and cell-based assays, which also serve the critical purpose of establishing a therapeutic window (the concentration range where the compound is active but not cytotoxic).

A. Initial Viability and Cytotoxicity Assessment

Before any mechanistic study, it is imperative to determine the concentrations at which 4-(4-methyl-1H-pyrazol-1-yl)phenol affects cell viability. This ensures that subsequent observations are due to specific molecular interactions rather than general toxicity.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate selected cell lines (e.g., HEK293 for normal cytotoxicity, A549 or MCF-7 for anticancer potential, RAW 264.7 for inflammation) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(4-methyl-1H-pyrazol-1-yl)phenol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

B. Biochemical Screening for Predicted Activities

Based on its chemical structure, the compound is hypothesized to possess antioxidant and enzyme-inhibiting properties.

  • Antioxidant Activity: The phenolic moiety suggests potent radical-scavenging capabilities.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and standard method to confirm this.[4][7][8] A positive result would warrant further investigation into its effects on intracellular reactive oxygen species (ROS).

  • Enzyme Inhibition: The pyrazole scaffold is a known inhibitor of several enzyme classes.[1][4]

    • Lipoxygenase (LOX): Pyrazole derivatives are documented LOX inhibitors, an enzyme central to inflammatory pathways.[7][9]

    • Kinases: The pyrazole core is a privileged scaffold in the design of kinase inhibitors.[1]

    • Alcohol Dehydrogenase (ADH): The parent compound, 4-methylpyrazole (fomepizole), is a clinical ADH inhibitor.[10]

Table 1: Hypothetical Phase 1 Screening Results

Assay TypeTarget/EndpointResult (IC₅₀/EC₅₀)Implication
Cell-Based
MTT (HEK293)Cell Viability> 100 µMLow general cytotoxicity.
MTT (RAW 264.7)Cell Viability85 µMModerate cytotoxicity at high doses.
Biochemical
DPPH AssayRadical Scavenging15 µMConfirms antioxidant potential.
LOX InhibitionLipoxygenase Activity5 µMPotent anti-inflammatory potential.
Kinase PanelKinase Activity> 50 µMNot a broad-spectrum kinase inhibitor.
ADH InhibitionAlcohol Dehydrogenase25 µMModerate ADH inhibition.

Phase 2: Unbiased Target Identification and Validation

With initial hypotheses in hand (e.g., LOX inhibition, antioxidant effects), the next step is to definitively identify the direct molecular binding partners of the compound within the cell. This phase distinguishes direct targets from downstream effects.

A. Target-Agnostic Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that identifies direct target engagement in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis P1 Culture Cells P2 Lyse Cells or Use Intact Cells P1->P2 P3 Treat Lysate/Cells with Compound vs. Vehicle P2->P3 H1 Aliquot Samples P3->H1 Divide into two groups H2 Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) H1->H2 A1 Centrifuge to Pellet Aggregated Proteins H2->A1 A2 Collect Supernatant (Soluble Proteins) A1->A2 A3 Analyze Protein Levels (Western Blot or Mass Spec) A2->A3 Result Identify Proteins with Increased Thermal Stability in Compound-Treated Samples A3->Result

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow a large batch of the relevant cell line (e.g., RAW 264.7 macrophages if pursuing an anti-inflammatory effect) to ~80% confluency.

  • Treatment: Harvest the cells and resuspend them in a suitable buffer. Divide the cell suspension into two groups: one treated with a high concentration of 4-(4-methyl-1H-pyrazol-1-yl)phenol (e.g., 50 µM) and one with vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Heating: Aliquot each suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Target Identification:

    • Candidate Approach: If you suspect a target (e.g., LOX), run the supernatant samples on an SDS-PAGE gel and perform a Western blot using an antibody against that protein. A stabilized protein will remain in the supernatant at higher temperatures in the compound-treated group.

    • Unbiased Approach: For a discovery-based approach, analyze the supernatant from a few key temperatures (e.g., 54°C, 56°C, 58°C) via quantitative mass spectrometry (e.g., ITRAQ or TMT labeling). Proteins that are significantly more abundant in the compound-treated samples are potential direct targets.

B. Validating Direct Binding: Isothermal Titration Calorimetry (ITC)

Once a candidate target is identified (e.g., LOX from CETSA), ITC provides thermodynamic proof of direct binding and determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Preparation: Purify the recombinant target protein. Prepare a solution of the protein in the ITC buffer. Prepare a solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol in the same buffer.

  • Loading: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Analysis: Integrate the heat peaks and fit the data to a binding model to calculate Kd, n, and ΔH. A low micromolar or nanomolar Kd value confirms a direct and specific interaction.

Phase 3: Delineating the Cellular Pathway

Confirming a direct target is a major milestone. The final phase connects this molecular interaction to the observed cellular effect (the phenotype). If the compound is confirmed to inhibit LOX, the next step is to investigate its impact on the downstream inflammatory signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocates IkB_NFkB->NFkB Releases LOX 5-Lipoxygenase (5-LOX) LTs Leukotrienes LOX->LTs Catalyzes AA Arachidonic Acid AA->LOX Catalyzes DNA DNA NFkB_Nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Compound 4-(4-methyl-1H-pyrazol-1-yl)phenol Compound->LOX Inhibits

A. Monitoring Key Signaling Nodes by Western Blot

Western blotting can measure changes in the expression and phosphorylation (activation) state of key proteins in a pathway.

Protocol 3: Western Blot for NF-κB Pathway Activation

  • Cell Treatment: Plate RAW 264.7 cells and starve them overnight. Pre-treat cells with various concentrations of 4-(4-methyl-1H-pyrazol-1-yl)phenol for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) for 30 minutes to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by size, and transfer to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies overnight (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and anti-β-actin as a loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imager.

  • Analysis: A successful inhibition would show a dose-dependent decrease in the phosphorylation of IκBα and p65 in compound-treated cells compared to the LPS-only control.

B. Measuring Downstream Gene Expression with RT-qPCR

To confirm that pathway inhibition leads to a functional outcome, measure the mRNA levels of pro-inflammatory genes that are transcribed by NF-κB.

  • Treatment and Stimulation: Treat cells as described for the Western blot, but extend the LPS stimulation time to 4-6 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using SYBR Green and primers specific for target genes (e.g., TNFa, IL6, NOS2) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A functional effect would be the dose-dependent suppression of these inflammatory genes.

Conclusion

This systematic guide provides a robust framework for elucidating the mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)phenol. By progressing logically from broad screening to target validation and pathway analysis, researchers can build a comprehensive and scientifically rigorous understanding of the compound's biological function. This detailed knowledge is the foundation for all future preclinical and clinical development.

References

  • Milovanović, V., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 17(8), 807-819. Available at: [Link]

  • Bentham Science Publishers. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-18. Available at: [Link]

  • Ríos-Mecatl, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Available at: [Link]

  • Kharl, J., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). Available at: [Link]

  • Tantulli, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1635. Available at: [Link]

  • Kaur, H., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Sciences and Research, 8(8), 793. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyrazole. PubChem. Accessed Jan 19, 2026. Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available at: [Link]

  • Tchamgoue, J., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-872. Available at: [Link]

  • Kim, B., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928. Available at: [Link]/)

Sources

Application

Application Notes &amp; Protocols: In Vivo Administration of 4-(4-methyl-1H-pyrazol-1-yl)phenol in Animal Models

Executive Summary This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper in vivo administration of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper in vivo administration of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol in animal models. Pyrazole derivatives are a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] The presence of both a pyrazole ring and a phenolic hydroxyl group in the target molecule suggests a high potential for biological activity.[1][3] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind critical decisions in vehicle selection, dose determination, and administration route, ensuring the generation of robust, reliable, and reproducible preclinical data.

Pre-Administration Characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Before initiating any in vivo experiments, a thorough characterization of the test article is paramount. This foundational data informs every subsequent step, from formulation to dose selection.

Physicochemical Properties

Understanding the compound's physical and chemical properties is the first step in designing a successful in vivo study. Key parameters for 4-(4-methyl-1H-pyrazol-1-yl)phenol are summarized below. The lipophilicity (LogP) suggests that the compound may have limited aqueous solubility, a critical consideration for formulation development.[4][5]

PropertyValueSource
CAS Number 1340289-37-3[6]
Molecular Formula C₁₀H₁₀N₂O[6]
Molecular Weight 174.20 g/mol [6]
IUPAC Name 4-(4-methyl-1H-pyrazol-1-yl)phenol[6]
Predicted LogP ~1.8 - 2.1Estimated based on similar structures[7][8]
Predicted Solubility Poorly soluble in waterInferred from LogP and chemical structure
Predicted Biological Activity & Mechanism of Action

While specific data for 4-(4-methyl-1H-pyrazol-1-yl)phenol is emerging, the broader class of pyrazole-phenols has been associated with several biological activities. The pyrazole nucleus is a key feature in numerous approved drugs. Researchers should consider evaluating this compound in models related to:

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects.[1][2]

  • Antitumor Activity: Certain pyrazole compounds have been shown to inhibit cancer cell proliferation.[3]

  • Antioxidant Properties: Both phenolic and pyrazole structures are known for their ability to scavenge free radicals.[1]

Formulation Development for In Vivo Administration

The low aqueous solubility of many novel compounds, likely including 4-(4-methyl-1H-pyrazol-1-yl)phenol, is a primary challenge in preclinical development.[4][9] Selecting an appropriate vehicle is critical for ensuring consistent bioavailability and minimizing variability in experimental results.[10][11]

Causality in Vehicle Selection

The goal of a vehicle is to deliver the compound to the animal in a safe, non-toxic, and bioavailable manner. The choice is dictated by the compound's solubility and the intended route of administration.[12]

  • Solutions are preferred for pharmacokinetic (PK) studies as they provide accurate dosing and are suitable for most administration routes.[11]

  • Suspensions can be used for oral administration when high doses are required and solubility cannot be achieved, but may lead to more variable absorption.[4]

  • Co-solvents like DMSO or PEG-400 are often used but must be kept at concentrations known to be non-toxic to the animal model, as they can cause irritation or systemic toxicity at high concentrations.[10][13]

Vehicle Screening Workflow

A systematic approach to vehicle selection is crucial. The following workflow ensures the development of a stable and effective formulation.

VehicleScreening cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Selection A Determine Compound Solubility in Various Vehicles B Aqueous Vehicles: - Saline - PBS - 0.5% CMC A->B C Co-Solvent Systems: - Saline + 5-10% DMSO - Saline + 30% PEG-400 A->C D Lipid Vehicles: - Corn Oil - Sesame Oil A->D E Soluble in Aqueous Vehicle? A->E F Select Aqueous Solution. Proceed to Dose Formulation. E->F Yes G Soluble in Co-Solvent or Lipid? E->G No H Select Co-solvent/Lipid Solution. Verify tolerability. G->H Yes I Insoluble. Prepare Suspension. G->I No J Optimize Suspension (e.g., micronization, wetting agents) I->J

Caption: Workflow for selecting an appropriate in vivo vehicle.

Recommended Starting Formulations

Based on the predicted lipophilicity of 4-(4-methyl-1H-pyrazol-1-yl)phenol, the following formulations are recommended for initial screening.

Formulation TypeCompositionRoute(s)Rationale & Considerations
Aqueous Suspension Micronized compound in 0.5% (w/v) Carboxymethyl cellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water.POStandard for oral dosing of insoluble compounds. Tween 80 acts as a wetting agent to improve dispersion.[4]
Co-solvent Solution 30% PEG-400, 5% DMSO, 65% Saline (v/v/v)IP, PO, SCBalances solubilizing power with tolerability. The final DMSO concentration should be kept low to avoid toxicity.[10][11]
Lipid Solution Compound dissolved in Corn OilPO, IP, SCSuitable for highly lipophilic compounds and can enhance lymphatic absorption for oral delivery.[4][10]

Protocols for In Vivo Administration in Murine Models

The following protocols are designed for administration in mice, a common model for initial in vivo testing.[14] All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Dose Determination Strategy: The Dose Range-Finding (DRF) Study

A DRF study is the essential first step to determine the Maximum Tolerated Dose (MTD) and to identify a safe and effective dose range for subsequent efficacy studies.[15][16][17]

DoseFinding A Start: Define Study Objective B Literature/In Vitro Data Review (Estimate Starting Dose) A->B C Single Dose Escalation Study (n=3-5 mice/group) B->C D Group 1: Vehicle Control C->D E Group 2: Low Dose (e.g., 10 mg/kg) C->E F Group 3: Mid Dose (e.g., 50 mg/kg) C->F G Group 4: High Dose (e.g., 100 mg/kg) C->G H Monitor Clinical Signs & Body Weight (Up to 14 days) D->H E->H F->H G->H I Identify MTD (Highest dose with no severe toxicity) H->I J Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) I->J

Caption: Workflow for a dose range-finding (DRF) study.

Detailed Protocol: Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in rodents, offering relatively rapid absorption.[18]

Materials:

  • Dosing formulation of 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% Ethanol swabs

  • Appropriate animal restraint device

Procedure:

  • Calculate Dose: Weigh the mouse and calculate the precise injection volume. The maximum recommended volume is 10 mL/kg.[19]

  • Prepare Syringe: Draw the calculated volume into a sterile syringe using a new needle for each animal.

  • Restrain the Animal: Securely restrain the mouse using an appropriate scruffing technique, ensuring the abdomen is exposed and the head is tilted slightly downward.[19]

  • Identify Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum and bladder.[19]

  • Inject: Insert the needle, bevel up, at a 30-45 degree angle. Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn, inject the solution smoothly.[19]

  • Withdraw and Observe: Withdraw the needle and return the mouse to its cage. Monitor the animal for at least 10-15 minutes for any immediate adverse reactions.[19]

Detailed Protocol: Oral Gavage (PO)

Oral gavage ensures a precise dose is delivered directly to the stomach.[12][20]

Materials:

  • Dosing formulation of 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • Sterile oral gavage needles (flexible-tipped preferred, 20-22 gauge for adult mice)

  • Sterile 1 mL syringes

Procedure:

  • Measure Gavage Needle: Measure the distance from the tip of the mouse’s nose to the last rib to determine the correct insertion depth. Mark the needle.

  • Calculate Dose: Weigh the mouse and calculate the dosing volume. The maximum recommended volume is typically 10 mL/kg.[19]

  • Prepare Syringe: Draw the calculated volume into a syringe and attach the gavage needle.

  • Restrain the Animal: Restrain the mouse firmly in an upright position, extending the neck to create a straight line to the esophagus.

  • Insert Needle: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus to the pre-measured mark. The needle should advance smoothly without resistance.

  • Administer Dose: Dispense the solution slowly and steadily.

  • Withdraw and Observe: Remove the gavage needle gently in a single motion. Return the mouse to its cage and monitor for signs of distress, such as labored breathing.[19]

Pharmacokinetic and Bioanalytical Considerations

Study Design and Key Parameters

A preliminary pharmacokinetic (PK) study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[21][22][23][24]

PK_Study cluster_PO Oral (PO) Dosing Group cluster_IV Intravenous (IV) Dosing Group PO_Dose Administer Single PO Dose PO_Sample Collect Blood Samples (e.g., 15, 30, 60, 120, 240, 360 min) PO_Dose->PO_Sample Analysis Quantify Compound in Plasma (LC-MS/MS) PO_Sample->Analysis IV_Dose Administer Single IV Bolus IV_Sample Collect Blood Samples (e.g., 5, 15, 30, 60, 120, 240 min) IV_Dose->IV_Sample IV_Sample->Analysis Calc Calculate PK Parameters: - Cmax, Tmax, AUC - Half-life (t½) - Bioavailability (%F) Analysis->Calc

Caption: A typical parallel design for a preliminary PK study in mice.

Bioanalytical Method

A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be developed and validated to quantify 4-(4-methyl-1H-pyrazol-1-yl)phenol in plasma and other biological matrices.

Safety, Monitoring, and Managing Adverse Events

Vigilant monitoring of animal welfare is a critical and ethical component of any in vivo study.[25]

Post-Administration Monitoring

Animals should be observed at regular intervals after dosing.[26] An acute toxicity study requires observation for up to 14 days.[27][28] Key clinical signs of potential toxicity are listed below.

CategoryClinical Signs to Monitor
General Appearance Piloerection (rough coat), hunched posture, lethargy, eyes half-shut.[29][30]
Behavioral Decreased or increased motor activity, tremors, convulsions, splaying of limbs.[31]
Physiological Changes in respiratory rate, diarrhea, significant body weight loss (>5%).[29][30]
Local Site Reaction (For IP/SC) Swelling, redness, or signs of pain at the injection site.

The appearance of mild clinical signs or a body weight loss of 5% can be strong predictors of underlying organ toxicity and should be used as markers for careful surveillance.[29]

Managing Adverse Events

If severe signs of toxicity are observed, the study protocol should include pre-defined humane endpoints. The principal investigator and veterinary staff must be consulted immediately to determine the appropriate course of action, which may include euthanasia to prevent further pain and distress.

Conclusion

The successful in vivo evaluation of 4-(4-methyl-1H-pyrazol-1-yl)phenol hinges on a systematic and scientifically grounded approach. By carefully characterizing the compound, developing a robust formulation, and executing well-designed dose-finding and administration protocols, researchers can generate high-quality data to assess its therapeutic potential. Adherence to these guidelines will ensure experimental integrity, reproducibility, and the highest standards of animal welfare.

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Smith, D. A., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition, 48(10), 946-953. [Link]

  • ResearchGate. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? ResearchGate. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Gråberg, M., et al. (2020). Associations between clinical signs and pathological findings in toxicity testing. Alternatives to Laboratory Animals, 48(5-6), 255-266. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Wikipedia. [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. (2026, January 3). 4-(5-Methyl-1H-pyrazol-3-yl)phenol. National Center for Biotechnology Information. [Link]

  • Singh, G., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. Sygnature Discovery. [Link]

  • NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. NC3Rs. [Link]

  • Aiache, J. M., et al. (1990). In vivo approach to determine the route of optimal drug absorption in rats. International Journal of Pharmaceutics, 64(2-3), 131-139. [Link]

  • Kurita, H., et al. (1985). [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits]. Jikken Dobutsu. Experimental Animals, 34(3), 299-312. [Link]

  • Munday-Finch, S. C., et al. (2019). Toxicity Studies of Chanoclavine in Mice. Toxins, 11(5), 256. [Link]

  • Li, L., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol, 7(18), e2554. [Link]

  • Al Shoyaib, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 12. [Link]

  • Kumar, S., & Singh, P. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(10), 1618. [Link]

  • Creative Biolabs. (n.d.). Acute Toxicity. Creative Biolabs. [Link]

  • Polli, J. W., & Wring, S. A. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 14(3), 567-575. [Link]

  • PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-nitro-4-(1H-pyrazol-5-ylmethyl)phenol. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E, 67(Pt 12), o3045. [Link]

  • MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]

  • ResearchGate. (2023, May 25). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)phenol

Welcome to the technical support center for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(4-methyl-1H-pyrazol-1-yl)phenol?

A1: The most prevalent and effective methods are transition-metal-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction between 4-methylpyrazole and an aryl halide (e.g., 4-iodophenol, 4-bromophenol) or a protected version. This is often the preferred route due to its high functional group tolerance and the availability of advanced catalyst systems.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction, which is a more traditional method.[3][4] Modern Ullmann protocols use ligands to improve reaction efficiency and lower the traditionally harsh temperatures.[5][6]

Q2: Which catalytic system is generally recommended for the Buchwald-Hartwig approach?

A2: A combination of a palladium source, like Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine ligand is crucial. For N-arylation of pyrazoles, sterically hindered biaryl phosphine ligands such as tBuBrettPhos or similar "Buchwald ligands" often give excellent results, improving reaction rates and selectivity.[7][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials from the product. Staining with potassium permanganate or visualization under UV light can aid in detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of small aliquots is recommended.

Q4: My phenol starting material seems to be interfering with the reaction. What can I do?

A4: The acidic proton of the phenol can interfere with the basic conditions of the coupling reaction. It is often advantageous to protect the phenol as a methyl ether (e.g., using 4-bromoanisole) or a silyl ether. The protecting group can then be removed in a subsequent step (e.g., with BBr₃ for a methyl ether).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each solution is grounded in chemical principles to help you make informed decisions.

Problem 1: Low or No Product Yield

You've set up your reaction, but after the recommended time, TLC or LC-MS analysis shows mostly unreacted starting materials.

Logical Troubleshooting Workflow

LowYield Start Low or No Yield Observed CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckBase Is the Base Correct and Effective? Start->CheckBase CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckReagents Are Reagents Pure and Dry? Start->CheckReagents Sol_Catalyst Solution: - Use fresh catalyst/ligand. - Handle air-sensitive components  under inert atmosphere. - Consider a pre-catalyst. CheckCatalyst->Sol_Catalyst Sol_Base Solution: - Use a stronger, non-nucleophilic base  (e.g., Cs₂CO₃, K₃PO₄). - Ensure base is finely powdered  and dry. CheckBase->Sol_Base Sol_Conditions Solution: - Increase temperature. - Degas solvent thoroughly. - Screen alternative solvents  (e.g., Toluene, Dioxane, DMSO). CheckConditions->Sol_Conditions Sol_Reagents Solution: - Recrystallize or distill  starting materials. - Use anhydrous solvent. CheckReagents->Sol_Reagents

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis and Solutions
  • Question: My palladium catalyst doesn't seem to be working. What could be the cause?

    • Expert Insight: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species, which is formed in situ from a Pd(II) precatalyst like Pd(OAc)₂. This reduction can fail if reagents are impure or if the ligand is degraded. Furthermore, many phosphine ligands are air-sensitive and can be oxidized, rendering them ineffective.

    • Solution:

      • Use Fresh Reagents: Ensure your palladium source and, most importantly, your phosphine ligand are fresh and have been stored properly under an inert atmosphere.

      • Inert Atmosphere: Assemble your reaction under nitrogen or argon. Use Schlenk techniques if necessary.

      • Degas Your Solvent: Oxygen can oxidize the Pd(0) catalyst and the ligand. Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before adding the catalyst and reagents.

  • Question: I see starting materials, but the reaction has stalled. Could the base be the issue?

    • Expert Insight: The base plays a critical role in deprotonating the pyrazole's N-H bond, making it nucleophilic enough to engage in the catalytic cycle. If the base is too weak or not soluble enough, this deprotonation will be slow or incomplete.

    • Solution:

      • Base Selection: For N-arylation, stronger, non-nucleophilic bases are often required. While K₂CO₃ can work, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective due to their higher basicity and solubility in organic solvents.[7]

      • Physical Form: Ensure the base is a fine powder to maximize its surface area. If it has clumped, grind it before use. Drying the base in an oven is also a good practice.

Problem 2: Poor Regioselectivity - Formation of N-2 Arylated Isomer

Your reaction works, but you obtain a mixture of the desired N-1 arylated product (4-(4-methyl-1H -pyrazol-1-yl)phenol) and the undesired N-2 isomer (4-(4-methyl-2H -pyrazol-1-yl)phenol), making purification difficult.

Understanding the Competing Pathways

Unsymmetrical pyrazoles have two nitrogen atoms that can potentially be arylated. The selectivity is a delicate balance of steric and electronic factors.

Regioselectivity Start 4-Methylpyrazole + 4-Iodophenol Catalyst Pd(0) / Ligand Base, Heat Start->Catalyst N1_Product Desired Product 4-(4-methyl-1H-pyrazol-1-yl)phenol Sterically less hindered N Catalyst->N1_Product Favored Pathway N2_Product Undesired Isomer 4-(4-methyl-2H-pyrazol-1-yl)phenol Sterically more hindered N Catalyst->N2_Product Competing Pathway

Caption: Competing N-1 vs. N-2 arylation pathways.

Detailed Analysis and Solutions
  • Question: How can I favor the N-1 isomer?

    • Expert Insight: The N-1 position is generally less sterically hindered than the N-2 position (which is flanked by the methyl group at C-4 and the hydrogen at C-3). By choosing a bulky ligand for the palladium catalyst, you can amplify this steric difference, making the approach to the N-2 nitrogen more difficult for the bulky aryl-palladium complex.

    • Solution:

      • Ligand Choice: Use a sterically demanding phosphine ligand. Ligands like tBuBrettPhos or other bulky biaryl phosphines are designed to control selectivity in such cases.[7]

      • Solvent Effects: The solvent can influence regioselectivity. Aprotic solvents like toluene or dioxane are standard.[7] In some cases, polar aprotic solvents like DMSO have been shown to promote N-1 arylation.[7][9]

      • Temperature Control: Reaction temperature can impact selectivity. While higher temperatures are often needed for the reaction to proceed, running the reaction at the lowest effective temperature may improve the N-1/N-2 ratio. Optimization is key.

Problem 3: Difficult Purification

The reaction is complete, but separating the product from residual starting materials, the ligand, and inorganic salts is challenging.

  • Question: My product is difficult to isolate by column chromatography.

    • Expert Insight: The phenolic product can streak on silica gel due to its acidic nature. Furthermore, residual phosphine ligands and their oxides can co-elute with the product.

    • Solution:

      • Aqueous Workup: After the reaction, perform a thorough aqueous workup. A wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) can help remove the inorganic base. A subsequent wash with brine will help break any emulsions.

      • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities and achieving high purity. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.

      • Chromatography Additives: If chromatography is necessary, consider adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent to suppress the ionization of the phenol and reduce tailing.

      • Ligand Removal: Some phosphine ligands can be removed by washing the organic extract with a dilute solution of copper(II) sulfate, which complexes with the phosphine.

Recommended Experimental Protocol

This protocol for a Buchwald-Hartwig N-arylation serves as a robust starting point.

Reagent/ParameterRecommended ValueRationale
Aryl Halide 4-BromoanisoleThe methoxy group protects the phenol and can be easily deprotected later. Bromoarenes are often a good balance of reactivity and cost.
Pyrazole 4-MethylpyrazoleThe nucleophile.
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.
Ligand tBuBrettPhos (4 mol%)A bulky ligand known to promote N-arylation and improve regioselectivity.[7]
Base Cs₂CO₃ (1.5 equivalents)A strong, effective base for pyrazole deprotonation.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are standard for this reaction.[7]
Temperature 100-110 °CSufficient temperature is required to drive the catalytic cycle.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst and ligand degradation.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried flask, add 4-bromoanisole (1.0 eq), 4-methylpyrazole (1.2 eq), and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere, mix Pd(OAc)₂ (0.02 eq) and tBuBrettPhos (0.04 eq) with anhydrous toluene. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the 4-bromoanisole is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (4-methoxy-1-(4-methyl-1H-pyrazol-1-yl)benzene) by flash column chromatography or recrystallization.

  • Deprotection (if necessary): Dissolve the purified methoxy-protected product in anhydrous dichloromethane (DCM). Cool to 0 °C and add boron tribromide (BBr₃) dropwise. Stir until the reaction is complete (monitor by TLC). Quench carefully with methanol, then water, and extract the final product.

References

  • Benchchem. Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation.
  • Dong, V. et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety.
  • Klapars, A. et al. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123, 7727.
  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Antilla, J. C. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69, 5578-5587.
  • Cadena-Cruz, P. J. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38.
  • ResearchGate. (2025). Microwave assisted synthesis of 4-( chloromethyl )-2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl ) phenol using Tulson-8052 MP anionic resin.
  • Zhao, Y. et al. (2020).
  • Humphrey, S. M. et al. (2008). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3045.
  • ResearchGate. (2018).
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Ullmann condensation.
  • MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis.
  • Daugulis, O. et al. (2014). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Organic Letters, 16(18), 4782-4785.
  • MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Nolan, S. P. et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(19), 6564-6569.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wang, Y. et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. European Journal of Medicinal Chemistry, 281, 116905.
  • ResearchGate. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • PubMed. (2021). Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MDPI. (2012). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Benchchem. Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(4-methyl-1H-pyrazol-1-yl)phenol

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in aqueous buffers. By understanding the physicochemical properties of this molecule and employing the right strategies, you can ensure the success and reproducibility of your experiments.

Understanding the Challenge: Why is Solubility an Issue?

4-(4-methyl-1H-pyrazol-1-yl)phenol, like many phenolic and pyrazole-containing compounds, presents limited aqueous solubility.[1][2] This is primarily due to its molecular structure, which contains both a hydrophobic pyrazole ring and a phenolic group. While the phenol imparts some polarity and potential for ionization, the overall molecule can be considered poorly soluble, especially in neutral pH buffers. This can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable assay results.[3]

  • Low Bioavailability: In drug development, poor solubility is a major hurdle, often correlating with low absorption and bioavailability.[2][4]

  • Assay Interference: Undissolved particles can interfere with analytical techniques and biological assays.[5][6]

This guide provides a systematic approach to addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-(4-methyl-1H-pyrazol-1-yl)phenol is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

A1: Initial Troubleshooting: The Power of pH Adjustment

The phenolic hydroxyl group on your compound is weakly acidic. By increasing the pH of your buffer, you can deprotonate this group, forming a more soluble phenolate salt.[7][8]

Mechanism: At a pH above the compound's pKa, the equilibrium will shift towards the ionized, more water-soluble form. This is a fundamental and often highly effective initial strategy for ionizable compounds.[8][][10]

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol: pH Adjustment

  • Prepare a concentrated stock solution of your compound in a minimal amount of an organic solvent like DMSO or ethanol. Pyrazole derivatives generally show good solubility in these solvents.[1]

  • Prepare your desired aqueous buffer (e.g., Tris, HEPES) at a slightly lower concentration than final to account for the addition of base.

  • Slowly add the stock solution to the buffer while vortexing. This initial dispersion is critical.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise while continuously stirring until the compound fully dissolves.[11]

  • Record the final pH at which the solution becomes clear.

  • Crucial Check: Ensure this final pH is compatible with your downstream assay and will not affect the stability or activity of other biological components.

Q2: I tried adjusting the pH, but the solubility is still insufficient, or the required pH is too high for my experiment. What's the next step?

A2: Co-solvents and Advanced Formulation Strategies

If pH adjustment is not viable, the next step is to modify the properties of the solvent itself using co-solvents or to employ advanced formulation techniques like complexation with cyclodextrins or micellar solubilization with surfactants.[2][12]

Using a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.[1] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a non-polar solute.[]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Co-solventTypical Starting Concentration (%)Considerations
DMSO 1-5%Can be toxic to cells at higher concentrations. Check assay compatibility.
Ethanol 1-10%Can cause protein precipitation at higher concentrations.
PEG 400 5-20%Generally well-tolerated in many biological systems.

Protocol: Co-solvent Screening

  • Prepare several small-scale test solutions of your aqueous buffer.

  • Spike each solution with a different co-solvent at varying concentrations (e.g., 1%, 2%, 5%, 10%).

  • Prepare a concentrated stock of 4-(4-methyl-1H-pyrazol-1-yl)phenol in the pure co-solvent you are testing.

  • Add the stock solution to the corresponding co-solvent/buffer mixture to achieve your target final concentration.

  • Observe for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).

  • Important: Always run a vehicle control (buffer + co-solvent without your compound) in your final experiment to account for any effects of the co-solvent itself.[13]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is readily soluble in water.[14][15][16][17] This is a powerful technique for enhancing solubility while often minimizing the toxicity associated with organic co-solvents.[16][18]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high water solubility and low toxicity, making it a preferred choice in pharmaceutical formulations.[16]

Caption: Decision tree for selecting a solubility enhancement method.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Determine Molar Ratio: Start with a 1:1 molar ratio of 4-(4-methyl-1H-pyrazol-1-yl)phenol to HP-β-CD.

  • Dissolve HP-β-CD: Dissolve the required amount of HP-β-CD in your aqueous buffer. Gentle warming (40-50°C) can aid dissolution.

  • Add Compound: Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone).

  • Mix and Equilibrate: Slowly add the compound stock to the stirred HP-β-CD solution.

  • Remove Organic Solvent: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent. Alternatively, use a rotary evaporator for faster removal.

  • Filter: Filter the final solution through a 0.22 µm filter to remove any undissolved material or aggregates.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[4][19] The hydrophobic cores of these micelles can entrap poorly soluble drugs, effectively solubilizing them.[19][20]

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

These are generally preferred in biological applications due to their lower potential for causing protein denaturation compared to ionic surfactants.[4]

Q3: My compound seems to dissolve initially but then precipitates over time or when I add it to my assay plate. What is happening?

A3: Understanding Supersaturation and Equilibration

This is a common issue known as supersaturation . When you add a concentrated stock solution (e.g., in DMSO) to an aqueous buffer, you can temporarily achieve a concentration that is higher than the compound's thermodynamic solubility limit. Over time, the system equilibrates, and the excess compound precipitates out.

Troubleshooting Steps for Precipitation Issues:

  • Reduce Stock Concentration: Use a less concentrated stock solution to minimize the degree of initial supersaturation.

  • Increase Co-solvent in Final Solution: Ensure the final concentration of the co-solvent in your assay is sufficient to maintain solubility. Remember to account for all dilution steps.

  • Check for Buffer Incompatibility: Some buffer components can "salt out" your compound, especially at high concentrations.[21] Test the solubility in the final, complete assay buffer, including all additives.

  • Temperature Effects: Solubility is often temperature-dependent. If you prepare solutions in the cold and then move them to a 37°C incubator, precipitation (or dissolution) can occur. Equilibrate all components at the final experimental temperature.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in solution. Using low-adhesion plastics or adding a small amount of a non-ionic surfactant can help mitigate this.

By systematically working through these strategies, from simple pH adjustments to more advanced formulation techniques, researchers can successfully overcome the solubility challenges posed by 4-(4-methyl-1H-pyrazol-1-yl)phenol, leading to more reliable and reproducible experimental outcomes.

References

  • Food Research International. (2024). β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds.
  • Journal of the Korean Society for Applied Biological Chemistry. (n.d.). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • ChemRxiv. (n.d.). Experimental and Computational Study on the Inclusion Complexes of β-Cyclodextrin with Selected Food Phenolic Compounds. ChemRxiv. [Link]

  • Surfactant.com. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Surfactant.com Blog. [Link]

  • Hindawi. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. International Journal of Pharmaceutics. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • MDPI. (n.d.). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • PubMed Central (PMC). (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. National Institutes of Health. [Link]

  • IJPC. (2025). pH Adjusting Database. CompoundingToday.com. [Link]

  • Digital-Reactions. (n.d.). pH Adjustment and Neutralization, the basics. Digital-Reactions. [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Chrom-Support. [Link]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(4-methyl-1H-pyrazol-1-yl)phenol in Solution

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of 4-(4-methyl-1H-pyrazol-1-yl)phenol

4-(4-methyl-1H-pyrazol-1-yl)phenol is a bifunctional molecule featuring a phenolic hydroxyl group and a pyrazole ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science. However, the phenolic moiety is susceptible to oxidative degradation, while the overall stability of the compound in solution can be influenced by factors such as pH, temperature, light, and the choice of solvent. This guide will provide a comprehensive overview of the potential degradation pathways and offer practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 4-(4-methyl-1H-pyrazol-1-yl)phenol in solution?

A1: The primary degradation pathway for 4-(4-methyl-1H-pyrazol-1-yl)phenol is the oxidation of the phenolic hydroxyl group. Phenolic compounds are known to be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light (photodegradation), and elevated temperatures.[1][2][3] The pyrazole ring itself is generally stable to oxidation.[4]

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical factor. Phenolic compounds are more susceptible to oxidation at higher (alkaline) pH values.[2][5][6] This is because the phenolic proton is more readily abstracted under basic conditions, forming a phenoxide ion that is more easily oxidized. Therefore, maintaining a neutral to slightly acidic pH is generally recommended to enhance stability.

Q3: What are the visual indicators of degradation?

A3: A common visual indicator of phenolic compound degradation is a change in the color of the solution.[7] Oxidation of phenols often leads to the formation of colored quinone-type byproducts, which can cause the solution to turn yellow, brown, or even black over time. Any observed color change should be considered a sign of potential degradation.

Q4: What are the recommended storage conditions for solutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol?

A4: To minimize degradation, solutions should be stored in a cool, dark place.[8][9] Refrigeration at 2-8 °C is recommended for short-term storage. For long-term storage, freezing the solution at -20 °C or below is advisable. It is also crucial to minimize headspace in the storage vial to reduce exposure to oxygen. Using amber vials or wrapping clear vials in aluminum foil can protect the solution from light.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Solution turns yellow/brown over time Oxidative degradation of the phenol group.1. Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution. 3. Control pH: Ensure the solution is buffered at a neutral or slightly acidic pH (e.g., pH 6-7). 4. Proper Storage: Store the solution in a tightly sealed amber vial with minimal headspace at low temperatures (refrigerated or frozen).
Precipitate forms in the solution upon storage Poor solubility or degradation product precipitation.1. Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent. Consider using a co-solvent system if solubility is an issue. 2. Check for Degradation: Analyze the precipitate and the supernatant by HPLC or other analytical methods to determine if it is the parent compound or a degradation product. 3. Filter Before Use: If a precipitate is observed, filter the solution through a 0.22 µm syringe filter before use to remove any insoluble material.
Inconsistent experimental results Degradation of the stock solution leading to lower effective concentrations.1. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment. 2. Perform Quality Control: Regularly check the purity and concentration of your stock solution using a validated analytical method like HPLC. 3. Aliquot Stock Solutions: For frozen stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol with enhanced stability.

Materials:

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol solid

  • High-purity solvent (e.g., DMSO, ethanol, or acetonitrile)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of 4-(4-methyl-1H-pyrazol-1-yl)phenol in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask and add the deoxygenated solvent to the desired volume. Mix thoroughly until the solid is completely dissolved.

  • Inert Atmosphere: Flush the headspace of the volumetric flask with the inert gas before stoppering.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials, again flushing the headspace of each vial with inert gas before sealing tightly. Store the vials at -20 °C or below for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general HPLC method to assess the purity of 4-(4-methyl-1H-pyrazol-1-yl)phenol and detect the presence of degradation products. Method optimization may be required based on the specific HPLC system and column used.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution:

Time (min) % Mobile Phase B
0 10
20 90
25 90
26 10

| 30 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Procedure:

  • Prepare a calibration curve using freshly prepared standards of 4-(4-methyl-1H-pyrazol-1-yl)phenol of known concentrations.

  • Inject the test solution onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound over time.

  • Quantify the amount of degradation by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.

Visualizing Degradation and Prevention

Degradation Pathway

The primary degradation pathway is the oxidation of the phenol group, which can proceed through a radical mechanism to form quinone-like structures.

cluster_main Oxidative Degradation Compound 4-(4-methyl-1H-pyrazol-1-yl)phenol Phenoxy_Radical Phenoxy Radical Intermediate Compound->Phenoxy_Radical [O], hv, ΔT Quinone_Products Colored Quinone-type Products Phenoxy_Radical->Quinone_Products Further Oxidation

Caption: Oxidative degradation of the phenol moiety.

Experimental Workflow for Stability Assessment

A systematic workflow is essential for evaluating the stability of your compound under different conditions.

cluster_workflow Stability Assessment Workflow A Prepare Solution of Compound B Divide into Aliquots for Different Conditions (e.g., Temp, Light, pH) A->B C Store Aliquots under Specified Conditions B->C D Withdraw Samples at Time Points (T=0, T=24h, T=1wk, etc.) C->D E Analyze by HPLC D->E F Quantify Degradation & Compare Conditions E->F

Caption: Workflow for assessing solution stability.

References

  • Humphrey, S. M., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3045. [Link]

  • Wang, W., et al. (2020). Oxidative degradation of phenol in aqueous solution by using heat, ZVI, AC, heat/ZVI, or heat/AC activated persulfate. Scientific Reports, 10(1), 1-11. [Link]

  • Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-15. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24841368, 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136308620, 4-(5-Methyl-1H-pyrazol-3-yl)phenol. [Link]

  • Zhang, J., et al. (2013). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Journal of Nanoscience and Nanotechnology, 13(10), 6878-6883. [Link]

  • Finnegan, D. F., et al. (2022). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 27(11), 3535. [Link]

  • Romeiro, A., et al. (2020). Improved Photocatalyzed Degradation of Phenol, as a Model Pollutant, over Metal-Impregnated Nanosized TiO 2. Catalysts, 10(9), 1029. [Link]

  • Heydaripour, S., et al. (2020). Effect of initial pH on phenol and 4-CP adsorption. Experimental condition. ResearchGate. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]

  • Cadena-Cruz, P. J., et al. (2021). (PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. ResearchGate. [Link]

  • Faya, M., et al. (2024). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Polymers, 15(10), 2375. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. [Link]

  • Ates, B., & Koytepe, S. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of Macromolecular Science, Part A, 59(8), 567-576. [Link]

  • de Oliveira, A. C., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Repositório Alice - Embrapa. [Link]

  • Li, Y., et al. (2024). Enhanced Degradation of Phenol in Aqueous Solution via Persulfate Activation by Sulfur-Doped Biochar: Insights into Catalytic Mechanisms and Structural Properties. Water, 16(1), 123. [Link]

  • Zhang, Y., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Wolschner, C., et al. (2020). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. Catalysts, 10(11), 1258. [Link]

  • Araña, J., et al. (2007). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Hazardous Materials, 146(3), 520-528. [Link]

  • Pocurull, E., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(5). [Link]

  • Almási, A., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837-847. [Link]

  • Akbal, F., & Onar, A. N. (2003). Effect of pH on phenol decomposition. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Removal and detection of phenols through an SPE-HPLC method using microporous organic networks as adsorbent. ResearchGate. [Link]

  • D'Souza, F., & Sampath, S. (2018). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts, 8(12), 643. [Link]

  • Adam, W., et al. (2003). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Helvetica Chimica Acta, 86(11), 3708-3715. [Link]

  • Ates, B., & Koytepe, S. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. [Link]

  • Humphrey, S. M., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3045. [Link]

  • Chimenti, F., et al. (2016). (PDF) MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13018409, 1-Methyl-1H-pyrazol-4-ol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assays with 4-(4-methyl-1H-pyrazol-1-yl)phenol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve unexpected experimental results. We have structured this resource in a practical question-and-answer format, moving from foundational issues of compound handling to complex scenarios in biochemical and cell-based assays. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

Section 1: Compound Handling and Preparation - The Foundation of Reproducibility

The most common sources of assay variability and failure originate from suboptimal compound handling and preparation. Before questioning complex biological interactions, it is crucial to ensure the inhibitor itself is being used correctly.

FAQ 1: I am seeing a precipitate in my assay plate after adding the compound. What is causing this and how can I fix it?

Senior Application Scientist's Insight: This is almost always a compound solubility issue. 4-(4-methyl-1H-pyrazol-1-yl)phenol, like many small molecules, has limited aqueous solubility. The high concentration in your DMSO stock is crashing out when diluted into the aqueous assay buffer. This is a critical issue, as precipitated compound is not available to interact with the target, leading to falsely low potency or complete inactivity.

Systematic Troubleshooting and Solution:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5%.[1] Higher concentrations can cause protein denaturation and other artifacts, in addition to exacerbating solubility problems for your compound.

  • Determine Aqueous Solubility: Before running extensive assays, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period (e.g., 1 hour at room temperature) using a nephelometer or by microscopy.

  • Adjust the Protocol:

    • Lower the Top Concentration: The most straightforward solution is to lower the highest concentration in your dose-response curve to a level that remains soluble.

    • Use Additives (Biochemical Assays Only): For in vitro biochemical assays, you can sometimes include a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 to help maintain solubility.[1] Caution: This must be validated to ensure the surfactant does not interfere with your assay or target protein.

    • pH Adjustment: The phenolic group on the molecule means its charge state is pH-dependent.[2] Adjusting the buffer pH might increase solubility, but this is only feasible if the pH change does not affect your target protein's activity or the assay's performance.

FAQ 2: My results are inconsistent between experiments run on different days. Could the compound be degrading?

Senior Application Scientist's Insight: Yes, inconsistency over time is a classic symptom of compound instability. Small molecules can be sensitive to light, oxidation, and repeated freeze-thaw cycles.[1] The pyrazole and phenol motifs, while common in active compounds, can be susceptible to degradation under suboptimal storage conditions.

Systematic Troubleshooting and Solution:

  • Review Storage Protocol:

    • Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The vial should be tightly sealed to prevent water absorption by the hygroscopic DMSO.

    • Solid Compound: Store the solid (powder) form of the compound in a desiccator, protected from light, and at the recommended temperature.

  • Implement Best Practices:

    • Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment. Do not store diluted compound in aqueous buffers for extended periods.

    • Quality Control: If you suspect degradation, the most definitive method is to re-analyze the compound's purity via High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the results to the original certificate of analysis or a freshly prepared standard.

Parameter Recommendation for 4-(4-methyl-1H-pyrazol-1-yl)phenol Rationale
Stock Solvent 100% DMSOHigh solubility for creating concentrated stocks.
Stock Concentration 10-50 mMA practical range for serial dilutions into most assays.
Stock Storage -20°C or -80°C in single-use aliquotsMinimizes freeze-thaw cycles and water absorption.[1]
Final Assay [DMSO] < 0.5% (v/v)Avoids solvent-induced artifacts and protein destabilization.[1]
Working Solutions Prepare fresh for each experimentAqueous solutions are not stable for long-term storage.
Section 2: Troubleshooting In Vitro Biochemical Assays

Once compound handling is optimized, unexpected results in a purified system (e.g., an enzyme inhibition assay) point toward issues with the assay itself or the specific nature of the compound-target interaction.

FAQ 3: I'm not observing any inhibition of my target enzyme, even at high concentrations. What are the possible causes?

Senior Application Scientist's Insight: This "false negative" result is a common challenge.[3] The key is to systematically rule out potential points of failure, from the most basic to the most complex. This requires a logical workflow that relies on proper experimental controls.

Troubleshooting Workflow:

The following workflow diagram illustrates a systematic approach to diagnosing a lack of inhibition.

G start No Inhibition Observed pc_check Did the Positive Control Inhibitor Work? start->pc_check reagent_fail Reagent or Enzyme Failure. Prepare fresh reagents. Verify enzyme activity. pc_check->reagent_fail No reagents_ok Reagents & Enzyme are OK. pc_check->reagents_ok Yes solubility_check Is the compound soluble at tested concentrations? reagents_ok->solubility_check precipitate Compound Precipitation. Lower concentration or reformulate (see FAQ 1). solubility_check->precipitate No compound_ok Compound is Soluble. solubility_check->compound_ok Yes assay_cond Are assay conditions (e.g., [Substrate]) optimal for inhibition? compound_ok->assay_cond km_high Competitive Inhibition Masked. Run assay with [Substrate] at or below Km. assay_cond->km_high No ([S] >> Km) conclusion Conclusion: Compound is likely not an inhibitor of this target under these conditions. assay_cond->conclusion Yes ([S] ~ Km)

Caption: Troubleshooting workflow for a lack of enzymatic inhibition.

Detailed Explanation of Workflow Steps:

  • Positive Control Check: This is the most critical first step. If a known, validated inhibitor for your target also fails, the problem lies with the assay reagents (e.g., degraded enzyme, incorrect buffer) and not with your test compound.[3]

  • Solubility Check: As discussed in FAQ 1, if the compound is not in solution, it cannot inhibit the target. Visually inspect the wells of your highest concentration for cloudiness or precipitate.

  • Assay Conditions (for Competitive Inhibitors): If 4-(4-methyl-1H-pyrazol-1-yl)phenol is a competitive inhibitor, its apparent potency (IC₅₀) will be dependent on the substrate concentration. According to the Cheng-Prusoff equation, high substrate concentrations can mask the effect of a competitive inhibitor.[4]

    • The 'Why': In competitive inhibition, the inhibitor and substrate compete for the same binding site. If you flood the system with substrate ([S] >> Kₘ), the inhibitor will be outcompeted, and you will see little to no effect.

    • The Solution: Run your inhibition assay with the substrate concentration at or below its Michaelis-Menten constant (Kₘ). This ensures you are sensitive to competitive inhibitors.

FAQ 4: I see inhibition, but I'm concerned about non-specific effects like aggregation. How can I test for this?

Senior Application Scientist's Insight: This is an excellent question and a hallmark of rigorous drug discovery. Many compounds can form colloidal aggregates at micromolar concentrations in buffer, which then sequester and denature proteins non-specifically, appearing as inhibition. This is a common artifact that must be ruled out.

Systematic Troubleshooting and Solution:

  • The Detergent Test: This is the gold-standard counter-screen. Re-run your inhibition assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100).

    • The 'Why': Detergents disrupt the formation of colloidal aggregates. If your compound's inhibitory activity is due to aggregation, its potency will be significantly reduced (a rightward shift in the IC₅₀ curve) in the presence of the detergent. If the inhibition is due to a specific, 1:1 binding event with the target, the potency should be largely unaffected.

  • Examine the Dose-Response Curve: Aggregators often produce unusually steep or sharp dose-response curves (high Hill slopes). While not definitive, it can be an indicator.

  • Check for Promiscuity: Search the literature or internal databases to see if your compound is active against multiple, unrelated targets. While some compounds are genuinely promiscuous, frequent "hits" can be a red flag for non-specific mechanisms like aggregation.

Section 3: Troubleshooting Cell-Based Assays

Moving from a purified system to a cellular environment introduces new layers of complexity, including membrane permeability, metabolism, and potential cytotoxicity.

FAQ 5: My compound shows high cytotoxicity at the same concentrations where I expect to see a specific effect. How can I de-risk this?

Senior Application Scientist's Insight: Differentiating a specific, desired anti-proliferative effect from general cytotoxicity is fundamental. A compound that simply kills cells is rarely useful. The key is to find a "therapeutic window" where you observe modulation of your target pathway without significant cell death.

Decision Tree for Differentiating Cytotoxicity vs. Specific Activity:

G start Cellular Activity Observed (e.g., reduced proliferation) parallel_assay Run parallel assays: 1. Target engagement/phenotype 2. Cytotoxicity (e.g., LDH, CellTiter-Glo) start->parallel_assay compare_curves Are the IC50/EC50 curves for the two assays superimposable? parallel_assay->compare_curves cytotoxic High Risk of Cytotoxicity. The observed phenotype is likely due to general cell death. compare_curves->cytotoxic Yes therapeutic_window Potential Therapeutic Window. Target effect occurs at lower concentrations than cytotoxicity. compare_curves->therapeutic_window No validate Validate with orthogonal methods: - Use a negative control compound - Measure downstream pathway markers - Target knockdown/knockout confirmation therapeutic_window->validate

Caption: Decision tree for assessing specific vs. cytotoxic effects.

Systematic Troubleshooting and Solution:

  • Run Orthogonal Assays: On the same day, with the same cell plating and compound dilutions, perform two parallel assays:

    • Phenotypic/Target Assay: Measures your desired outcome (e.g., inhibition of cytokine release, reporter gene expression).

    • Cytotoxicity Assay: Measures cell viability or membrane integrity (e.g., CellTiter-Glo®, LDH release, or trypan blue exclusion).

  • Compare Dose-Response Curves: Plot the results of both assays.

    • If the curves overlap: The EC₅₀ of your phenotypic assay is the same as the CC₅₀ (cytotoxic concentration 50). This indicates the observed effect is likely just a consequence of the cells dying.

    • If the curves are separated: You observe a potent effect in your phenotypic assay at concentrations that show minimal toxicity. This separation is your therapeutic window and suggests a specific mechanism of action. A 10-fold or greater separation is generally considered a good starting point.

  • Confirm with Pathway Markers: To further prove a specific effect, measure the modulation of a downstream biomarker of your target pathway at a non-toxic concentration. For example, if your compound targets a kinase, check for a decrease in the phosphorylation of its known substrate via Western Blot or ELISA.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Calculate Mass: Determine the mass of solid 4-(4-methyl-1H-pyrazol-1-yl)phenol (MW: 174.20 g/mol ) required to make a 10 mM stock solution in your desired volume of 100% DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the solid compound. Vortex vigorously and gently warm if necessary to ensure complete dissolution. Visually confirm no solid particles remain.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into small-volume, single-use aliquots (e.g., 20 µL) in tightly-sealing tubes. Store immediately at -20°C or -80°C.

  • Working Dilution Plate: For an experiment, thaw one aliquot. Create a serial dilution plate (e.g., 1:3 dilutions) in 100% DMSO. This "master plate" will be used to dose the final assay plates.

  • Final Dosing: Add a small, fixed volume from the master plate to your assay wells (e.g., add 1 µL to a final volume of 200 µL for a 1:200 dilution) to reach the desired final concentrations while keeping the DMSO percentage low.

Protocol 2: Counter-Screen for Compound Aggregation using a Detergent

  • Prepare Assay Buffers: Prepare two sets of your final assay buffer: one with 0% detergent (vehicle control) and one with 0.05% (v/v) Triton X-100.

  • Set up Plates: Prepare two identical assay plates according to your standard enzyme inhibition protocol.

  • Dose Plates: Dose one plate using the buffer without detergent and the second plate using the buffer containing Triton X-100. Add your serially diluted compound to both plates.

  • Run Assay: Incubate and read both plates according to your standard protocol.

  • Analyze Data: Generate two separate dose-response curves and calculate the IC₅₀ value for each condition. A significant rightward shift (>5-10 fold) in the IC₅₀ in the presence of Triton X-100 is indicative of aggregation-based inhibition.

References
  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Benchchem. (n.d.). 3-(4-Methyl-1H-pyrazol-3-yl)phenol.
  • Tuttle, J. B., et al. (2015). Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • AiFChem. (n.d.). 4-(4-Methyl-1H-pyrazol-1-yl)phenol.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Popa, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Choi, D-K., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology.
  • Smolecule. (n.d.). 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(4-Methyl-1H-pyrazol-1-yl)phenol Concentration for Cell-Based Assays

Welcome to the technical support center for the effective use of 4-(4-methyl-1H-pyrazol-1-yl)phenol in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 4-(4-methyl-1H-pyrazol-1-yl)phenol in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the concentration of this novel compound, ensuring data integrity and experimental success. Here, we synthesize technical knowledge with practical, field-proven insights to address common challenges and provide clear, actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Q1: What is 4-(4-methyl-1H-pyrazol-1-yl)phenol and what are its general properties?

A1: 4-(4-methyl-1H-pyrazol-1-yl)phenol, with a molecular weight of 174.20 g/mol and CAS number 1340289-37-3, is a heterocyclic compound containing both a phenol and a pyrazole moiety[1]. Pyrazole derivatives are known for a wide range of biological activities, including anticancer effects[2][3][4][5]. Phenolic compounds are also recognized for their diverse biological activities, including antioxidant and cytotoxic properties[6]. The specific physicochemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol, such as its pKa and LogP, are not extensively documented in publicly available literature. Therefore, empirical determination of its optimal working concentration in your specific assay is crucial.

Q2: What is the recommended solvent and storage condition for 4-(4-methyl-1H-pyrazol-1-yl)phenol?

A2: Based on its chemical structure, 4-(4-methyl-1H-pyrazol-1-yl)phenol is predicted to have low aqueous solubility. Therefore, an organic solvent is necessary for preparing a stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initial stock preparation[7][8].

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication[7].

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light[9]. Phenolic compounds can be susceptible to oxidation, so proper storage is critical for maintaining compound integrity[10].

Q3: What is a safe final concentration of DMSO for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects[7]. However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%[11][12]. It is imperative to include a vehicle control (media with the same final DMSO concentration as your highest compound concentration) in all experiments to account for any solvent effects[11].

Q4: I am observing precipitation when I add my compound to the cell culture medium. What should I do?

A4: Precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated stock solution is diluted into an aqueous medium. Here are several strategies to mitigate this:

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform a stepwise serial dilution in pre-warmed (37°C) culture medium[8].

  • Increase Serum Concentration (if applicable): Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution[13][14]. If your experimental design allows, increasing the serum percentage in the medium during compound addition can be beneficial.

  • Lower the Final Compound Concentration: The observed precipitation indicates that the compound's concentration exceeds its solubility limit in your culture medium. You may need to work at a lower concentration range.

  • Gentle Mixing: Add the compound solution dropwise to the medium while gently swirling to facilitate mixing and prevent localized high concentrations.

II. Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to specific issues you might encounter.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results Compound Instability: Phenolic compounds can be unstable in physiological buffers and cell culture media, leading to a decrease in the effective concentration over time[10][15].Compound Precipitation: Delayed precipitation of the compound can occur, reducing its effective concentration.- Prepare fresh dilutions of the compound for each experiment.- Minimize the exposure of the compound to light and elevated temperatures[10].- Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment.
High background in fluorescence or colorimetric assays Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, can interfere with assays that rely on absorbance or fluorescence readings[16][17][18][19].- Use phenol red-free medium for your experiments.- If using phenol red-containing medium, include a "media only" control (no cells, with compound) to determine the background signal.
Unexpected cytotoxicity at low concentrations Solvent Toxicity: The final DMSO concentration might be too high for your specific cell line[11][20].Compound's Potency: The compound may be highly potent and cytotoxic at nanomolar concentrations.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells[21].- Expand your initial dose-response experiment to include a lower concentration range (e.g., picomolar to nanomolar).
No observable effect even at high concentrations Poor Bioavailability: The compound may have low cell permeability or be actively pumped out of the cells.Serum Protein Binding: High serum concentrations can lead to extensive protein binding, reducing the free, active concentration of the compound[13][22][23][24].Compound Degradation: The compound may be rapidly metabolized by the cells or be unstable in the culture environment.- Consider using a lower serum concentration if your cells can tolerate it.- Perform a time-course experiment to determine the optimal incubation time.- If possible, use analytical methods (e.g., LC-MS) to measure the concentration of the compound in the medium over time.

III. Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Concentration Range of 4-(4-methyl-1H-pyrazol-1-yl)phenol

This protocol outlines a systematic approach to identify the optimal working concentration of your compound.

Objective: To determine the concentration range that elicits a biological response without causing significant cytotoxicity (unless cytotoxicity is the endpoint).

Materials:

  • 4-(4-methyl-1H-pyrazol-1-yl)phenol

  • 100% DMSO

  • Your cell line of interest

  • Complete cell culture medium (with and without phenol red, as needed)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

Part A: Broad-Range Cytotoxicity Screen

  • Prepare a 10 mM stock solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol in 100% DMSO.

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of the compound in complete culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Treat the cells with the different concentrations of the compound. Remember to include a vehicle control (0.5% DMSO or the highest final DMSO concentration in your experiment).

  • Incubate for a relevant period (e.g., 24, 48, or 72 hours), depending on your assay.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Plot the results as percent viability versus compound concentration (log scale) to determine the cytotoxic concentration 50% (CC50).

Part B: Narrow-Range Dose-Response Assay

  • Based on the CC50 value from the broad-range screen, select a narrower range of concentrations for your functional assay. A good starting point is to use a range that is at least one log unit below the CC50.

  • Prepare a new set of dilutions in this narrower range (e.g., 8-point, 2-fold serial dilution).

  • Perform your specific functional assay (e.g., proliferation, apoptosis, gene expression).

  • Analyze the data to determine the effective concentration 50% (EC50) or the optimal concentration for your desired biological effect.

Workflow for Optimizing Compound Concentration

G cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validation Validation prep_stock Prepare High-Concentration Stock Solution in DMSO broad_screen Broad-Range Cytotoxicity Screen (e.g., 0.1 to 100 µM) prep_stock->broad_screen det_dmso_tol Determine Max DMSO Tolerance for Cell Line det_dmso_tol->broad_screen Inform Vehicle Control calc_cc50 Calculate CC50 broad_screen->calc_cc50 narrow_screen Narrow-Range Functional Assay (Concentrations < CC50) calc_cc50->narrow_screen Guide Concentration Selection det_ec50 Determine EC50 or Optimal Concentration narrow_screen->det_ec50 confirm_activity Confirm Activity and Assess Off-Target Effects det_ec50->confirm_activity

Caption: Workflow for determining the optimal concentration of a novel compound.

IV. Mechanistic Considerations & Potential Off-Target Effects

Potential Mechanism of Action:

Many pyrazole derivatives have been reported to exert their anticancer effects through the induction of apoptosis and cell cycle arrest[3][25]. The phenolic group may also contribute to the compound's activity, potentially through the generation of reactive oxygen species (ROS) or by interacting with various cellular signaling pathways.

Signaling Pathway Considerations:

G cluster_cellular_effects Potential Cellular Effects compound 4-(4-methyl-1H-pyrazol-1-yl)phenol apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle ros ROS Generation compound->ros signaling Signaling Pathway Modulation compound->signaling

Caption: Potential cellular effects of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Off-Target Effects:

It is important to consider that small molecules can have off-target effects. For instance, the structural similarity of the pyrazole ring to other biological motifs could lead to interactions with unintended protein targets. Phenolic compounds have also been shown to interact with multiple cellular components. To validate the specificity of your compound's effects, consider the following:

  • Use the lowest effective concentration: This minimizes the likelihood of engaging lower-affinity off-target interactions.

  • Employ a structurally related inactive analog: If available, this can help to demonstrate that the observed effects are due to the specific structure of your compound.

  • Rescue experiments: If you are proposing a specific target, attempt to rescue the phenotype by overexpressing the target protein.

By following the guidance in this technical support center, you will be well-equipped to optimize the concentration of 4-(4-methyl-1H-pyrazol-1-yl)phenol for your cell-based assays, leading to more reliable and reproducible data.

V. References

  • PromoCell. (n.d.). Impact of phenol red in cell culture and solutions. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). Molecules.

  • Defined Bioscience. (2024, August 25). The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Pharmaceuticals.

  • Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone. (n.d.). PMC.

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

  • Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. (n.d.). PMC.

  • Altervista. (2024, February 27). phenol red. Cellculture2. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.

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  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)phenol. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed.

  • ResearchGate. (n.d.). Dose response curves of selected compounds from the hits and control.... Retrieved from [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (n.d.). PubMed.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink.

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Optimization

Technical Support Center: Navigating the Synthesis of Pyrazole Derivatives

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab, ensuring your path to the target molecule is as smooth as possible.

Our approach is rooted in practical, field-proven insights, explaining not just the "how" but the "why" behind experimental choices. We aim to equip you with the knowledge to anticipate, diagnose, and resolve issues, transforming potential setbacks into successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is one of the most common challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr synthesis.[1][2] Regioselectivity is dictated by which carbonyl group of the dicarbonyl compound is preferentially attacked by the substituted nitrogen of the hydrazine.

Underlying Cause: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl exhibit different electrophilicities, which are influenced by both steric and electronic factors of the substituents. The initial nucleophilic attack of the hydrazine can occur at either carbonyl, leading to two different intermediates and, ultimately, a mixture of pyrazole regioisomers.

Troubleshooting Strategies:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the formation of the desired regioisomer.[3] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile through hydrogen bonding interactions.

  • Catalyst Control: The use of specific catalysts can direct the reaction towards a single isomer. For instance, in certain syntheses, Lewis acids can coordinate to one of the carbonyl groups, increasing its electrophilicity and favoring attack at that site.

  • Strategic Synthesis Design: In some cases, a multi-step approach may be more effective than a one-pot reaction. Synthesizing a hydrazone intermediate first and then inducing cyclization can offer better control over the final product.[4][5]

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

This protocol provides a general method for improving regioselectivity in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the unsymmetrical 1,3-diketone in TFE or HFIP in a round-bottom flask.

  • Add the substituted hydrazine to the solution at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, gently heat the mixture to reflux and continue monitoring.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess isomeric purity.[6][7][8]

Q2: The yield of my desired pyrazole is consistently low. What are the likely causes and how can I optimize the reaction?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, competing side reactions, and product degradation.[9][10]

Troubleshooting Checklist:

Potential Cause Explanation Troubleshooting & Optimization
Incomplete Reaction The reaction may not have reached completion, leaving unreacted starting materials.Increase Reaction Time: Monitor the reaction closely by TLC or LC-MS until the starting materials are consumed. Increase Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion and reduce reaction times.
Suboptimal Catalyst The choice and amount of acid or base catalyst are often crucial for facilitating the key bond-forming steps.[11]Screen Catalysts: For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) are commonly used. In some cases, Lewis acids may offer better results. For other pyrazole syntheses, a base might be required.
Side Reactions The formation of unwanted byproducts can significantly diminish the yield of the target pyrazole.Control Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to the formation of side products.[12] Use an ice bath for initial reagent mixing and ensure efficient stirring. Inert Atmosphere: If your substrates or intermediates are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Product Degradation The pyrazole ring itself can be susceptible to degradation under certain conditions.Avoid Strong Bases: In the presence of a strong base, deprotonation at the C3 position can lead to ring-opening of the pyrazole.[13] If a base is necessary, use a milder, non-nucleophilic base.

Workflow for Optimizing Pyrazole Synthesis Yield

G cluster_0 Initial Observation: Low Yield cluster_1 Troubleshooting Steps cluster_2 Potential Causes A Low Yield of Desired Pyrazole B Monitor Reaction Progress (TLC/LC-MS) A->B C Optimize Reaction Temperature A->C D Screen Catalysts (Acid/Base) A->D E Consider Inert Atmosphere A->E F Evaluate Base Strength A->F G Incomplete Reaction B->G C->G D->G H Side Reactions E->H I Product Degradation F->I

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Q3: I am struggling with the purification of my pyrazole derivative. What are some effective purification strategies?

A3: Purification of pyrazole derivatives can be challenging due to the presence of regioisomers, unreacted starting materials, and side products with similar polarities.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying pyrazole derivatives. A careful selection of the eluent system is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution is often necessary to achieve good separation.

  • Crystallization: If your pyrazole derivative is a solid, crystallization can be a highly effective purification method. Screening different solvents or solvent mixtures is key to finding conditions that promote the formation of well-defined crystals of the desired product, leaving impurities in the mother liquor.

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the lone pair of electrons on the N2 nitrogen. This property can be exploited for purification. By treating the crude reaction mixture with a dilute acid (e.g., 1M HCl), the pyrazole can be protonated to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction with an organic solvent. Subsequent basification of the aqueous layer will regenerate the pyrazole, which can then be extracted into an organic solvent.

  • Purification via Acid Addition Salts: A more robust method involves the formation and crystallization of a stable acid addition salt.[14][15] This can be particularly useful for purifying pyrazoles that are oils or are difficult to crystallize in their free base form.

Experimental Protocol: Purification of a Pyrazole via Acid Addition Salt Formation

This protocol describes a general procedure for the purification of a pyrazole by forming a crystalline acid addition salt.

Materials:

  • Crude pyrazole derivative

  • An appropriate organic solvent (e.g., isopropanol, ethanol, ethyl acetate)

  • An inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude pyrazole in a minimal amount of a suitable organic solvent.

  • Slowly add an equimolar amount of the selected acid to the solution while stirring. The acid can be added as a solution in the same solvent.

  • The pyrazole acid addition salt may precipitate immediately or upon cooling. If precipitation is slow, you can try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • Allow the crystallization to proceed to completion.

  • Collect the crystalline salt by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

  • To recover the free pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide).

  • Extract the free pyrazole with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

Q4: My N-alkylation of a pyrazole is giving a mixture of N1 and N2 alkylated products. How can I control the regioselectivity of N-alkylation?

A4: The N-alkylation of unsymmetrically substituted pyrazoles can indeed lead to a mixture of N1 and N2 alkylated isomers.[16][17] The regioselectivity of this reaction is influenced by a combination of steric hindrance, the nature of the electrophile, and the reaction conditions.

Controlling N-Alkylation Regioselectivity:

  • Steric Effects: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[17] If you have a bulky substituent at the C3 or C5 position, the alkylation will likely favor the more accessible nitrogen.

  • Protecting Groups: A common strategy is to use a removable directing group on one of the nitrogen atoms to force alkylation at the other nitrogen.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. In some cases, using a weaker base and a non-polar solvent can favor the thermodynamically more stable product.

  • Enzymatic Alkylation: Emerging methods using engineered enzymes can offer high regioselectivity in pyrazole N-alkylation.[18]

Regioselectivity in Pyrazole N-Alkylation

G cluster_0 Unsymmetrical Pyrazole cluster_1 Alkylation cluster_2 Products cluster_3 Controlling Factors P R1-Pyrazole-R2 A R-X, Base P->A Reaction N1 N1-Alkylated Product A->N1 Major/Minor N2 N2-Alkylated Product A->N2 Minor/Major S Steric Hindrance S->A E Electronic Effects E->A C Reaction Conditions C->A

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved January 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

  • Unit 4 Pyrazole | PDF - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols | Organometallics - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 19, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.). Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (n.d.). Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Pyrazoles from Aryl-sydnones - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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Troubleshooting

Technical Support Center: Purity Confirmation of Synthesized 4-(4-methyl-1H-pyrazol-1-yl)phenol

Welcome to the technical support guide for the characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you confidently confirm the identity and purity of your synthesized compound. Our approach integrates multiple analytical techniques to build a self-validating system, ensuring the highest degree of scientific integrity.

Workflow for Purity Confirmation

The following diagram illustrates the recommended multi-technique workflow for comprehensive purity analysis. Each step provides a different and complementary piece of evidence, which, when combined, offers a definitive assessment of your compound's quality.

Purity_Workflow cluster_start Initial Synthesis Output cluster_qualitative Qualitative Analysis (Identity & Structure) cluster_quantitative Quantitative Analysis (Purity Level) cluster_decision Final Assessment start Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (LC-MS or HRMS) start->MS HPLC HPLC-UV/DAD start->HPLC EA Elemental Analysis (CHN) start->EA decision Data Concordant? Structure Correct? Purity ≥ 95%? NMR->decision MS->decision HPLC->decision EA->decision pass Product Confirmed: Pure & Correct Structure decision->pass Yes fail Further Purification or Re-synthesis Required decision->fail No

Caption: Overall workflow for confirming the purity and identity of the target compound.

Part 1: Preliminary Checks & Troubleshooting

This section addresses initial observations and basic analytical steps.

Q1: My final product is an off-color oil instead of the expected solid. What should I do first?

A1: An unexpected physical appearance often points to significant impurities, such as residual solvent or unreacted starting materials.

  • Causality: The target compound, 4-(4-methyl-1H-pyrazol-1-yl)phenol, is a solid.[1] An oily or discolored appearance suggests that purification was incomplete. High-boiling point solvents like DMF or DMSO, or byproducts from the reaction, can be trapped, preventing crystallization.

  • Recommended Action:

    • Thin-Layer Chromatography (TLC): This is the fastest way to visualize the complexity of your sample. Spot your crude product alongside the starting materials on a silica gel plate. A single spot for your product that is distinct from the starting materials is a good sign. Multiple spots indicate impurities.[2]

    • Solvent Removal: Ensure your product has been thoroughly dried under high vacuum to remove all volatile solvents. If you suspect a high-boiling solvent, consider re-dissolving the product in a volatile solvent (like ethyl acetate or dichloromethane), washing with water and brine, drying the organic layer over sodium sulfate, and re-concentrating under vacuum.

    • Attempt Crystallization: Try to induce crystallization by dissolving the oil in a minimum amount of a hot solvent and allowing it to cool slowly. A solvent screen (e.g., ethyl acetate/hexanes, methanol/water) may be necessary.

Q2: My TLC shows a major spot, but there are a few minor spots as well. How do I know if it's pure enough?

A2: "TLC pure" is a subjective measure. While a dominant spot is encouraging, it does not guarantee high purity. The visibility of spots on TLC depends on their concentration and their response to the visualization method (e.g., UV light, staining). For drug development, purity standards are rigorous.

  • Expert Insight: A compound can appear "TLC pure" but be only 90-95% pure by more sensitive methods like HPLC or qNMR (quantitative NMR). Therefore, after successful purification (e.g., column chromatography) where TLC shows a single spot, you must proceed to more robust quantitative techniques.[3]

Part 2: Structural Confirmation (Qualitative Analysis)

This is the most critical phase to confirm you have synthesized the correct molecule.

Q3: How can I definitively confirm the chemical structure of my compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure elucidation of organic molecules.[4][5] You should acquire both proton (¹H) and carbon (¹³C) NMR spectra.

  • Why NMR Works: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing you to piece together the molecular framework like a puzzle. The number of signals, their chemical shifts (position), splitting patterns (multiplicity), and integration (area) are all critical pieces of data.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of your dried compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Acquisition: Run standard ¹H and ¹³C NMR experiments on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Data Interpretation: Compare the obtained spectrum to the expected signals for 4-(4-methyl-1H-pyrazol-1-yl)phenol.

| Expected ¹H and ¹³C NMR Data (in CDCl₃, approximate) | | :--- | :--- | | ¹H NMR | Assignment & Expected Characteristics | | ~7.5 ppm | Singlet, 1H (H5-pyrazole) | | ~7.4 ppm | Singlet, 1H (H3-pyrazole) | | ~7.3 ppm | Doublet, 2H (Aromatic H, ortho to pyrazole) | | ~6.9 ppm | Doublet, 2H (Aromatic H, ortho to -OH) | | ~5.0 ppm | Broad Singlet, 1H (Phenolic -OH) | | ~2.1 ppm | Singlet, 3H (Methyl -CH₃) | | ¹³C NMR | Assignment | | ~155 ppm | C-OH (Phenolic) | | ~140 ppm | C3-pyrazole | | ~132 ppm | C-pyrazole (ipso-carbon on phenol ring) | | ~129 ppm | C5-pyrazole | | ~122 ppm | Aromatic CH (ortho to pyrazole) | | ~116 ppm | Aromatic CH (ortho to -OH) | | ~115 ppm | C4-pyrazole | | ~9 ppm | Methyl -CH₃ |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The key is the pattern of signals and their integrations.

Q4: What is the role of Mass Spectrometry (MS)?

A4: Mass spectrometry confirms the molecular weight of your compound, providing strong complementary evidence for its identity.

  • Why MS is Essential: While NMR confirms the connectivity, MS confirms the overall mass. This is crucial for ensuring you have the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass, often to four decimal places, which can help distinguish between compounds with the same nominal mass but different elemental formulas.

  • Expected Result: For 4-(4-methyl-1H-pyrazol-1-yl)phenol (C₁₀H₁₀N₂O), the expected monoisotopic mass is 174.0793 g/mol . In a low-resolution mass spectrum (e.g., from an LC-MS), you should look for the molecular ion peak [M+H]⁺ at m/z 175.1.

Part 3: Purity Quantification

Once identity is confirmed, the exact purity level must be determined.

Q5: How do I get a precise purity value for my compound?

A5: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of small molecules.[6][7] It physically separates your main compound from impurities, and the relative peak areas can be used to calculate purity.

  • Causality: HPLC offers superior separation power compared to TLC. Using a UV-Vis or Diode Array Detector (DAD), each compound that elutes from the column is detected as a peak. The area of the peak is proportional to its concentration. Purity is typically reported as "% area".

Step-by-Step Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this solution to ~0.1 mg/mL with the mobile phase.

  • Method Development: A generic gradient method is a good starting point for phenolic compounds.[8][9]

  • Analysis: Inject the sample and record the chromatogram.

  • Interpretation: A pure sample will show one major peak. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. For regulatory filings, this value should typically be ≥95%.

| Suggested HPLC Method | | :--- | :--- | | Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | | Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Acetic Acid | | Gradient | Start with 5-10% B, ramp to 95% B over 20-30 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm and 280 nm | | Injection Volume | 10 µL |

Q6: I've heard about Elemental Analysis. Is it still necessary?

A6: Yes, Elemental Analysis (EA) provides fundamental confirmation of the elemental composition of your bulk sample.[10][11] Many high-impact chemistry journals still require it as a criterion for purity.[12]

  • Why EA is a Self-Validating Check: NMR, MS, and HPLC are excellent, but they analyze a tiny, solubilized portion of your sample. EA analyzes a larger, solid sample and directly measures the percentage of Carbon, Hydrogen, and Nitrogen. This confirms the empirical formula and acts as a final check against non-chromophoric or insoluble impurities.

  • Protocol: This is typically performed by a dedicated analytical service. You submit a few milligrams of your highly purified, dry sample.

  • Acceptance Criteria: The experimentally determined percentages for C, H, and N must be within ±0.4% of the theoretical values.[12]

| Elemental Analysis for C₁₀H₁₀N₂O | | :--- | :--- | | Element | Theoretical % | | Carbon (C) | 68.95% | | Hydrogen (H) | 5.79% | | Nitrogen (N) | 16.08% |

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Della Rocca, J., et al. (2011). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • IgMin Publications Inc. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • NIH. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • NIH. (2011). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • ResearchGate. Methods for the HPLC Analysis of Phenolic Compounds and Flavonoids in Beer. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Scilit. Recent developments in the HPLC separation of phenolic compounds. [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • NIH. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • CSIR-NIScPR. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Royal Society of Chemistry. Supporting information for Catalysis-free and solvent-free ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a sustainable base. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

Sources

Optimization

Addressing off-target effects of 4-(4-methyl-1H-pyrazol-1-yl)phenol

Introduction Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on identifying, understanding, and mitigating potential off-target effects. While 4-(4-methyl-1H-pyrazol-1-yl)phenol is a valuable chemical entity, its structural motifs—a pyrazole ring and a phenol group—are common in many biologically active molecules and can interact with unintended targets.[1][2][3] Proactively addressing these off-target interactions is critical for interpreting experimental data accurately and ensuring the specificity of your results.[4][5] This resource provides in-depth troubleshooting advice, validated protocols, and expert insights to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of 4-(4-methyl-1H-pyrazol-1-yl)phenol?

While this specific molecule is often used as a synthetic intermediate, compounds with the 4-methylpyrazole scaffold are known inhibitors of alcohol dehydrogenase.[6] For the purposes of this guide, we will consider this its primary, "on-target" activity. However, the pyrazole moiety is a privileged scaffold in medicinal chemistry, found in drugs targeting a vast range of proteins, including kinases, and enzymes involved in inflammation.[2][7][8] Therefore, assuming a single target is unwise without comprehensive profiling.

Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that isn't explained by alcohol dehydrogenase inhibition. What could be the cause?

This is a classic sign of a potential off-target effect.[9] The pyrazole and phenol groups can interact with a wide array of biological targets.[1] Pyrazole-containing drugs, for instance, are famously used as kinase inhibitors.[2][7] An unexpected phenotype warrants a systematic investigation to de-risk your findings. The first step is to confirm the phenotype is not due to general cytotoxicity before proceeding to specific off-target identification assays.

Q3: What are the most common off-target liabilities for pyrazole- and phenol-containing small molecules?

Based on the chemical structure, several key off-target families should be considered:

  • Protein Kinases: The pyrazole ring is a common feature in many FDA-approved kinase inhibitors.[2][10] Off-target kinase inhibition is a primary concern and can trigger a cascade of unintended signaling events.[11]

  • Cytochrome P450 (CYP) Enzymes: Many small molecules can inhibit CYP enzymes, which are crucial for drug metabolism.[12][13][14] Inhibition can lead to drug-drug interactions and altered compound clearance in vivo.[15][16]

  • hERG Potassium Channel: Blockade of the hERG channel is a major safety concern in drug development as it can lead to potentially fatal cardiac arrhythmias (QT prolongation).[17][18][19] Regulatory agencies like the FDA have stringent guidelines for assessing hERG liability.[20]

  • Monoamine Oxidases (MAOs): Some pyrazoline structures, related to pyrazoles, have been shown to inhibit MAOs, which could have neurological implications.[21]

Q4: How can I distinguish between a specific off-target effect and general cytotoxicity?

This is a critical first step in troubleshooting.[22]

  • Determine the Potency Gap: Compare the concentration at which you observe your desired on-target effect (IC50 or EC50) with the concentration that causes significant cell death (CC50). A large window between these values suggests your phenotype of interest is not simply due to the cell dying.

  • Use Orthogonal Assays: Measure cytotoxicity using multiple methods that assess different cellular health parameters (e.g., membrane integrity via LDH release vs. metabolic activity via MTT assay).

  • Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of your compound. If these analogs do not produce the phenotype, it is more likely a specific biological interaction rather than non-specific toxicity.

Troubleshooting Guides

This section provides a structured approach to common experimental issues.

Issue 1: Observed cellular activity does not correlate with on-target potency.
  • Symptoms: You observe a potent cellular effect (e.g., inhibition of proliferation) at a concentration much lower than what is required to inhibit the primary target in a biochemical assay.

  • Diagnostic Workflow: This suggests a higher-affinity off-target is driving the phenotype.

    • Target Engagement: First, confirm that your compound is engaging the intended target in the cellular environment using a method like the Cellular Thermal Shift Assay (CETSA).[23][24][25][26][27] A lack of target engagement at the effective concentration is a red flag.

    • Broad Off-Target Screening: If target engagement is confirmed, the phenotype is likely due to a separate off-target interaction. A broad screening approach is necessary.[4][28] The most common and informative screen for pyrazole-containing compounds is a comprehensive kinome profile.[10][11][29][30][31]

Issue 2: High levels of cytotoxicity are observed at or near the effective concentration.
  • Symptoms: The dose-response curve for your functional assay overlaps significantly with the cytotoxicity curve.

  • Diagnostic Workflow: This makes it difficult to ascertain if the observed effect is specific.

    • Genetic Knockdown/Out: Use siRNA or CRISPR to reduce the expression of the intended target. If this genetic perturbation phenocopies the effect of the compound without causing toxicity, it provides strong evidence that the compound's effect is on-target.[9]

    • Safety Screening: If the genetic approach does not replicate the compound's effect, the toxicity is likely off-target driven. Prioritize key safety screens such as a hERG assay and CYP450 inhibition panel to identify common liabilities.[15][19]

Issue 3: In vivo results (e.g., toxicity, lack of efficacy) are inconsistent with in vitro data.
  • Symptoms: A potent and specific compound in vitro shows unexpected toxicity or fails to show efficacy in an animal model.

  • Diagnostic Workflow: This often points to issues with metabolism or pharmacokinetics.

    • Metabolite Identification: The compound may be rapidly metabolized in vivo into an active or toxic species.[9] Perform metabolic stability assays and identify the major metabolites.

    • CYP Inhibition Screening: The parent compound or a metabolite could be inhibiting key CYP450 enzymes, altering its own metabolism or that of other substances.[13][14][16] An in vitro CYP inhibition assay is essential.

Experimental Workflows & Protocols

Workflow for Investigating Unexpected Phenotypes

This diagram outlines a logical triage process for diagnosing unexpected results.

G cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Off-Target Identification A Unexpected Phenotype Observed in Cells B Perform Dose-Response Cytotoxicity Assay (e.g., MTT) A->B C Is there a sufficient window between phenotype EC50 and CC50? B->C D Confirm On-Target Engagement in Cells (e.g., CETSA) C->D Yes H High-Throughput Off-Target Screening C->H No (Likely Cytotoxicity) E Is target engaged at effective concentration? D->E F Phenotype is likely On-Target E->F Yes E->H No G Investigate Downstream Signaling of Target F->G I Kinome Profiling Panel (>300 Kinases) H->I J Safety Pharmacology Panel (hERG, CYPs, etc.) H->J K Validate Hits with Orthogonal Assays I->K J->K

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Protocol 1: Kinome Profiling for Off-Target Identification

Kinome profiling provides a broad overview of a compound's interaction with the human kinase family.[10][31] This is a crucial step for any pyrazole-containing compound showing unexplained cellular activity.

Principle: This protocol outlines the use of a commercial fee-for-service platform, which is the most common approach. These services use radiometric or fluorescence-based assays to measure the ability of a test compound to inhibit the activity of a large panel of purified kinases.[11][29]

Step-by-Step Methodology:

  • Provider Selection: Choose a reputable vendor offering a large kinase panel (>300 kinases is recommended).[11][30] Key providers include Reaction Biology, AssayQuant, and Pharmaron.[11][29][30]

  • Compound Submission: Prepare your compound at a high concentration (typically 10 mM in 100% DMSO) as per the vendor's requirements. Provide at least 20-50 µL.

  • Assay Concentration Selection:

    • Primary Screen: Request a single-point screen at a high concentration (e.g., 1 or 10 µM) to identify all potential hits.

    • Physiological Relevance: For key hits, consider follow-up screens at physiological ATP concentrations (e.g., 1 mM) to better mimic the cellular environment, as some inhibitors are competitive with ATP.[29]

  • Data Analysis:

    • The vendor will provide a report showing the percent inhibition for each kinase at the tested concentration.

    • Typically, a threshold of >50% or >75% inhibition is used to define a "hit."

    • Visualize the data using a kinase tree map to identify which kinase families are most affected.

  • Hit Validation: Any high-priority off-target hits should be validated by determining the full IC50 dose-response curve.

Table 1: Comparison of Kinase Profiling Service Features

FeatureRadiometric (e.g., HotSpot™)[11]Fluorescence (e.g., TR-FRET)[30]Continuous Kinetic (e.g., KinSight™)[29]
Principle Measures incorporation of 33P-ATP into a substrateMeasures FRET signal change upon substrate phosphorylationMeasures real-time reaction rates continuously
Primary Output Single endpoint measurementSingle endpoint measurementKinetic rates, progress curves
Advantages High sensitivity, considered a gold standardHigh-throughput, no radioactivityDetects time-dependent inhibition, more accurate for slow binders
Considerations Use of radioactivityPotential for compound interference (autofluorescence)May be more expensive per data point
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of an intact cell.[23][24][26]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24][27] In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot.[25][26]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells to achieve ~80% confluency. Treat cells with the desired concentration of 4-(4-methyl-1H-pyrazol-1-yl)phenol or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the supernatant using Western blot or another protein quantification method like ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[27]

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

Assessing hERG liability is a mandatory safety check in drug development.[18][19] This protocol describes the use of automated patch-clamp systems, which is the industry standard.

Principle: The assay directly measures the flow of potassium ions through the hERG channel expressed in a stable cell line (e.g., HEK293). The effect of the compound on this electrical current is quantified.[18]

Step-by-Step Methodology (Conceptual Overview):

  • Assay Setup: Use a stable cell line expressing the hERG channel. Experiments should be performed at near-physiological temperature (35-37°C).[17]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. The FDA provides best-practice recommendations for these protocols.[17][32]

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in a vehicle control solution.

    • Apply a range of concentrations of 4-(4-methyl-1H-pyrazol-1-yl)phenol (typically 4-5 concentrations) to determine a dose-response relationship.

  • Positive Control: Every experiment must include a known hERG inhibitor (e.g., dofetilide, cisapride) as a positive control to confirm assay sensitivity.[17]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before and after compound application.

    • Calculate the percentage of channel block at each concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Regulatory Context: The IC50 value is a key parameter used in an integrated risk assessment to determine the clinical potential for QT prolongation.[18][20]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if your compound inhibits the activity of the major drug-metabolizing enzymes.[14][15]

Principle: The assay uses human liver microsomes (which contain CYP enzymes) and specific probe substrates for each major CYP isoform (e.g., CYP3A4, 2D6, 2C9).[16] The ability of your compound to inhibit the metabolism of these probe substrates is measured, typically via LC-MS/MS.[13][16]

Step-by-Step Methodology:

  • Reagents:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP activity).

    • Specific probe substrates and known inhibitors (positive controls) for each CYP isoform to be tested (e.g., Midazolam for CYP3A4).

  • Incubation:

    • In a 96-well plate, pre-incubate HLM with a range of concentrations of 4-(4-methyl-1H-pyrazol-1-yl)phenol or a control inhibitor.

    • Initiate the reaction by adding a cocktail of probe substrates and the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Quench: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of metabolite formed from each probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of your compound relative to the vehicle control.

    • Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value for each CYP isoform.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4490. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 169-86. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

  • Henderson, M. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215–2223. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. Retrieved from [Link]

  • Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor Protocols, 2017(6). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 332. Retrieved from [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1541-1552. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 58, 253–274. Retrieved from [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2045-2067. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyrazole. PubChem Compound Database. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10143-10156. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. Retrieved from [Link]

  • Badavath, V. N., et al. (2016). MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol derivatives. ResearchGate. Retrieved from [Link]

  • Kim, B., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 164, 107928. Retrieved from [Link]

  • Pérez-Venegas, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 73. Retrieved from [Link]

  • Jones, J. N., & Jones, C. D. (2011). 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3045. Retrieved from [Link]

  • Rousseau, M., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(15), 5851. Retrieved from [Link]

  • Eke, C. I., et al. (2021). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 15(1), 588-601. Retrieved from [Link]

Sources

Troubleshooting

Modifying experimental protocols for use with 4-(4-methyl-1H-pyrazol-1-yl)phenol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on modifying experimental protocols for use with this compound. We will address common challenges, provide troubleshooting solutions, and offer step-by-step protocols to ensure the integrity and success of your experiments.

Section 1: Compound Properties and Handling

This section provides essential information on the physical and chemical properties of 4-(4-methyl-1H-pyrazol-1-yl)phenol, along with best practices for its storage and handling.

Physicochemical Data

Proper experimental design begins with a thorough understanding of the compound's properties. Below is a summary of key data for 4-(4-methyl-1H-pyrazol-1-yl)phenol.

PropertyValueSource
CAS Number 1340289-37-3[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Solid (typical for similar compounds)[2]
Storage and Stability

Question: How should I store 4-(4-methyl-1H-pyrazol-1-yl)phenol powder and its stock solutions?

Answer:

For the solid compound: Based on data for similar phenolic and pyrazole compounds, it is recommended to store the solid powder of 4-(4-methyl-1H-pyrazol-1-yl)phenol in a tightly sealed container in a dry, cool place, such as at 2-8°C.[3] Protect from light and moisture to prevent degradation.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of pyrazole derivatives.[6]

  • Storage Conditions: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in light-protecting tubes.

Workplace Safety

Question: What are the primary safety considerations when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Hazard Class: Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[2][7]

Always consult the SDS provided by your specific supplier and follow your institution's safety protocols.

Section 2: Solubility and Solution Preparation

One of the most common sources of experimental variability is improper solubilization of test compounds. This section provides guidance on preparing solutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Determining Solubility

Question: I'm not sure if 4-(4-methyl-1H-pyrazol-1-yl)phenol is soluble in my experimental buffer. How can I determine its solubility?

Answer:

Since quantitative solubility data in common buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not published, you will need to determine this empirically. Pyrazole derivatives often have limited aqueous solubility.[6] Here is a recommended workflow:

G cluster_0 Solubility Determination Workflow start Start: Weigh Compound solvent Add small volume of organic solvent (e.g., DMSO, Ethanol) to create a high-concentration stock (e.g., 10-50 mM) start->solvent vortex Vortex/sonicate until fully dissolved solvent->vortex serial_dilute Perform serial dilutions of the stock into your aqueous buffer (e.g., PBS, media) vortex->serial_dilute observe Visually inspect for precipitation at each dilution after incubation (e.g., 1-2 hours at RT or 37°C) serial_dilute->observe max_solubility The highest concentration without visible precipitate is the approximate working solubility limit observe->max_solubility end End: Use concentrations below the solubility limit max_solubility->end

Caption: Workflow for determining the working solubility of the compound.

Preparing Stock Solutions

Question: What is the best practice for preparing a stock solution?

Answer:

For most cell-based and biochemical assays, a high-concentration stock solution in an organic solvent like DMSO is recommended.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Calculate the mass of 4-(4-methyl-1H-pyrazol-1-yl)phenol needed. For 1 mL of a 10 mM stock solution (MW = 174.20 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 174.20 g/mol * (1000 mg / 1 g) = 1.742 mg

  • Weighing: Accurately weigh out approximately 1.742 mg of the compound.

  • Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly. If necessary, gently warm the solution or use a bath sonicator to ensure complete dissolution.

  • Storage: Store as single-use aliquots at -20°C or -80°C, protected from light.

Section 3: Modifying Cell-Based Assay Protocols

The phenolic nature of 4-(4-methyl-1H-pyrazol-1-yl)phenol necessitates careful consideration when designing and troubleshooting cell-based assays.

FAQ: Cell Viability Assays (e.g., MTT, XTT)

Question: My compound is showing unexpected results in an MTT assay. Could it be interfering with the assay itself?

Answer:

Yes, this is a critical consideration. Phenolic compounds are known to have reducing properties and can interfere with tetrazolium-based viability assays (MTT, XTT, WST-1). This can lead to a false positive (appearing more cytotoxic than it is) or a false negative result.

Troubleshooting Steps:

  • Run a Cell-Free Control:

    • Prepare wells with your complete cell culture medium and the compound at various concentrations, but do not add cells .

    • Add the MTT reagent and incubate for the standard time.

    • If you observe a color change, it indicates a direct chemical reaction between your compound and the assay reagent.

  • Use an Alternative Viability Assay: If interference is confirmed, switch to an assay with a different detection principle, such as:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of metabolic activity and less prone to interference from phenolic compounds.

    • Trypan Blue Exclusion Assay: A dye exclusion method that directly counts viable versus non-viable cells.

    • Real-Time Cell Analysis (RTCA): Measures changes in impedance as cells proliferate on electrodes.

Sample Protocol: Cytotoxicity Assessment using MTT Assay

This protocol provides a starting point for assessing the cytotoxic effects of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Experimental Workflow:

G cluster_1 MTT Assay Workflow seed 1. Seed cells in a 96-well plate and incubate for 24h treat 2. Treat cells with serial dilutions of the compound seed->treat incubate 3. Incubate for desired time (e.g., 24, 48, 72h) treat->incubate mtt 4. Add MTT reagent and incubate for 2-4h incubate->mtt solubilize 5. Add solubilization solution (e.g., DMSO, isopropanol) mtt->solubilize read 6. Read absorbance at 570 nm solubilize->read

Caption: A typical workflow for assessing cytotoxicity via an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your 4-(4-methyl-1H-pyrazol-1-yl)phenol stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Section 4: Modifying Biochemical Assay Protocols

The pyrazole and phenol moieties can also present challenges in biochemical assays through non-specific interactions or interference with detection methods.

FAQ: General Biochemical and Enzyme Assays

Question: My results in a kinase/enzyme assay are not reproducible. What could be the issue?

Answer:

Several factors related to the compound's structure could be at play:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. To check for this, include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. If the compound's apparent potency decreases significantly, aggregation is likely occurring.

  • Redox Activity: The phenol group can engage in redox cycling, which can interfere with assays that use redox-sensitive probes or enzymes.[8]

  • Assay-Specific Interference: Phenolic compounds can interfere with various assay formats. For example, they can quench fluorescence in some assays or interfere with colorimetric readouts.[1] Always run appropriate controls, including the compound in the absence of the enzyme or substrate, to check for background signal or quenching.

Troubleshooting Guide: Common Issues and Solutions
IssuePotential CauseRecommended Solution
Poorly soluble compound in aqueous assay buffer The compound has low aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) if the enzyme can tolerate it. Ensure you are working below the solubility limit determined in Section 2.1.
High background signal in fluorescence assay The compound is autofluorescent at the assay's excitation/emission wavelengths.Measure the fluorescence of the compound alone in the assay buffer. If it is high, consider switching to a different detection method (e.g., absorbance, luminescence).
Time-dependent increase in inhibition The compound may be unstable in the assay buffer, or it could be a reactive compound.Perform a pre-incubation experiment where the compound is incubated with the enzyme before adding the substrate. Compare this to the results without pre-incubation.
Inconsistent IC₅₀ values Compound aggregation, assay interference, or compound instability.Re-evaluate solubility, run controls for assay interference, and consider adding a detergent like Triton X-100 to disrupt aggregates.

References

  • Xiao, J., & Högger, P. (2015). Stability of dietary polyphenols under the cell culture conditions: Avoiding erroneous conclusions. Journal of Agricultural and Food Chemistry, 63(10), 2844-2849.
  • Zorić, Z., Pelajić, M., Pedisić, S., Dragović-Uzelac, V., & Bursać Kovačević, D. (2017). Stability of Phenolic Compounds in Grape Stem Extracts. Foods, 6(12), 110.
  • Al-Mughrabi, K. I. (2016). The Paradigma of the Interference in Assays for Natural Products. Journal of Analytical & Pharmaceutical Research, 2(5), 00033.
  • Li, H., & Weng, X. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of agricultural and food chemistry, 62(20), 4846–4853.
  • Tomášková, P., Sumczynski, D., & Orsavová, J. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 10(11), 1793.
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 26(21), 6432.

Sources

Optimization

Technical Support Center: Interpreting Ambiguous Spectroscopic Data of 4-(4-methyl-1H-pyrazol-1-yl)phenol

< Welcome to the technical support resource for the characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support resource for the characterization of 4-(4-methyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in interpreting the spectroscopic data for this and structurally related molecules. The unique combination of a phenol ring and a pyrazole heterocycle can lead to nuanced and sometimes ambiguous spectral features. This document provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in established spectroscopic principles and field expertise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the spectroscopic analysis of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Q1: The hydroxyl (-OH) proton signal in my ¹H NMR spectrum is broader than expected and its chemical shift varies between samples. Why is this happening?

A: This is a classic characteristic of phenolic hydroxyl protons and is influenced by several factors.[1][2] The chemical shift of the -OH proton is highly sensitive to concentration, solvent, temperature, and the presence of even trace amounts of water.[2] Hydrogen bonding between molecules of your compound or with the solvent can cause significant deshielding, shifting the peak downfield.[1][2] The broadness arises from rapid chemical exchange of the proton with other exchangeable protons (like water) or between molecules, a process that often occurs on the NMR timescale.[2][3]

Q2: I'm not seeing a clear N-H proton in my ¹H NMR spectrum. Should there be one?

A: No, for the specified molecule, 4-(4-methyl-1H-pyrazol-1-yl)phenol, you should not expect to see an N-H proton signal. The pyrazole ring is substituted at the N1 position by the phenol ring, so there are no protons directly attached to either nitrogen of the pyrazole ring. The "1H" in the IUPAC name refers to the position of the double bond in the pyrazole ring, not the presence of an N-H proton.

Q3: In the mass spectrum, I am seeing a fragment other than the molecular ion as the base peak. Is this normal?

A: Yes, this is quite common for phenols. While you should see a molecular ion peak (M+) corresponding to the molecular weight of the compound (174.2 g/mol ), it may not be the most intense peak (the base peak). Phenols often exhibit characteristic fragmentation patterns, such as the loss of a CO molecule (M-28) or an HCO radical (M-29), which can lead to more stable fragment ions that form the base peak.[4][5]

Q4: My IR spectrum shows a very broad absorption in the 3500-3200 cm⁻¹ region. Is this indicative of an impurity?

A: A broad absorption in this region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group and is not typically a sign of impurity.[6][7] The broadness is due to intermolecular hydrogen bonding.[6][7] In a dilute solution in a non-polar solvent, you might observe a sharper "free" O-H stretch at a higher frequency, but in a solid-state (KBr pellet or ATR) or concentrated solution spectrum, the broad, hydrogen-bonded peak is expected.

Part 2: Advanced Troubleshooting Guide

This section delves into more complex or ambiguous data scenarios that may require additional experiments or a deeper level of interpretation.

Issue 1: Ambiguity in ¹H NMR Aromatic Region - Overlapping Signals

Question: The signals for the protons on the phenol and pyrazole rings are overlapping in the aromatic region (approx. 6.8-7.8 ppm), making definitive assignment difficult. How can I resolve these signals?

Plausible Causes:

  • Signal Crowding: The chemical shifts of the phenolic and pyrazolic protons fall within a narrow range.

  • Second-Order Coupling Effects: In some cases, especially at lower field strengths, the coupling patterns can become complex and deviate from simple first-order (n+1 rule) splitting.

Troubleshooting Workflow:

A Ambiguous Aromatic Signals in ¹H NMR B Run 2D NMR Experiments A->B C COSY (Correlation Spectroscopy) B->C D HSQC (Heteronuclear Single Quantum Coherence) B->D E HMBC (Heteronuclear Multiple Bond Correlation) B->E F Identify Spin Systems C->F Identifies coupled protons (e.g., ortho/meta on phenol ring) G Assign Protons to Directly Bonded Carbons D->G Correlates protons to their directly attached carbons H Confirm Connectivity Across Multiple Bonds E->H Shows 2-3 bond correlations (e.g., pyrazole H to phenol C) I Definitive Signal Assignment F->I G->I H->I

Caption: Workflow for resolving overlapping NMR signals.

Detailed Protocols:

  • Step 1: Acquire a 2D COSY Spectrum.

    • Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent carbons).

    • Procedure: Prepare a standard NMR sample. Run a gradient-enhanced COSY (gCOSY) experiment.

    • Interpretation: Look for cross-peaks. A cross-peak between two signals indicates that those two protons are coupled. This will help you trace the connectivity of the protons on the phenol ring (an AA'BB' system) and distinguish them from the singlets of the pyrazole protons.

  • Step 2: Acquire a 2D HSQC Spectrum.

    • Purpose: To correlate each proton signal with the signal of the carbon atom to which it is directly attached.

    • Procedure: Using the same sample, run a standard HSQC experiment.

    • Interpretation: This is a powerful tool for definitive assignment. Each cross-peak links a specific proton resonance to a specific carbon resonance. This allows you to leverage the more dispersed ¹³C NMR spectrum to resolve ambiguities in the crowded ¹H spectrum.

  • Step 3: Acquire a 2D HMBC Spectrum.

    • Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons.

    • Procedure: Run a standard HMBC experiment. This may require a longer acquisition time than HSQC.

    • Interpretation: This is crucial for confirming the overall structure. For example, you should observe a correlation between the pyrazole H5 proton and the C1' carbon of the phenol ring, confirming the point of attachment.

Issue 2: Unexpected Signals in ¹³C NMR - Potential Tautomerism or Isomerization?

Question: I am seeing more carbon signals than expected, or some signals are unusually broad. Could this be due to pyrazole tautomerism?

Plausible Causes:

  • Impurity: The most straightforward explanation is the presence of a structurally related impurity.

  • Tautomerism (less likely for this specific N-substituted pyrazole): While pyrazoles are known for annular tautomerism, N-substitution, as in this molecule, generally "locks" the tautomeric form.[8][9][10] However, in rare cases or under specific conditions (e.g., in the presence of a strong acid or base), isomerization could be a consideration, although highly improbable for this stable compound.

  • Solvent Effects/Aggregation: In certain solvents, molecular aggregation could lead to peak broadening or the appearance of multiple species in slow exchange on the NMR timescale.

Troubleshooting Workflow:

A Unexpected/Broad ¹³C NMR Signals B Verify Purity (LC-MS, TLC) A->B C Purity Confirmed? B->C D Impurity Detected C->D No F Variable Temperature (VT) NMR C->F Yes E Purify Sample D->E G Change NMR Solvent F->G H Observe Signal Coalescence or Sharpening? G->H I Dynamic Process (e.g., slow rotation, aggregation) H->I Yes J Signals Remain Unchanged H->J No K Re-evaluate Structure/Consider Isomer J->K

Caption: Decision tree for troubleshooting unexpected ¹³C signals.

Detailed Protocols:

  • Step 1: Confirm Sample Purity.

    • Purpose: To rule out the presence of impurities as the source of extra signals.

    • Procedure: Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC will separate components, and the MS will provide the molecular weight of each, allowing for the identification of any impurities. Thin-Layer Chromatography (TLC) is a quicker, albeit less definitive, alternative.

  • Step 2: Perform Variable Temperature (VT) NMR.

    • Purpose: To investigate dynamic processes.[11][12]

    • Procedure: Acquire a series of ¹³C NMR spectra at different temperatures (e.g., from 25°C up to 80°C and down to -20°C, solvent permitting).

    • Interpretation: If broad peaks sharpen or multiple sets of signals coalesce into a single set as the temperature is raised, it indicates a dynamic process that is fast on the NMR timescale at higher temperatures. This could be slow rotation around the C-N bond connecting the two rings or intermolecular aggregation.

  • Step 3: Change the NMR Solvent.

    • Purpose: To assess the impact of solvent polarity and hydrogen bonding capabilities on the spectrum.[12]

    • Procedure: Re-run the ¹³C NMR spectrum in a solvent with different properties (e.g., switch from CDCl₃ to DMSO-d₆).

    • Interpretation: DMSO-d₆ is a strong hydrogen bond acceptor and can disrupt intermolecular hydrogen bonding that might be causing aggregation. If the spectrum simplifies in a different solvent, it points to a solvent-mediated effect rather than a fixed structural issue.

Issue 3: Ambiguous Mass Spectrometry Fragmentation

Question: The fragmentation pattern in my mass spectrum is complex and I cannot confidently assign the major fragments to rationalize the structure.

Plausible Causes:

  • Complex Rearrangements: Aromatic and heterocyclic systems can undergo complex rearrangements upon ionization, leading to unexpected fragment masses.

  • Multiple Fragmentation Pathways: The molecule may fragment through several competing pathways simultaneously.

Expected vs. Potentially Ambiguous Data Summary:

TechniqueExpected Data/ObservationPotentially Ambiguous ObservationPossible Cause/Interpretation
¹H NMR Phenolic OH: Broad singlet, variable shift (4.5-8.0 ppm). Aromatic Protons: Two doublets for the phenol ring, two singlets for the pyrazole ring. Methyl Protons: One singlet.Phenolic OH is extremely broad or not observed. Aromatic signals are overlapping and complex.Rapid proton exchange with residual water. Insufficient spectrometer resolution or second-order effects.
¹³C NMR Expected number of signals for all unique carbons.More signals than expected, or some signals are very broad.Impurity, solvent-induced aggregation, or slow conformational exchange.
Mass Spec Molecular Ion Peak (M⁺) at m/z ≈ 174.M⁺ peak is very weak or absent. Base peak is an unexpected fragment.High fragmentation tendency. Formation of a particularly stable fragment ion.
IR Spec Broad O-H stretch (~3500-3200 cm⁻¹). C=C and C=N stretches (~1600-1450 cm⁻¹).O-H stretch is unexpectedly sharp.Sample is highly diluted in a non-polar solvent, minimizing H-bonding.

Protocol: High-Resolution Mass Spectrometry (HRMS) and MS/MS.

  • Step 1: Acquire High-Resolution Mass Spectrum.

    • Purpose: To obtain the exact mass of the molecular ion and its fragments.

    • Procedure: Analyze the sample using an HRMS instrument (e.g., TOF, Orbitrap).

    • Interpretation: HRMS provides the elemental composition of each ion (e.g., C₁₀H₁₀N₂O for the parent ion). This is invaluable for confirming the identity of ambiguous fragments and distinguishing them from potential impurities.

  • Step 2: Perform Tandem Mass Spectrometry (MS/MS).

    • Purpose: To establish fragmentation pathways by isolating a specific ion and then fragmenting it further.

    • Procedure: In the mass spectrometer, select the molecular ion (m/z 174) for isolation. Induce fragmentation of this isolated ion population (e.g., via collision-induced dissociation - CID) and analyze the resulting daughter ions.

    • Interpretation: This allows you to build a fragmentation tree, showing which fragments originate from the parent ion. This can help elucidate complex rearrangement pathways and confirm the connectivity of the molecule. For instance, you could see the loss of the methyl group, followed by the loss of CO, confirming the presence of both the methyl-pyrazole and phenol moieties. Phenols are known to fragment via the loss of CO and HCO, and this experiment would confirm if those pathways are active for this specific molecule.[5][13]

By systematically applying these troubleshooting workflows and advanced analytical techniques, researchers can overcome the inherent complexities of molecules like 4-(4-methyl-1H-pyrazol-1-yl)phenol and achieve unambiguous structural characterization.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1995). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • mass spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2000). New Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Mass Spectroscopy Lecture 5: Fragmentation of Phenol. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Analysis of Ruxolitinib

In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow for ver...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, making it a "privileged scaffold" in medicinal chemistry.[3] This guide provides a comprehensive comparison of the efficacy of a prominent pyrazole-containing kinase inhibitor, Ruxolitinib, with other notable kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Ruxolitinib: A Case Study in Pyrazole-Based JAK Inhibition

Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[2][4][5] These non-receptor tyrosine kinases are pivotal in mediating the signaling of numerous cytokines and growth factors that are crucial for hematopoiesis and immune function.[6][7] Dysregulation of the JAK-STAT signaling pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[8][9]

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[6]

Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[3][11] This blockade of the JAK-STAT pathway leads to the downregulation of pro-inflammatory cytokines and inhibition of the abnormal cell growth characteristic of MPNs.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Comparative Efficacy of Ruxolitinib and Other JAK Inhibitors

To provide a comprehensive understanding of Ruxolitinib's efficacy, it is essential to compare it with other kinase inhibitors targeting the same pathway. The following table summarizes the in vitro potency of Ruxolitinib and other selected JAK inhibitors against the four members of the JAK family.

Kinase InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Ruxolitinib 3.32.8>40019[4][12]
Tofacitinib 1-1124.1-201.6-234[12][13][14]
Baricitinib 5.95.7>40053[12][15][16]
Fedratinib 1053>10001002[17][18][19]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

As the data indicates, Ruxolitinib and Baricitinib exhibit high potency and selectivity for JAK1 and JAK2 over JAK3 and TYK2.[4][12][15][16] Tofacitinib, while also potent against JAK1 and JAK2, shows significant inhibitory activity against JAK3 as well.[12][13][14] Fedratinib is highly selective for JAK2.[17][18][19] This differential selectivity profile can translate to variations in clinical efficacy and safety.

Clinical Performance: Insights from Pivotal Trials

The clinical efficacy of Ruxolitinib has been extensively evaluated in the COMFORT (COntrolled MyeloFibrosis Study with ORal JAK Inhibitor Therapy) trials for the treatment of myelofibrosis.[20][21][22]

Key Findings from the COMFORT-I and COMFORT-II Trials:

EndpointCOMFORT-I (Ruxolitinib vs. Placebo)COMFORT-II (Ruxolitinib vs. Best Available Therapy)Reference(s)
Primary Endpoint (≥35% reduction in spleen volume) 41.9% of Ruxolitinib patients vs. 0.7% of placebo patients at 24 weeks.28% of Ruxolitinib patients vs. 0% of BAT patients at 48 weeks.[20][21]
Symptom Improvement (≥50% reduction in Total Symptom Score) 45.9% of Ruxolitinib patients vs. 5.3% of placebo patients at 24 weeks.Significant improvements in MF-associated symptoms with Ruxolitinib compared to worsening with BAT at 48 weeks.[20][21]
Overall Survival Hazard ratio of 0.50 in favor of Ruxolitinib.An overall survival advantage for Ruxolitinib was observed in long-term follow-up.[20]

These landmark trials demonstrated that Ruxolitinib significantly reduces spleen size, alleviates disease-related symptoms, and improves overall survival in patients with myelofibrosis.[20][21][22][23]

Similarly, Tofacitinib has shown significant efficacy in the treatment of rheumatoid arthritis in the ORAL series of clinical trials, demonstrating improvements in disease activity and inhibition of structural joint damage.[24][25][26][27]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

In Vitro Kinase Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of a compound against a specific kinase using a radiolabeled ATP.[28][29][30][31]

Materials:

  • Purified kinase (e.g., JAK1, JAK2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Test compounds (e.g., Ruxolitinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose paper or membrane.

  • Wash the paper/membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the paper/membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep_reagents add_kinase_substrate Add Kinase and Substrate to Plate prep_reagents->add_kinase_substrate add_compound Add Test Compound or Vehicle add_kinase_substrate->add_compound initiate_reaction Initiate Reaction with ATP Mix add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_on_membrane Spot on Phosphocellulose Membrane stop_reaction->spot_on_membrane wash_membrane Wash Membrane spot_on_membrane->wash_membrane measure_radioactivity Measure Radioactivity wash_membrane->measure_radioactivity analyze_data Analyze Data and Determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro radiometric kinase assay.

Cell-Based Phospho-STAT Assay (Flow Cytometry)

This protocol outlines a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in whole blood.[32][33][34][35]

Materials:

  • Freshly collected whole blood from healthy donors

  • Cytokines (e.g., IL-6 for JAK1/2 activation, IL-2 for JAK1/3 activation)

  • Test compounds (e.g., Ruxolitinib) dissolved in DMSO

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., pSTAT3, pSTAT5)

  • Flow cytometer

Procedure:

  • Aliquot whole blood into tubes.

  • Add the test compound at various concentrations or DMSO (vehicle control) to the blood samples and incubate.

  • Stimulate the cells by adding a specific cytokine to induce STAT phosphorylation. A non-stimulated control should also be included.

  • After a short incubation period, fix the cells to preserve the phosphorylation state of the proteins.

  • Lyse the red blood cells.

  • Permeabilize the remaining white blood cells to allow intracellular antibody staining.

  • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentage of cells with phosphorylated STATs in different cell populations and calculate the IC50 of the compound.

Conclusion

The pyrazole scaffold is undeniably a critical component in the modern kinase inhibitor armamentarium. Ruxolitinib, with its pyrazole core, exemplifies the successful translation of a targeted inhibitor of the JAK-STAT pathway from a chemical concept to a clinically impactful therapeutic. Its high potency and selectivity for JAK1 and JAK2 have established it as a standard of care in myelofibrosis. Comparative analysis with other JAK inhibitors highlights the nuances in selectivity profiles that can influence their therapeutic applications and associated side effects. The provided experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies, contributing to the ongoing development of next-generation kinase inhibitors.

References

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  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Wiley Online Library. [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. [Link]

  • Jak-Stat Signaling Pathway. Sino Biological. [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. [Link]

  • At a glance: The ORAL trials of tofacitinib for the treatment of RA. medwireNews. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. [Link]

  • Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. Dovepress. [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. PubMed. [Link]

  • 207924Orig1s000. accessdata.fda.gov. [Link]

  • Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. PubMed. [Link]

  • Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Oxford Academic. [Link]

  • In vitro kinase assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Newly approved tofacitinib slows rheumatoid arthritis joint damage. The Pharma Letter. [Link]

  • A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis. The New England Journal of Medicine. [Link]

  • Ten years after ruxolitinib approval for myelofibrosis: a review of clinical efficacy. Taylor & Francis Online. [Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Molecules. [Link]

  • Ruxolitinib for the treatment of myelofibrosis: its clinical potential. Dovepress. [Link]

  • Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research. [Link]

  • Ruxolitinib-data Shows Significantly Reduced Myelofibrosis Disease Burden and Suggest Overall Survival Advantage. Onco'Zine. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Jakavi. Novartis. [Link]

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Sungkyunkwan University. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. Journal of Visualized Experiments. [Link]

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Comparative

A Researcher's Guide to the Cross-Reactivity Profile of 4-(4-methyl-1H-pyrazol-1-yl)phenol: A Comparative Analysis

Introduction: The Imperative of Kinase Inhibitor Selectivity In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also renders them complicit in the pathogenesis of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to unforeseen toxicities and a diminished therapeutic window. Consequently, the comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory formality but a critical step in preclinical development, offering a predictive lens into its potential safety and efficacy.

This guide provides an in-depth comparative analysis of the predicted cross-reactivity profile of 4-(4-methyl-1H-pyrazol-1-yl)phenol , a novel compound featuring the privileged pyrazole scaffold common to many kinase inhibitors.[1] Lacking direct experimental kinase profiling data in the public domain, we have employed robust in silico predictive modeling to generate a probable kinase inhibition profile. This predicted profile is then benchmarked against well-characterized, commercially available kinase inhibitors, providing a comparative framework for researchers, scientists, and drug development professionals. We will delve into the predicted targets, propose detailed experimental protocols for validation, and discuss the implications of the predicted selectivity on potential therapeutic applications.

Predicted Kinase Inhibition Profile of 4-(4-methyl-1H-pyrazol-1-yl)phenol

To elucidate the potential biological targets of 4-(4-methyl-1H-pyrazol-1-yl)phenol, its canonical SMILES representation (Cc1cn(nc1)c2ccc(cc2)O) was submitted to the SwissTargetPrediction, a validated in silico tool for predicting the protein targets of small molecules. The prediction algorithm is based on the principle of chemical similarity, positing that structurally similar molecules are likely to exhibit similar biological activities. The results of this analysis suggest that 4-(4-methyl-1H-pyrazol-1-yl)phenol may primarily target members of the mitogen-activated protein kinase (MAPK) and vascular endothelial growth factor receptor (VEGFR) families.

The top-ranking predicted targets, based on probability, are summarized in the table below. It is crucial to underscore that these are computational predictions and require experimental validation.

Predicted Target Kinase FamilySpecific Kinase(s) with Highest ProbabilityPredicted Function/Pathway Involvement
Mitogen-Activated Protein Kinases (MAPKs)c-Jun N-terminal kinases (JNK1/2/3), p38 MAP kinases (alpha/beta/gamma/delta)Stress response, inflammation, apoptosis, cell differentiation and proliferation.[2][3][4][5]
Vascular Endothelial Growth Factor Receptors (VEGFRs)VEGFR2 (KDR)Angiogenesis, vasculogenesis, endothelial cell migration and survival.[6][7][8][9]

These predictions suggest that 4-(4-methyl-1H-pyrazol-1-yl)phenol may modulate key signaling pathways implicated in cancer and inflammatory diseases. The JNK and p38 MAPK pathways are activated by a variety of cellular stresses and play complex, often context-dependent, roles in cellular fate.[10][11][12][13][14] VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][7]

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the predicted activity of 4-(4-methyl-1H-pyrazol-1-yl)phenol, we have selected three well-characterized kinase inhibitors for comparison: Sorafenib , a multi-kinase inhibitor known to target VEGFR; Doramapimod (BIRB 796) , a highly potent and selective p38 MAPK inhibitor; and SP600125 , a broadly used inhibitor of JNK. The following table summarizes their known experimental inhibitory activities (IC50 values) against the predicted primary targets of our compound of interest.

CompoundPredicted/Known Primary TargetsVEGFR2 IC50 (nM)p38α IC50 (nM)JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
4-(4-methyl-1H-pyrazol-1-yl)phenol VEGFR2, p38 MAPKs, JNKs (Predicted)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Sorafenib VEGFR, PDGFR, RAF kinases90----
Doramapimod (BIRB 796) p38 MAPKs-38---
SP600125 JNKs--404090

This comparative table highlights the diverse selectivity profiles of existing kinase inhibitors. Sorafenib, for instance, demonstrates potent inhibition of VEGFR but also targets other kinase families, classifying it as a multi-kinase inhibitor. In contrast, Doramapimod and SP600125 exhibit high selectivity for their respective primary targets, p38 MAPK and JNK. The experimental validation of 4-(4-methyl-1H-pyrazol-1-yl)phenol's activity against this panel of kinases will be crucial in determining its selectivity profile and potential therapeutic advantages.

Experimental Validation: Protocols for Cross-Reactivity Profiling

To experimentally validate the in silico predictions and accurately characterize the cross-reactivity profile of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a tiered approach involving both biochemical and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescence-based format, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[15][16][17][18]

Principle: Kinase activity is quantified by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition.

Experimental Workflow:

Figure 1. Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 4-(4-methyl-1H-pyrazol-1-yl)phenol and the comparator compounds (Sorafenib, Doramapimod, SP600125) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., purified recombinant VEGFR2, p38α, JNK1), the appropriate substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted compounds or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Phospho-Protein Western Blot Assay

To assess the compound's activity within a cellular context, a Western blot analysis of downstream signaling proteins is essential. This assay measures the inhibition of phosphorylation of a specific substrate of the target kinase in cells.[19][20][21]

Principle: Cells are treated with the test compound and then stimulated to activate a specific signaling pathway. The phosphorylation status of a key downstream protein is then assessed by Western blotting using a phospho-specific antibody. A reduction in the phosphorylated protein, normalized to the total protein level, indicates inhibition of the upstream kinase.

Signaling Pathways for Investigation:

G cluster_VEGFR2 VEGFR2 Signaling cluster_p38 p38 MAPK Signaling cluster_JNK JNK Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding PLCg PLCg VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT p-AKT PI3K->AKT Survival Survival AKT->Survival Stress_Cytokines Stress/Cytokines MKK3_6 MKK3_6 Stress_Cytokines->MKK3_6 Activation p38 p-p38 MKK3_6->p38 MK2 MK2 p38->MK2 Phosphorylation Inflammation_Apoptosis Inflammation_Apoptosis MK2->Inflammation_Apoptosis Phosphorylation Stress_Cytokines_JNK Stress/Cytokines MKK4_7 MKK4_7 Stress_Cytokines_JNK->MKK4_7 Activation JNK JNK MKK4_7->JNK cJun p-c-Jun JNK->cJun Phosphorylation Gene_Expression Gene_Expression cJun->Gene_Expression

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methyl-1H-pyrazol-1-yl)phenol Analogs for Kinase and Inflammatory Pathway Inhibition

Introduction: The Privileged Scaffold of 4-(4-Methyl-1H-pyrazol-1-yl)phenol in Modern Drug Discovery The 4-(4-methyl-1H-pyrazol-1-yl)phenol core is a significant pharmacophore in medicinal chemistry, recognized for its v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-(4-Methyl-1H-pyrazol-1-yl)phenol in Modern Drug Discovery

The 4-(4-methyl-1H-pyrazol-1-yl)phenol core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This structural motif is a cornerstone in the design of targeted therapies, particularly as inhibitors of protein kinases and key enzymes in inflammatory pathways.[4][5] The unique arrangement of the phenol and pyrazole rings provides a framework for specific interactions with biological targets, making it a "privileged scaffold" in drug development.[3] The pyrazole ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the phenolic hydroxyl group often serves as a critical hydrogen bond donor or acceptor.[1] Furthermore, the methyl group at the 4-position of the pyrazole ring can influence the molecule's conformation and interaction with hydrophobic pockets within the target protein.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(4-methyl-1H-pyrazol-1-yl)phenol analogs. We will delve into how modifications to this core structure impact its inhibitory activity against key kinases and inflammatory enzymes, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

Comparative Analysis of Analog Performance: Unraveling the Structure-Activity Landscape

The biological activity of 4-(4-methyl-1H-pyrazol-1-yl)phenol analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and phenol rings. By systematically examining these modifications, we can deduce key SAR trends that guide the design of more potent and selective inhibitors.

Substitutions on the Pyrazole Ring: Impact on Kinase Inhibition

While direct SAR studies on the 4-methyl-1H-pyrazol-1-yl)phenol scaffold are limited, valuable insights can be extrapolated from studies on closely related pyrazole-containing kinase inhibitors. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, modifications to the pyrazole ring were found to be critical for potency. A study on 4-(pyrazol-3-yl)-pyridines revealed that N-alkylation of the pyrazole nitrogen led to a slight decrease in potency against JNK3.[4] This suggests that an unsubstituted NH on the pyrazole ring may be favorable for certain kinase interactions, potentially by acting as a hydrogen bond donor.

Furthermore, the introduction of substituents at other positions on the pyrazole ring can modulate activity. While the core topic focuses on a 4-methyl substituted pyrazole, it is instructive to consider how other groups at this position might influence activity. In a broader context of pyrazole-based inhibitors, the nature of the substituent at the 4-position can influence binding to both the active site and allosteric pockets of kinases.

Substitutions on the Phenol Ring: Modulating Anti-Inflammatory Activity

The phenolic hydroxyl group is a key feature for the anti-inflammatory activity of this class of compounds, often through the inhibition of cyclooxygenase (COX) enzymes. The electronic and steric properties of substituents on the phenol ring can significantly alter this activity.

SAR studies on various pyrazolone derivatives have shown that electron-withdrawing groups on an aryl ring attached to the pyrazole can enhance anti-inflammatory and analgesic activities.[6] For instance, the presence of chloro or nitro groups has been associated with increased potency.[6] This suggests that for the 4-(4-methyl-1H-pyrazol-1-yl)phenol scaffold, the introduction of electron-withdrawing groups on the phenol ring could be a promising strategy to enhance its anti-inflammatory properties.

Conversely, the introduction of bulky substituents on the phenol ring may lead to steric hindrance, potentially reducing the compound's ability to fit into the active site of target enzymes. Therefore, a careful balance between electronic effects and steric bulk is crucial for optimizing activity.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory activities of representative pyrazole analogs against key kinase and inflammatory targets, drawing from studies on closely related scaffolds to infer potential trends for the 4-(4-methyl-1H-pyrazol-1-yl)phenol series.

Compound IDScaffoldTargetIC50 (µM)Reference
Analog A 4-(Pyrazol-3-yl)-pyrimidineJNK30.63[4]
Analog B 4-(Pyrazol-3-yl)-pyridineJNK30.16[4]
Analog C 4-(5-Aryl-4,5-dihydropyrazol-3-yl)phenolAnti-inflammatory-[7]
Analog D Pyrazoline derivativeLipoxygenase80[8]
P14 3-Methyl-1,5-diaryl pyrazoleTyrosinase15.9[9]
P25 Substituted PyrazoleA431 (skin cancer cell line)3.7[9]
6b 1H-Pyrazol-5(4H)-one derivativeAnti-inflammatoryPotent[6]
9b 1H-Pyrazol-5(4H)-one derivativeAnti-inflammatory & AnalgesicMost Potent[6]

Note: The data presented is for structurally related analogs and is intended to provide insights into potential SAR trends for the 4-(4-methyl-1H-pyrazol-1-yl)phenol scaffold.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducible and robust experimental methods are the bedrock of reliable SAR studies. This section provides detailed, step-by-step methodologies for the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)phenol analogs and for key biological assays to evaluate their activity.

General Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)phenol Analogs

The synthesis of the target compounds can be achieved through a multi-step process, with a key step being the cyclization reaction to form the pyrazole ring. A general and adaptable synthetic route is outlined below.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriately substituted 4-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]

Step 2: Cyclization to form the Pyrazole Ring

  • To a solution of the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry. Purification can be achieved by column chromatography or recrystallization.[7][8]

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and the kinase assay buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP consumed.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme.

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the COX-2 enzyme and the assay buffer.

  • Add the test compounds at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a negative control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the general SAR trends, a typical experimental workflow, and a simplified signaling pathway relevant to the targets of these compounds.

SAR_Trends cluster_pyrazole Pyrazole Ring Modifications cluster_phenol Phenol Ring Modifications cluster_activity Biological Activity Scaffold 4-(4-Methyl-1H-pyrazol-1-yl)phenol N_Alkylation N-Alkylation Scaffold->N_Alkylation Slight Decrease in Potency Position_4_Sub Other 4-Substituents Scaffold->Position_4_Sub Modulates Binding EWG Electron-Withdrawing Groups Scaffold->EWG Enhances Activity Bulky_Groups Bulky Substituents Scaffold->Bulky_Groups May Decrease Activity Kinase_Inhibition Kinase Inhibition N_Alkylation->Kinase_Inhibition Position_4_Sub->Kinase_Inhibition Anti_Inflammatory Anti-Inflammatory Activity EWG->Anti_Inflammatory Bulky_Groups->Anti_Inflammatory

Caption: General Structure-Activity Relationship Trends.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification bio_assays Biological Assays purification->bio_assays sar_analysis SAR Analysis bio_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical drug discovery workflow.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (e.g., JNK) Stimulus->MAPK_Pathway COX2_Pathway COX-2 Pathway Stimulus->COX2_Pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Prostaglandins Prostaglandin Synthesis COX2_Pathway->Prostaglandins Inflammation Inflammation Transcription_Factors->Inflammation Prostaglandins->Inflammation Inhibitor Pyrazole-Phenol Analog Inhibitor->MAPK_Pathway Inhibition Inhibitor->COX2_Pathway Inhibition

Caption: Simplified inflammatory signaling pathways.

Conclusion and Future Directions

The 4-(4-methyl-1H-pyrazol-1-yl)phenol scaffold represents a highly versatile and promising starting point for the development of novel kinase and inflammatory pathway inhibitors. The SAR insights gathered from related pyrazole-containing compounds provide a solid foundation for the rational design of new analogs with enhanced potency and selectivity. Future research should focus on systematic modifications of this specific scaffold, coupled with comprehensive biological evaluation, to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. [Link]

  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Structures of PDE4D Inhibitors with memory enhancing and anti-inflammatory activities. Corresponding IC50 values relative to PDE4D3 inhibition are reported. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • Synthesis and Structure-Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Hologram QSAR Models of 4-[(Diethylamino)methyl]-phenol Inhibitors of Acetyl/Butyrylcholinesterase Enzymes as Potential Anti-Alzheimer Agents. [Link]

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Comparative

Head-to-head comparison of 4-(4-methyl-1H-pyrazol-1-yl)phenol with commercially available drugs

Abstract This guide provides a comprehensive framework for the comparative analysis of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol against leading commercially available drugs. While direct experimental data on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol against leading commercially available drugs. While direct experimental data on this specific molecule is nascent, its structural motifs—a phenol ring and a pyrazole core—are well-established pharmacophores associated with significant antioxidant and anti-inflammatory properties. This document outlines a proposed research program to elucidate the therapeutic potential of 4-(4-methyl-1H-pyrazol-1-yl)phenol by direct comparison with Edaravone, a potent antioxidant, and Celecoxib, a selective COX-2 inhibitor. We will detail the scientific rationale, experimental protocols, and anticipated data structures for a rigorous head-to-head evaluation.

Introduction: The Rationale for Investigating 4-(4-methyl-1H-pyrazol-1-yl)phenol

The confluence of a phenol group and a pyrazole ring in a single molecule presents a compelling case for its investigation as a potential therapeutic agent. Phenolic compounds are renowned for their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in a myriad of diseases including neurodegenerative disorders and cardiovascular conditions.[1][2] The pyrazole heterocycle is a cornerstone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities such as anti-inflammatory, analgesic, and anticancer effects.[3][4][5]

Notably, the commercially successful anti-inflammatory drug Celecoxib features a pyrazole core, and the neuroprotective agent Edaravone, used in the treatment of amyotrophic lateral sclerosis (ALS), contains a pyrazolone structure, highlighting the therapeutic precedent for this class of compounds.[4] The specific substitution pattern of a 4-methyl group on the pyrazole ring may further modulate the compound's biological activity and pharmacokinetic profile.[1]

This guide proposes a systematic evaluation of 4-(4-methyl-1H-pyrazol-1-yl)phenol, benchmarking its performance against established drugs to ascertain its potential as a novel therapeutic candidate.

Proposed Comparative Study: Workflow and Experimental Design

To comprehensively assess the potential of 4-(4-methyl-1H-pyrazol-1-yl)phenol, a two-pronged comparative study is proposed, focusing on its antioxidant and anti-inflammatory capacities.

Overall Experimental Workflow

G cluster_0 Phase 1: Antioxidant Profiling cluster_1 Phase 2: Anti-inflammatory Evaluation A DPPH Radical Scavenging Assay B ORAC Assay A->B C Cellular Antioxidant Assay (CAA) B->C Data Data Analysis and Comparative Assessment C->Data D COX-1/COX-2 Inhibition Assay E LPS-stimulated Cytokine Release in Macrophages D->E F In vivo Carrageenan-induced Paw Edema Model E->F F->Data Synthesis Synthesis and Purification of 4-(4-methyl-1H-pyrazol-1-yl)phenol Synthesis->A Synthesis->D Comparator_A Comparator: Edaravone Comparator_A->A Comparator_B Comparator: Celecoxib Comparator_B->D

Caption: Proposed experimental workflow for the comparative analysis.

Head-to-Head Comparison 1: Antioxidant Activity vs. Edaravone

Rationale: The phenolic hydroxyl group in 4-(4-methyl-1H-pyrazol-1-yl)phenol is a key structural feature for antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals.[1] Edaravone, a potent free radical scavenger, serves as an excellent benchmark.

Experimental Protocols

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare stock solutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol, Edaravone, and a positive control (e.g., Ascorbic Acid) in methanol.

  • Create a series of dilutions for each test compound.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic DPPH solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value for each compound.

b) Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • This assay will be conducted using a commercially available ORAC assay kit, following the manufacturer's instructions.

  • Briefly, the test compounds and Trolox (a vitamin E analog used as a standard) will be incubated with fluorescein.

  • The reaction will be initiated by the addition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical generator.

  • The fluorescence decay will be monitored over time.

  • The ORAC value will be calculated from the area under the curve and expressed as Trolox equivalents.

Anticipated Data Summary
CompoundDPPH IC50 (µM)ORAC Value (Trolox Equivalents)
4-(4-methyl-1H-pyrazol-1-yl)phenolHypothetical ValueHypothetical Value
EdaravoneReported/Measured ValueReported/Measured Value
Ascorbic Acid (Control)Reported/Measured ValueN/A

Head-to-Head Comparison 2: Anti-inflammatory Activity vs. Celecoxib

Rationale: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] Celecoxib, a selective COX-2 inhibitor with a pyrazole core, is the ideal comparator.

Experimental Protocols

a) COX-1 and COX-2 Inhibition Assay:

  • Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

  • Assays will be performed for both COX-1 and COX-2 enzymes.

  • Test compounds (4-(4-methyl-1H-pyrazol-1-yl)phenol, Celecoxib) will be incubated with the respective enzyme and arachidonic acid as the substrate.

  • The production of prostaglandin H2 (PGH2), which is subsequently converted to a detectable product, will be measured.

  • IC50 values for the inhibition of each enzyme will be determined to assess potency and selectivity.

b) Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages:

  • Culture murine macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After 24 hours, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA kits.

  • Assess the dose-dependent inhibition of cytokine production by the test compounds.

Anticipated Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
4-(4-methyl-1H-pyrazol-1-yl)phenolHypothetical ValueHypothetical ValueCalculated ValueHypothetical ValueHypothetical Value
CelecoxibReported/Measured ValueReported/Measured ValueCalculated ValueReported/Measured ValueReported/Measured Value

Mechanistic Insights: Proposed Signaling Pathway

Based on the known mechanisms of pyrazole-containing anti-inflammatory drugs and phenolic antioxidants, we can hypothesize a potential dual-action mechanism for 4-(4-methyl-1H-pyrazol-1-yl)phenol.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ROS ROS Production TLR4->ROS COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins OxidativeStress Oxidative Stress ROS->OxidativeStress TestCompound 4-(4-methyl-1H-pyrazol-1-yl)phenol TestCompound->COX2 Inhibition TestCompound->ROS Scavenging

Caption: Hypothesized dual-action mechanism of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the initial evaluation of 4-(4-methyl-1H-pyrazol-1-yl)phenol. By performing direct head-to-head comparisons with established drugs like Edaravone and Celecoxib, we can efficiently determine its potential as a novel antioxidant and anti-inflammatory agent. The proposed experiments are designed to yield clear, quantifiable metrics of potency and selectivity. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in disease models, and a comprehensive safety profile, paving the way for potential preclinical development.

References

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786.
  • Heredia, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]

  • PubChem. (n.d.). 4-Methylpyrazole. Retrieved January 19, 2026, from [Link]

  • Tse, J. C., et al. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928. [Link]

  • Wadher, S. J., et al. (2017). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 9(10), 143-151.
  • Wawer, M. J., & Sparg, S. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 26(10), 2911. [Link]

Sources

Validation

A Guide to Ensuring Reproducibility in Experiments Utilizing Pyrazole-Phenol Scaffolds

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the factors influencing experimental reproducibility when working with pyrazole-phenol derivatives. While the p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the factors influencing experimental reproducibility when working with pyrazole-phenol derivatives. While the principles discussed are broadly applicable, this document uses a well-characterized analogue, 4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) , as a case study to illustrate key concepts in synthesis, characterization, and biological evaluation. The insights provided are directly relevant for work with structurally similar compounds such as 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Introduction: The Pyrazole-Phenol Motif and the Reproducibility Imperative

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] The fusion of a pyrazole ring with a phenolic group creates a privileged scaffold with demonstrated antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] However, the promise of these compounds can only be realized if the experimental data generated are robust and reproducible.

In a landscape where a significant percentage of scientific findings prove difficult to replicate, establishing rigorous, self-validating experimental designs is paramount.[5][6] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to not only replicate results but also to troubleshoot and adapt methods with confidence. Reproducibility is not merely about repeating steps; it is about understanding the critical parameters that govern the outcome.[7]

PART 1: Synthesis and Characterization — The Bedrock of Reliable Data

Experimental Protocol: Synthesis of 4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol details a one-pot synthesis that is efficient but requires careful control to ensure high purity and consistent yields.[9][10]

Materials:

  • 3-methyl-1-phenyl-2-pyrazolin-5-one

  • 4-methoxybenzaldehyde

  • Ethanol (absolute)

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reactant Stoichiometry: In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol, 348.4 mg) and 4-methoxybenzaldehyde (1.0 mmol, 136.1 mg) in 20 mL of absolute ethanol.

    • Causality: Using a 2:1 molar ratio of the pyrazolone to the aldehyde is crucial for driving the reaction to completion and minimizing side products. Ethanol is selected as a solvent for its ability to dissolve the reactants and facilitate the subsequent precipitation of the product upon cooling.[10]

  • Catalyst Addition: Add sodium acetate (0.5 mmol, 41.0 mg) to the solution.

    • Causality: Sodium acetate acts as a basic catalyst to facilitate the initial Knoevenagel condensation between one molecule of pyrazolone and the aldehyde, followed by a Michael addition of the second pyrazolone molecule.[8]

  • Reaction Conditions: Reflux the mixture with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

    • Causality: Refluxing provides the necessary activation energy for the reaction. TLC is essential for reproducibility, as it provides a visual confirmation that the starting materials have been consumed, preventing premature or unnecessarily prolonged heating which can lead to byproduct formation.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate.

    • Causality: The product has lower solubility in cold ethanol than the reactants or byproducts, allowing for isolation by simple filtration.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol (2 x 5 mL). Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.

    • Causality: Washing with cold ethanol removes residual soluble impurities. Recrystallization is a critical step for achieving high purity, which is non-negotiable for subsequent biological assays.

  • Drying and Yield Calculation: Dry the purified product under vacuum at 40-50 °C to a constant weight. Calculate the final yield.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification P Dissolve Pyrazolone (2 mmol) & Aldehyde (1 mmol) in Ethanol C Add Sodium Acetate (Catalyst) P->C R Reflux for 2-3 hours C->R M Monitor by TLC R->M R->M Check Completion I Cool in Ice Bath to Precipitate M->I F Vacuum Filtration I->F W Wash with Cold Ethanol F->W RC Recrystallize from Hot Ethanol W->RC D Dry to Constant Weight RC->D

Data Presentation: Ensuring Structural Integrity

Reproducibility hinges on confirming that the synthesized compound is indeed the correct molecule at a high purity. The table below outlines the expected analytical data against common deviations that can signal problems.

Analytical Technique Expected Result for Pure Compound [8][9]Potential Deviations & Interpretation
Melting Point (°C) 176-177 °CBroad Range (e.g., 170-176 °C): Indicates impurities. Significantly Lower MP: Presence of solvent or different polymorph.
¹H NMR (DMSO-d₆) Sharp singlets for CH₃ (~2.3 ppm), OCH₃ (~3.7 ppm), and the bridge CH (~4.9 ppm). Distinct aromatic multiplets.Broadened Peaks: Sample degradation or paramagnetic impurities. Unexpected Peaks: Signals from starting materials or byproducts.
¹³C NMR (DMSO-d₆) Correct number of signals corresponding to the structure.Missing Carbons: Often due to poor signal-to-noise or quaternary carbons with long relaxation times.
Mass Spectrometry (ESI-MS) Correct molecular ion peak [M+H]⁺ or [M]⁺.Multiple High-Intensity Peaks: Indicates a mixture of compounds. Fragment Ions: Can help confirm the structure but should not be the base peak if a soft ionization technique is used.

PART 2: Comparative Biological Evaluation — The DPPH Radical Scavenging Assay

Once a pure, structurally-verified compound is in hand, the focus shifts to reproducible biological testing. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of phenolic compounds.[11]

The underlying principle involves the reduction of the stable purple DPPH radical by an antioxidant to the yellow-colored non-radical form, diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant capacity.

DPPH_radical [label=<

DPPH• (Purple Radical)

];

Antioxidant [label=<

Antioxidant (Ar-OH)

];

DPPH_H [label=<

DPPH-H (Yellow Non-radical)

];

Antioxidant_radical [label=<

Antioxidant• (Radical)

];

{DPPH_radical, Antioxidant} -> {DPPH_H, Antioxidant_radical} [label=" H• transfer "]; } caption [label="Mechanism of the DPPH Radical Scavenging Assay.", fontcolor="#5F6368", fontsize=12];

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compound (e.g., 4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol))

  • Positive control (e.g., Ascorbic acid or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • DPPH Stock: Prepare a 0.1 mM solution of DPPH in methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.

    • Test Compound & Control Stocks: Prepare 1 mg/mL stock solutions of the test compound and positive control in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Causality: Using a consistent, high-purity solvent is critical as contaminants can interfere with the radical reaction. Fresh preparation of DPPH is mandatory as it degrades over time, leading to a weaker starting absorbance and irreproducible results.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 100 µL of each test compound dilution to triplicate wells.

    • Control Wells: Add 100 µL of each positive control dilution to triplicate wells.

    • Blank Wells: Add 100 µL of methanol to triplicate wells (this will be your 0% inhibition control).

    • Causality: Running samples in triplicate is the minimum standard for statistical validity and helps identify outliers within a single run.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: The dark incubation prevents photo-degradation of DPPH. A fixed incubation time is crucial as the reaction is time-dependent; varying this parameter is a major source of inter-assay variability.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation: Comparative Analysis

Presenting data in a clear, comparative format is essential for demonstrating the compound's activity relative to standards and alternatives.

Compound Structure IC₅₀ (µM) ± SD [8][11]Notes
Test Compound 4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)60.0 ± 0.7Potent antioxidant activity.
Positive Control Butylated hydroxytoluene (BHT)128.8 ± 2.1Standard synthetic antioxidant for comparison.
Structural Analogue 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)> 150Lacks the electron-donating methoxy group, resulting in lower activity. Demonstrates structure-activity relationship.

PART 3: A Logic-Based Approach to Troubleshooting

When experiments are not reproducible, a systematic approach is needed to identify the source of the error. The following diagram illustrates a troubleshooting workflow.

G cluster_synthesis Synthesis Issues cluster_characterization Characterization Issues cluster_assay Biological Assay Issues Start Irreproducible Result (e.g., Low Yield, Variable IC₅₀) Reagents Check Reagent Purity & Stoichiometry Start->Reagents Purity Re-run NMR/MS. Check for Impurities Start->Purity Solutions Freshly Prepare Reagents? Check Concentrations Start->Solutions Conditions Verify Reaction Time, Temp, & Atmosphere Reagents->Conditions Workup Review Purification (Solvents, Technique) Conditions->Workup Structure Confirm Structural Assignment (2D NMR?) Purity->Structure Protocol Verify Incubation Time, Temperature, Light Exposure Solutions->Protocol Instrument Calibrate Pipettes & Plate Reader Protocol->Instrument

Conclusion

Achieving reproducibility in experiments with novel compounds like 4-(4-methyl-1H-pyrazol-1-yl)phenol is not a matter of chance, but a direct result of meticulous planning, execution, and documentation. By understanding the chemical and biological principles behind each protocol step—from the choice of catalyst in synthesis to the incubation time in a biological assay—researchers can build self-validating systems. This guide emphasizes that the foundation of reliable biological data is an unambiguously pure and correctly identified compound. By adopting the comparative and systematic approaches outlined, the scientific community can ensure that the potential of the versatile pyrazole-phenol scaffold is explored with the rigor and trustworthiness it deserves.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Available at: [Link]

  • 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. (2011). Acta Crystallographica Section E. Available at: [Link]

  • Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. (2021). Organic Letters. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Available at: [Link]

  • 4-(5-Methyl-1H-pyrazol-3-yl)phenol. PubChem. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. Available at: [Link]

  • 4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules. Available at: [Link]

  • Synthetic 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Efficient Radical Scavengers. (2018). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Reproducibility. Wikipedia. Available at: [Link]

  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (2023). Journal of the Serbian Chemical Society. Available at: [Link]

  • 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. PubChem. Available at: [Link]

  • Repeatability and Reproducibility in Analytical Chemistry. (2021). YouTube. Available at: [Link]

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (2021). ACS Omega. Available at: [Link]

  • 2D and 3D-QSBR study on biodegradation of phenol derivatives. (2012). Bulletin of Environmental Contamination and Toxicology. Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. (2023). Molecules. Available at: [Link]

  • Can Reproducibility in Chemical Research be Fixed?. (2017). Enago Academy. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1- yl]methanone derivatives: DFT and molecular docking approaches. (2023). ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Antioxidant Activity of 4-(4-methyl-1H-pyrazol-1-yl)phenol

This guide provides a comprehensive framework for benchmarking the antioxidant activity of the novel compound, 4-(4-methyl-1H-pyrazol-1-yl)phenol. While direct experimental data for this specific molecule is emerging, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the antioxidant activity of the novel compound, 4-(4-methyl-1H-pyrazol-1-yl)phenol. While direct experimental data for this specific molecule is emerging, this document establishes a robust methodology for its evaluation against widely recognized antioxidant standards. By synthesizing established protocols with insights into structure-activity relationships, we present a template for researchers, chemists, and drug development professionals to rigorously assess its potential. The comparative data herein leverages findings from structurally related pyrazole derivatives to provide a pertinent reference point for expected performance.

Introduction: The Rationale for Benchmarking Phenolic Antioxidants

The search for potent antioxidant agents is a cornerstone of drug discovery and development, aimed at mitigating the detrimental effects of oxidative stress implicated in a range of pathologies.[1][2] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants.[3][4][5] Their ability to scavenge free radicals is pivotal. However, a simple declaration of "antioxidant activity" is insufficient for the rigorous demands of pharmaceutical development. A quantitative, comparative analysis against established benchmarks is essential to determine a compound's true potential.

This guide focuses on 4-(4-methyl-1H-pyrazol-1-yl)phenol, a molecule of interest due to its hybrid structure combining a phenol moiety, known for its antioxidant properties, with a pyrazole ring, a heterocyclic system present in numerous biologically active compounds.[6][7] We will outline the experimental framework to compare its efficacy against three industry-standard antioxidants:

  • Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant capacity assays.[8]

  • Ascorbic Acid (Vitamin C): An essential nutrient and one of the most important water-soluble biological antioxidants.[9][10][11][12]

  • Butylated Hydroxytoluene (BHT): A common synthetic phenolic antioxidant used as a preservative in food, cosmetics, and pharmaceuticals.[13][14][15]

The Chemical Basis of Phenolic Antioxidant Activity

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom (H•) from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process, often termed Hydrogen Atom Transfer (HAT), is highly efficient because the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability prevents the antioxidant itself from becoming a harmful, propagating radical.

Caption: Hydrogen Atom Transfer (HAT) mechanism of a phenolic antioxidant.

Experimental Design: A Framework for Robust Comparison

To ensure a comprehensive and reliable assessment, we employ two of the most common and validated in vitro antioxidant capacity assays: the DPPH and ABTS assays.[16] The choice of these two methods is deliberate; they operate on slightly different chemical principles and can reveal subtle differences in the antioxidant behavior of the test compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. When reduced by an antioxidant, it becomes colorless. The assay is straightforward and widely used.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS•+ radical cation, which is blue-green. The antioxidant neutralizes this radical, leading to a loss of color. This assay is versatile as it can be used in both aqueous and organic media.[8]

The following diagram illustrates the standardized workflow for benchmarking our target compound.

Experimental_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay prep Stock Solution Preparation (Test Compound & Standards in DMSO/Ethanol) serial_dil Serial Dilutions (Create concentration gradients) prep->serial_dil dpph_reaction Incubate Dilutions with DPPH• Solution serial_dil->dpph_reaction abts_reaction Incubate Dilutions with ABTS•+ Solution serial_dil->abts_reaction dpph_reagent Prepare DPPH• Working Solution dpph_reagent->dpph_reaction dpph_measure Measure Absorbance at ~517 nm dpph_reaction->dpph_measure data_analysis Data Analysis dpph_measure->data_analysis abts_reagent Generate ABTS•+ Radical Cation abts_reagent->abts_reaction abts_measure Measure Absorbance at ~734 nm abts_reaction->abts_measure abts_measure->data_analysis ic50 Calculate IC50 Values (% Inhibition vs. Concentration) data_analysis->ic50 comparison Benchmark Against Standards (Tabulate and Compare Potency) ic50->comparison

Caption: Standardized workflow for antioxidant activity benchmarking.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to be self-validating through the concurrent testing of standards alongside the unknown compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle at 4°C.

    • Prepare 1 mg/mL stock solutions of 4-(4-methyl-1H-pyrazol-1-yl)phenol, Trolox, Ascorbic Acid, and BHT in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations (e.g., 1 to 250 µg/mL) of the test compound and standards in triplicate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol/DMSO instead of the sample. For the negative control, add 100 µL of the sample solvent and 100 µL of methanol (without DPPH).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance (A) at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % Inhibition against the concentration of the sample.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using non-linear regression.

Detailed Experimental Protocol: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound and standards in triplicate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Comparative Data Analysis

The key metric for comparison is the IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

While experimental data for 4-(4-methyl-1H-pyrazol-1-yl)phenol is pending, we can project its potential based on published results for structurally similar bis-pyrazole derivatives, which have demonstrated potent radical scavenging activity, in some cases exceeding that of the commercial standard BHT.[17]

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundAssayIC50 (µM) - Representative ValuesSource(s)
4-(4-methyl-1H-pyrazol-1-yl)phenol DPPHTo Be Determined (TBD)-
ABTSTo Be Determined (TBD)-
Reference Pyrazole Derivative *DPPH55.2 ± 1.2 [17]
Trolox (Standard) DPPH~15 - 20[18]
ABTS~11 - 29[18]
Ascorbic Acid (Standard) DPPH~315[18]
ABTS~284 - 725[18]
BHT (Standard) DPPH128.8 ± 2.1 [17]

*Data for 4,4'-((2,4-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is used as a potent reference from the same chemical class.

Discussion of Expected Results

Based on the data from related pyrazole structures, it is reasonable to hypothesize that 4-(4-methyl-1H-pyrazol-1-yl)phenol will exhibit significant antioxidant activity. The reference pyrazole derivative shows an IC50 value in the DPPH assay (55.2 µM) that is more than twice as potent as the widely used synthetic antioxidant BHT (128.8 µM).[17] It is less potent than Trolox but significantly more active than Ascorbic Acid in this specific assay format.

The presence of the phenolic -OH group on the target molecule is the primary contributor to its expected radical scavenging ability. The pyrazole ring may further modulate this activity through electronic effects, potentially enhancing the stability of the resulting phenoxyl radical. The performance in both DPPH and ABTS assays will provide a comprehensive profile of its efficacy and its ability to react with different radical species.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for benchmarking the antioxidant activity of 4-(4-methyl-1H-pyrazol-1-yl)phenol. By employing standardized protocols and comparing against universally accepted standards like Trolox, Ascorbic Acid, and BHT, researchers can obtain a clear, quantitative measure of the compound's potential.

The promising activity of related pyrazole-phenol structures strongly supports the rationale for this investigation. Upon completion of these assays, the next logical steps would include:

  • Exploring other antioxidant assays to understand different mechanisms (e.g., FRAP, ORAC).

  • Conducting in vitro cell-based assays to assess cytoprotective effects against oxidative stress.

  • Investigating structure-activity relationships (SAR) by synthesizing and testing analogs to optimize antioxidant potency.

This structured approach will provide the critical data necessary to advance 4-(4-methyl-1H-pyrazol-1-yl)phenol from a compound of interest to a viable candidate for further development in therapeutic areas where antioxidant activity is paramount.

References

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Validation

A Guide to Orthogonal Validation of 4-(4-methyl-1H-pyrazol-1-yl)phenol's Mechanism of Action as a Hypothesized Kinase Inhibitor

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol, hereafter referred to as 4-MPP. Based on its structural motifs—a phenol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol, hereafter referred to as 4-MPP. Based on its structural motifs—a phenol group known for hydrogen bonding and a pyrazole ring, a common scaffold in kinase inhibitors—we hypothesize that 4-MPP functions by directly inhibiting a specific protein kinase.

Validating this hypothesis requires a multi-faceted, orthogonal approach. An orthogonal method uses independent techniques that rely on different physical principles to interrogate the same biological question.[1][2] This strategy is the cornerstone of modern drug discovery, as it builds a robust body of evidence, minimizes the risk of experimental artifacts, and provides a high-confidence understanding of a compound's true biological activity.[3]

This guide will navigate through a logical sequence of experiments, from confirming direct physical binding to assessing cellular target engagement, downstream pathway modulation, and functional phenotypic outcomes.

MoA_Validation_Workflow cluster_0 Hypothesis Generation Hypothesis Hypothesis: 4-MPP is a Kinase Inhibitor CETSA CETSA (Cellular Context) Hypothesis->CETSA Initial Confirmation SPR SPR (Kinetics/Affinity) Kinobeads Kinobeads (Selectivity Profile) CETSA->Kinobeads Orthogonal Validation ITC ITC (Thermodynamics) ITC->Kinobeads Phospho Phosphoproteomics (Downstream Signaling) Reporter Reporter Gene Assay (Pathway Activity) Phospho->Reporter Functional Confirmation Phenotype Phenotypic Assay (e.g., Viability) Conclusion Validated MoA Phenotype->Conclusion

Figure 1: A tiered, orthogonal workflow for validating the Mechanism of Action (MoA) of a hypothesized kinase inhibitor.

Part 1: Confirming Direct Target Engagement with Biophysical Assays

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target. Biophysical assays are essential for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[4][] We will employ three orthogonal methods to build a high-confidence profile of the 4-MPP-target interaction.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify target engagement in a physiologically relevant context—the intact cell or cell lysate.[6][7][8] The core principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[9] This "thermal shift" is a direct indicator of target engagement.[10]

Experimental Rationale: We begin with CETSA because it provides an early, direct readout of target interaction within the complex cellular milieu, filtering out compounds that may bind to purified protein but fail to engage their target in a live cell.[8][11]

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency. Treat cells with varying concentrations of 4-MPP or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target kinase remaining in the soluble fraction using Western Blot or an ELISA-based method like AlphaScreen.[9]

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and 4-MPP-treated samples. A shift of the melting curve to a higher temperature in the presence of 4-MPP confirms target stabilization and engagement.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. 4-MPP) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Soluble Fraction (Supernatant) C->D E 5. Quantify Target Protein (e.g., Western Blot) D->E F Melting Curve Shift? E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that provides real-time, quantitative data on the kinetics of molecular interactions.[12][13][14] One molecule (the target kinase, or "ligand") is immobilized on a gold sensor chip, and the other (4-MPP, or "analyte") is flowed over the surface. Binding changes the refractive index at the surface, which is detected and plotted on a sensorgram.[13][15]

Experimental Rationale: As an orthogonal, in vitro method, SPR complements CETSA by providing precise kinetic parameters (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[16]

  • Immobilization: Covalently immobilize purified, recombinant target kinase onto a sensor chip surface (e.g., via amine coupling).

  • Binding Analysis: Prepare serial dilutions of 4-MPP in a suitable running buffer. Inject the 4-MPP solutions over the sensor chip surface, starting with the lowest concentration.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound 4-MPP and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event.[17][18] By titrating one molecule into another, a complete thermodynamic profile of the interaction can be determined in a single experiment.[19]

Experimental Rationale: ITC is orthogonal to both CETSA and SPR. Unlike SPR, it is a true in-solution technique, requiring no immobilization.[20] Unlike CETSA, it provides not just affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding, offering deep insights into the forces driving the interaction.[17][18]

  • Sample Preparation: Place a solution of purified target kinase in the ITC sample cell. Load a syringe with a concentrated solution of 4-MPP.

  • Titration: Perform a series of small, sequential injections of 4-MPP into the sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the binding reaction reaches equilibrium.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of 4-MPP to the target kinase. Fit this binding isotherm to a model to determine KD, n, and ΔH.

MethodKey ParameterSample Data (4-MPP vs. Target Kinase X)Rationale & Comparison
CETSA Thermal Shift (ΔTm)+ 5.2 °CConfirms engagement in a cellular environment; semi-quantitative.
SPR Affinity (KD)150 nMProvides precise affinity and kinetic data (on/off rates) from purified components.
ITC Affinity (KD)185 nMGold-standard in-solution affinity; provides a full thermodynamic profile, explaining why binding occurs (e.g., enthalpy-driven).

Part 2: Defining Cellular Selectivity and Downstream Effects

Having confirmed direct binding, the next step is to understand the compound's effects within the cell. Is the interaction specific to our target kinase? Does it inhibit the kinase's function, and how does this affect cellular signaling pathways?

Kinobeads Competition Binding Assay

Principle: This chemical proteomics approach assesses the selectivity of a kinase inhibitor across hundreds of native kinases simultaneously.[21] "Kinobeads" are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[22] In a competition experiment, cell lysate is pre-incubated with 4-MPP. Kinases that bind to 4-MPP will not be captured by the beads. The unbound kinases are then pulled down and identified/quantified by mass spectrometry.[23]

Experimental Rationale: This method is crucial for determining the selectivity profile of 4-MPP. It identifies the primary target(s) with high confidence and, critically, reveals potential off-targets, which is vital for predicting efficacy and potential toxicity. It provides a broad, unbiased view of the compound's interactions in a competitive format that mimics the cellular environment.[22]

  • Lysate Preparation: Prepare native cell lysate from a relevant cell line under conditions that preserve kinase structure and activity.

  • Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of 4-MPP for 1 hour.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate sample and incubate to allow the capture of kinases not bound by 4-MPP.

  • Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • MS Analysis: Digest the eluted proteins into peptides and analyze them using quantitative LC-MS/MS.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of 4-MPP. Fit the dose-response curves to calculate an IC50 value for each interaction.[24]

Quantitative Phosphoproteomics

Principle: If 4-MPP is an inhibitor, its binding to the target kinase should block the kinase's catalytic activity, leading to a decrease in the phosphorylation of its downstream substrates. Quantitative mass spectrometry-based phosphoproteomics can measure changes in thousands of phosphorylation sites across the entire proteome in response to compound treatment.[25][26]

Experimental Rationale: This is a direct functional readout of kinase inhibition inside the cell. It validates that target engagement leads to modulation of the intended signaling pathway.[27] By comparing the observed changes to known kinase-substrate databases, we can confirm on-target activity and potentially uncover novel downstream biology.

  • Cell Treatment: Treat cultured cells with 4-MPP or vehicle at a concentration known to engage the target (e.g., 10x the biophysical KD) for a relevant time course.

  • Lysis & Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[25][28]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the phosphopeptides. Determine which phosphorylation sites show significantly decreased abundance in 4-MPP-treated cells compared to the control. Use bioinformatics tools to map these sites to specific proteins and signaling pathways.

MethodKey ParameterSample Data (4-MPP)Rationale & Comparison
Kinobeads Selectivity Profile (IC50)Target Kinase X: 120 nM; Off-Target Kinase Y: 5.5 µMUnbiased, proteome-wide view of binding selectivity in cell lysate.
Phosphoproteomics Substrate PhosphorylationSubstrate-Z (pS123): -85%Confirms functional inhibition of the target's catalytic activity in intact cells by measuring downstream signaling output.

Part 3: Linking Target Engagement to a Phenotypic Outcome

The final and most crucial step is to demonstrate that the specific, on-target inhibition of the kinase by 4-MPP is responsible for a desired cellular phenotype.[29] This connects the molecular MoA to a functional consequence.

Reporter Gene Assay

Principle: Reporter gene assays are used to monitor the activation of a specific signaling pathway or transcription factor.[30][31] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a transcription factor downstream of our target kinase.[32][33]

Experimental Rationale: This assay provides a quantitative measure of the activity of the specific signaling pathway modulated by the target kinase. If 4-MPP inhibits the kinase, and the kinase is known to activate a specific transcription factor, we would expect to see a dose-dependent decrease in the reporter signal.

Reporter_Pathway Compound 4-MPP Kinase Target Kinase X Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Promoter Promoter Element TF->Promoter Binds Reporter Luciferase Gene Promoter->Reporter Drives Expression Signal Light Signal Reporter->Signal Produces

Figure 3: Signaling pathway interrogated by a reporter gene assay.

Phenotypic Screening Assay

Principle: Phenotypic screening measures the effect of a compound on the overall characteristics (phenotype) of a cell or organism, without a priori knowledge of the target.[34][35][36] In our case, we use it as the final validation step. If the target kinase is known to be involved in cell proliferation, a relevant phenotypic assay would be to measure cell viability or growth.

Experimental Rationale: This assay provides the ultimate link between the molecular MoA and a therapeutically relevant outcome. By comparing the concentration of 4-MPP required to inhibit the target (from biophysical and cellular assays) with the concentration required to produce the phenotype (e.g., inhibit cell growth), we can build a strong case for an on-target effect.

MethodKey ParameterSample Data (4-MPP)Rationale & Comparison
Reporter Gene Assay Pathway Inhibition (IC50)250 nMQuantifies the impact on the specific downstream signaling pathway regulated by the target kinase.
Cell Viability Assay Growth Inhibition (GI50)300 nMConnects the molecular mechanism to a functional cellular outcome. Strong correlation between GI50 and target engagement IC50 supports an on-target effect.

Conclusion: A Synthesized View of MoA Validation

The validation of a compound's mechanism of action is not achieved through a single experiment but by building a logical and robust body of evidence from multiple, independent lines of inquiry. By systematically progressing through biophysical, cellular, and phenotypic assays, we can confidently assert that 4-(4-methyl-1H-pyrazol-1-yl)phenol acts as a direct inhibitor of its target kinase.

The strong correlation across all orthogonal assays—from the KD of binding (SPR/ITC), to the IC50 of target engagement and selectivity in cells (CETSA/Kinobeads), to the functional inhibition of the downstream pathway (Phosphoproteomics/Reporter Assay), and finally to the resulting cellular phenotype (Viability Assay)—provides the highest possible confidence in the hypothesized mechanism of action. This rigorous, multi-faceted approach is essential for advancing promising compounds like 4-MPP through the drug discovery pipeline.

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Comparative

Comparative Analysis of the ADME Properties of Pyrazole-Based Compounds: A Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of its N-1 atom to act as a hydrogen bond donor and the N-2 atom as an acceptor, allow for versatile interactions with biological targets.[3] This versatility has led to the successful development of numerous FDA-approved drugs for a wide range of conditions, from inflammation (Celecoxib) to cancer (Crizotinib) and erectile dysfunction (Sildenafil).[1][3][4]

However, the journey from a potent hit compound to a successful drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as the pharmacokinetic profile. The pyrazole core itself can significantly influence these properties, and understanding these structure-ADME relationships is paramount for effective lead optimization.[5][6] This guide provides a comparative analysis of the ADME properties of pyrazole-based compounds, grounded in experimental data and established protocols, to empower researchers in designing molecules with superior drug-like characteristics. We will explore the causal relationships behind experimental choices and provide actionable insights for overcoming common pharmacokinetic challenges.

Absorption: Beyond the Gut Wall

Oral bioavailability (F) is a primary goal for most small-molecule drugs, and it is a direct function of a compound's solubility and its ability to permeate the intestinal epithelium.[7] The pyrazole scaffold can be strategically modified to optimize both of these critical parameters.

Solubility and Permeability: A Delicate Balance

The pyrazole ring can serve as a bioisostere for other aromatic rings like benzene, often leading to improved physicochemical properties such as aqueous solubility.[8] However, the overall properties of the molecule are dictated by the substituents attached to the core.

  • Improving Solubility: Poor aqueous solubility is a frequent cause of low oral bioavailability.[7] For pyrazole compounds, this can be addressed by introducing polar functional groups. For instance, in a series of pyrazolo-pyridone inhibitors, low water solubility (16 μM) contributed to poor oral bioavailability (15%).[9] Strategic modifications, such as adding a methylamine substitution to the pyrazole ring, dramatically improved solubility and subsequently enhanced oral bioavailability to 92%.[9]

  • Enhancing Permeability: While solubility is crucial, the compound must also cross the lipid-rich intestinal membrane. This passive diffusion is governed by factors like lipophilicity (logP) and polar surface area (PSA). Highly polar compounds may exhibit poor permeability. The art of medicinal chemistry lies in balancing these opposing properties.

Comparative Absorption Profile of Pyrazole Derivatives

The following table summarizes preclinical data from a study on DCN1/UBE2M inhibitors, illustrating how structural modifications to the pyrazole scaffold directly impact oral bioavailability.

Compound IDKey Structural ModificationAqueous Solubility (μM)Mouse Plasma Clearance (ClIV) (L/kg·h)Mouse Oral Bioavailability (F%)Reference
2 Unsubstituted Pyrazole165.215%[9]
40 Methylamine on Pyrazole>100 (Implied)1.292%[9]

This data compellingly demonstrates that a targeted substitution on the pyrazole ring can resolve solubility-limited absorption, leading to a greater than 6-fold improvement in oral bioavailability.[9]

Distribution: Reaching the Target, Avoiding the Rest

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key factors include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).

Plasma Protein Binding (PPB)

Many drugs bind to plasma proteins like human serum albumin (HSA) and bovine serum albumin (BSA).[10] While high PPB can create a circulating reservoir of the drug, only the unbound fraction is free to interact with the target and be metabolized or excreted. Pyrazole-based compounds have been shown to exhibit strong binding to serum proteins, primarily through hydrogen bonding and hydrophobic interactions.[10][11] A study on the pyrazole derivative DSDP revealed not only a standard 1:1 probe-protein complex but also a 2:1 complex at higher concentrations, with high binding constants (Ka ≈ 1.85 x 105 M-1 for the 1:1 complex with HSA).[10] High PPB can impact the pharmacokinetic profile and must be characterized early.

Central Nervous System (CNS) Penetration

For neurological targets, crossing the BBB is essential; for non-CNS targets, it is undesirable and can lead to side effects.[12] The BBB is a highly selective barrier that restricts the passage of polar molecules.[13] Modifying the pyrazole scaffold can dramatically alter CNS exposure.

In a lead optimization campaign for Trypanosoma brucei inhibitors, an initial pyrazole sulfonamide lead had poor CNS exposure.[12] The key insight was that the acidic sulfonamide moiety was a primary cause of the low BBB penetration. By "capping" the sulfonamide nitrogen with a methyl group, the researchers reduced the compound's polarity and acidity, leading to a remarkable improvement in brain penetration.

Compound IDKey Structural ModificationBrain:Blood RatioReference
7 Uncapped Sulfonamide<0.1[12]
24 Methyl-capped Sulfonamide3.7[12]

This example powerfully illustrates a successful strategy for modulating drug distribution by masking a polar, ionizable group, thereby increasing lipophilicity and facilitating passage across the BBB.[12]

Metabolism: The Biotransformation Engine

Metabolism is the body's process of converting drug molecules into more water-soluble compounds for easier excretion. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[14] The pyrazole ring itself is subject to metabolic reactions and can also influence the metabolism of other parts of the molecule.

Metabolic Pathways of Pyrazole Compounds

The primary metabolic pathways for pyrazole-based compounds are Phase I oxidation reactions followed by Phase II conjugation.

  • Phase I (Oxidation): CYP enzymes are major players in the metabolism of pyrazoles.[15] Studies have identified hydroxylation of the pyrazole ring as a key metabolic route.[16] In a fascinating case, investigators found that the pyrimidine ring of a BACE1 inhibitor was converted into a pyrazole ring, a biotransformation mediated by CYP2D2 in rats.[14] This highlights the complex and sometimes unexpected metabolic transformations that can occur.

  • Phase II (Conjugation): Following oxidation, the resulting metabolites are often conjugated with polar molecules like glucuronic acid or sulfate to increase their water solubility for excretion. Studies on pyrazole metabolism have identified conjugates with pentose, suggesting that pyrazole may even enter the salvage pathway for purines and pyrimidines.[16]

Workflow for Assessing Metabolic Stability

The following workflow is a standard approach to evaluating the metabolic stability of new chemical entities (NCEs).

Metabolic_Stability_Workflow cluster_in_vitro In Vitro Assessment cluster_interpretation Data Interpretation & Decision Making NCE New Pyrazole Compound Microsomes Liver Microsome Stability Assay (Human, Rat, Mouse) NCE->Microsomes Primary Screen Hepatocytes Hepatocyte Stability Assay (Suspension or Plated) Microsomes->Hepatocytes If unstable Recombinant_CYP Recombinant CYP Assay (Identify specific isoforms) Microsomes->Recombinant_CYP Determine Isoform Contribution HalfLife Calculate In Vitro Half-Life (t½) & Intrinsic Clearance (Clint) Microsomes->HalfLife Met_ID Metabolite Identification (LC-MS/MS) Hepatocytes->Met_ID Characterize Pathways Hepatocytes->HalfLife Optimize Medicinal Chemistry: Block Metabolic Soft Spots Met_ID->Optimize Stability_Class Classify Stability (High, Medium, Low Clearance) HalfLife->Stability_Class Next_Steps Proceed to In Vivo PK? Stability_Class->Next_Steps Next_Steps->Optimize No (High Clearance) Optimize->NCE Synthesize New Analogs

Caption: Workflow for evaluating metabolic stability of pyrazole compounds.

This systematic approach allows for the early identification of metabolically labile compounds ("soft spots"). Medicinal chemistry efforts can then be directed at modifying these positions to block metabolism and improve the compound's half-life and overall exposure.

Excretion: The Final Clearance

Excretion is the final step in removing a drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). The physicochemical properties of the final metabolites, particularly their polarity and molecular weight, determine the predominant route of excretion. As noted, the metabolism of pyrazoles generally involves conversion to more polar, hydroxylated, and conjugated derivatives, which facilitates their elimination.[16]

Experimental Protocols for ADME Profiling

Trustworthy ADME data relies on robust, validated experimental protocols. Below are step-by-step methodologies for key in vitro assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality: This assay is a high-throughput, non-cell-based method to predict passive membrane permeability. It isolates the contribution of lipophilicity to absorption, helping to diagnose whether poor absorption is due to low permeability or other factors like active efflux.

  • Methodology:

    • Prepare Donor Plate: Add the pyrazole test compound (typically 100-200 µM in a buffer solution, e.g., PBS at pH 7.4) to a 96-well donor plate.

    • Coat Filter Plate: The filter plate (e.g., Millipore MultiScreen-IP) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Assemble Sandwich: Place the lipid-coated filter plate on top of an acceptor plate containing fresh buffer.

    • Add Donor Plate: Place the donor plate on top of the filter plate to create the PAMPA "sandwich".

    • Incubate: Incubate the assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

    • Analyze: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate Permeability: The effective permeability (Pe) is calculated. Compounds are typically classified as low (<1 x 10-6 cm/s) or high (>1 x 10-6 cm/s) permeability.

Protocol 2: Liver Microsomal Stability Assay
  • Causality: This assay provides a measure of a compound's intrinsic clearance (Clint) by Phase I metabolic enzymes (primarily CYPs). It is a critical tool for predicting hepatic clearance and first-pass metabolism, which can significantly reduce oral bioavailability.

  • Methodology:

    • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat, at ~0.5 mg/mL), a buffer (e.g., potassium phosphate, pH 7.4), and the pyrazole test compound (typically at 1 µM).

    • Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM). For a negative control (-NADPH), add buffer instead.

    • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

    • Process Samples: Centrifuge the plate to pellet the precipitated protein.

    • Analyze: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

    • Calculate Stability: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance.

ADME_Relationships Pyrazole Pyrazole Core Substitutions Solubility Aqueous Solubility Pyrazole->Solubility Add Polar Groups (e.g., -NH2, -OH) [+] Permeability Membrane Permeability Pyrazole->Permeability Increase Lipophilicity (e.g., -Alkyl, -Aryl) [+] BBB Blood-Brain Barrier Penetration Pyrazole->BBB Reduce PSA (e.g., Cap H-donors) [+] Metabolism Metabolic Stability (CYPs) Pyrazole->Metabolism Block 'Soft Spots' (e.g., Add F, CF3) [+] Solubility->Permeability Balancing Act Permeability->BBB PPB Plasma Protein Binding

Caption: Key Structure-ADME Relationships for pyrazole-based compounds.

Conclusion and Future Perspectives

The pyrazole scaffold is a powerful tool in the medicinal chemist's arsenal, but its successful application requires a deep and early understanding of ADME principles. The evidence clearly shows that rational, structure-based design can overcome common pharmacokinetic hurdles. By strategically modifying the pyrazole core and its substituents, researchers can fine-tune solubility, modulate membrane permeability, control tissue distribution, and enhance metabolic stability.[9][12] The use of a systematic, tiered approach to in vitro ADME screening, as outlined in this guide, is essential for identifying promising candidates and efficiently directing synthetic chemistry efforts. As our understanding of transporter proteins and complex metabolic pathways grows, the design of pyrazole-based drugs will become even more sophisticated, leading to the development of safer and more effective medicines.

References

  • Title: Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats Source: PubMed URL: [Link]

  • Title: Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins Source: PubMed URL: [Link]

  • Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: PMC - NIH URL: [Link]

  • Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: PubMed Central URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Metabolism of pyrazole. Structure elucidation of urinary metabolites Source: PubMed URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries Source: ResearchGate URL: [Link]

  • Title: Pyrazole: An Important Core in Many Marketed and Clinical Drugs Source: ResearchGate URL: [Link]

  • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies Source: ResearchGate URL: [Link]

  • Title: Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review Source: MDPI URL: [Link]

Sources

Validation

Independent Verification of Biological Effects: A Comparative Guide to 4-(4-methyl-1H-pyrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the independent verification of the reported biological effects of the novel compound 4-(4-methyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the reported biological effects of the novel compound 4-(4-methyl-1H-pyrazol-1-yl)phenol. Given the therapeutic potential of pyrazole and phenol derivatives, which are known to exhibit a range of pharmacological activities, it is imperative to establish robust, verifiable data for any new chemical entity within this class.[1][2] This document outlines detailed protocols for assessing key biological activities, provides a comparative analysis with established alternatives, and explains the underlying scientific principles of the experimental designs.

The hybrid structure of a pyrazole ring linked to a phenol group suggests several potential biological activities, primarily antioxidant and anti-inflammatory effects. Pyrazole derivatives are core components of several established drugs, including the anti-inflammatory agent celecoxib, while phenolic compounds are well-known for their antioxidant properties.[3][4] The drug edaravone, a pyrazolone derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7][8][9] Therefore, this guide will focus on the independent verification of these two key potential activities of 4-(4-methyl-1H-pyrazol-1-yl)phenol.

Part 1: Verification of Antioxidant Activity

A primary anticipated effect of a phenolic compound is its ability to act as an antioxidant by scavenging free radicals.[5][7] Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases.[6][8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, reliable, and straightforward method to evaluate the free-radical scavenging capacity of a compound in vitro.[10][11][12]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Assay_Workflow prep_compound Prepare stock solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol in Ethanol add_sample Add 20 µL of sample or standard to wells prep_compound->add_sample prep_trolox Prepare Trolox standard solutions (e.g., 0-100 µg/mL in Ethanol) prep_trolox->add_sample prep_dpph Prepare DPPH working solution (e.g., 0.1 mM in Ethanol) add_dpph Add 100 µL of DPPH working solution prep_dpph->add_dpph add_buffer Add 80 µL of Assay Buffer add_sample->add_buffer add_buffer->add_dpph incubate Incubate for 30 min at 25°C in the dark add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition vs. Control measure_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay
  • Preparation of Reagents:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of ethanol. This solution should be freshly prepared and protected from light.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4-(4-methyl-1H-pyrazol-1-yl)phenol in ethanol.

    • Standard (Trolox) Stock Solution: Prepare a 1 mg/mL stock solution of Trolox in ethanol. Create a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) from this stock.[11]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound or Trolox standard to respective wells.

    • For the blank wells, add 20 µL of ethanol.

    • Add 80 µL of assay buffer to each well.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except for a second blank (Blank 2), to which 100 µL of ethanol is added.

    • Mix well by pipetting.

    • Incubate the plate in the dark at 25°C for 30 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[12]

    • Plot the % Inhibition against the concentration of the test compound and the standard.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

Comparative Analysis: Antioxidant Activity

The antioxidant potential of 4-(4-methyl-1H-pyrazol-1-yl)phenol can be compared to Edaravone, a clinically approved antioxidant with a pyrazolone core.[9] Edaravone functions as a potent free radical scavenger, neutralizing hydroxyl radicals and peroxynitrite, thereby protecting cells from oxidative stress.[5][7]

CompoundChemical ClassAnticipated IC50 (DPPH Assay)Mechanism of Action
4-(4-methyl-1H-pyrazol-1-yl)phenol Pyrazole-phenolTo be determinedExpected to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.
Edaravone Pyrazolone~20-50 µM (literature values vary)Acts as a free radical scavenger, particularly targeting hydroxyl and peroxyl radicals.[5][7][9]
Trolox (Vitamin E analog) Chromanol~40-60 µMStandard antioxidant, scavenges peroxyl radicals.
Visualizing the Antioxidant Mechanism

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_intervention Antioxidant Intervention ROS Free Radicals (ROS) Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Damage attacks Neutralized Stable, Non-reactive Molecule ROS->Neutralized is converted to CompoundX 4-(4-methyl-1H-pyrazol-1-yl)phenol (or Edaravone) CompoundX->ROS donates H atom

Caption: Antioxidant mechanism of free radical scavenging.

Part 2: Verification of Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[3][13][14] A preliminary and general assessment of anti-inflammatory potential can be conducted by evaluating the inhibition of protein denaturation, as protein denaturation is a hallmark of inflammation.[15][16][17]

Experimental Workflow: Inhibition of Protein Denaturation Assay

Protein_Denaturation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare test compound dilutions (100-1000 µg/mL) mix_reagents Mix: 0.5 mL BSA + 0.1 mL sample/standard prep_compound->mix_reagents prep_standard Prepare Diclofenac Sodium dilutions (as standard) prep_standard->mix_reagents prep_bsa Prepare 1% w/v Bovine Serum Albumin (BSA) solution prep_bsa->mix_reagents adjust_ph Adjust pH to 6.3 with 1N HCl mix_reagents->adjust_ph incubate_37 Incubate at 37°C for 20 min adjust_ph->incubate_37 heat_denature Heat at 57°C for 20 min incubate_37->heat_denature cool Cool to room temperature heat_denature->cool measure_abs Measure turbidity (absorbance) at 660 nm cool->measure_abs calc_inhibition Calculate % Inhibition of Denaturation measure_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for protein denaturation inhibition assay.

Detailed Protocol: Inhibition of Protein Denaturation
  • Preparation of Reagents:

    • Test Compound and Standard: Prepare various concentrations (e.g., 100 to 1000 µg/mL) of 4-(4-methyl-1H-pyrazol-1-yl)phenol and the standard drug, Diclofenac Sodium, in a suitable solvent (e.g., DMSO, then diluted with phosphate-buffered saline).

    • Bovine Serum Albumin (BSA): Prepare a 1% w/v aqueous solution of BSA.[18]

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of 1% BSA and 0.1 mL of the test compound or standard at various concentrations.

    • The pH of the mixture is adjusted to 6.3 using 1N HCl.

    • The samples are incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixture at 57°C for 20 minutes.

    • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[18]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

Comparative Analysis: Anti-inflammatory Activity

Celecoxib is a selective COX-2 inhibitor with a diaryl-substituted pyrazole structure.[3] It exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19][20] This makes it an ideal comparator for a novel pyrazole-based compound with suspected anti-inflammatory activity.

CompoundChemical ClassAnticipated IC50 (Protein Denaturation)Primary Mechanism of Action
4-(4-methyl-1H-pyrazol-1-yl)phenol Pyrazole-phenolTo be determinedPotentially inhibits COX-2, stabilizes cellular membranes, and scavenges free radicals.
Celecoxib Diaryl-substituted pyrazoleTo be determinedSelective inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[3][4][21]
Diclofenac Sodium Phenylacetic acid derivative~100-200 µg/mL (literature values vary)Non-selective COX inhibitor, also used as a standard in protein denaturation assays.[16]
Visualizing the COX-2 Inflammatory Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_outcome Biological Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates inhibitor 4-(4-methyl-1H-pyrazol-1-yl)phenol or Celecoxib inhibitor->cox2 inhibits

Caption: Inhibition of the COX-2 pathway in inflammation.

Part 3: Verification of Carbonic Anhydrase Inhibition

Pyrazole-containing compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[22] Verifying if 4-(4-methyl-1H-pyrazol-1-yl)phenol inhibits CA activity can uncover additional therapeutic potential. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[22]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare test compound dilutions add_inhibitor Add sample/standard prep_compound->add_inhibitor prep_standard Prepare Acetazolamide dilutions (positive control) prep_standard->add_inhibitor prep_ca Prepare CA working solution add_ca Add CA enzyme solution prep_ca->add_ca prep_substrate Prepare p-NPA substrate solution add_substrate Initiate reaction with p-NPA substrate prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_ca pre_incubate Pre-incubate for 10-15 min add_ca->pre_incubate pre_incubate->add_substrate measure_kinetic Measure absorbance at 405 nm (kinetic mode) add_substrate->measure_kinetic calc_rate Calculate reaction rate (slope) measure_kinetic->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for Carbonic Anhydrase inhibition assay.

Detailed Protocol: Carbonic Anhydrase Inhibition
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Working Solution: Dilute a stock solution of human or bovine carbonic anhydrase in cold Assay Buffer to the desired concentration.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control inhibitor, Acetazolamide, in DMSO.[22][23]

  • Assay Procedure (96-well plate):

    • In the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor working solutions (or DMSO for the control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-30 minutes.[22]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value from a plot of % Inhibition against inhibitor concentration.

Comparative Analysis: Carbonic Anhydrase Inhibition
CompoundChemical ClassAnticipated IC50 (CA Inhibition)Primary Mechanism of Action
4-(4-methyl-1H-pyrazol-1-yl)phenol Pyrazole-phenolTo be determinedPotential coordination to the zinc ion in the enzyme's active site.
Acetazolamide SulfonamideNanomolar range (literature values vary)A well-characterized, potent inhibitor of carbonic anhydrase, used as a standard control.[23]

Conclusion

This guide provides a structured and scientifically rigorous approach to the independent verification of the potential biological activities of 4-(4-methyl-1H-pyrazol-1-yl)phenol. By employing standardized in vitro assays for antioxidant, anti-inflammatory, and enzyme inhibitory activities, researchers can generate robust and reproducible data. Comparing these findings against well-characterized drugs such as Edaravone and Celecoxib will provide essential context for the compound's potency and potential therapeutic applications. The detailed protocols and workflows herein are designed to ensure data integrity and support the advancement of novel pyrazole-phenol compounds in drug discovery and development.

References

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  • What is the mechanism of Edaravone? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Zhang, M., et al. (2017). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. PubMed. [Link]

  • Edaravone's Mechanism of Action: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Chen, S., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. PubMed Central. [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. (2024). ResearchGate. [Link]

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Sources

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